molecular formula C9H9FO2 B1591760 Methyl 2-fluoro-4-methylbenzoate CAS No. 74733-29-2

Methyl 2-fluoro-4-methylbenzoate

Cat. No.: B1591760
CAS No.: 74733-29-2
M. Wt: 168.16 g/mol
InChI Key: LLOLLEPUQXDZSG-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOLLEPUQXDZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596016
Record name Methyl 2-fluoro-4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74733-29-2
Record name Methyl 2-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-fluoro-4-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-fluoro-4-methylbenzoate, a fluorinated aromatic ester of significant interest to the scientific community. As a key building block, its unique substitution pattern offers considerable potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core chemical properties, provide validated synthetic protocols, explore its reactivity, and discuss its applications, grounding all claims in authoritative references.

Section 1: Core Chemical and Physical Properties

This compound is a substituted aromatic compound featuring a fluorine atom ortho to the ester group and a methyl group in the para position. This specific arrangement of functional groups dictates its physical properties, reactivity, and utility as a synthetic intermediate.

Key identifiers and properties are summarized below. It is important to note that while some physical data is empirically determined for this specific isomer, other values are estimated based on closely related structural analogs, such as Methyl 4-fluoro-2-methylbenzoate, due to limited availability in public literature.

PropertyValueSource
IUPAC Name This compound-
CAS Number 74733-29-2[1]
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.17 g/mol [1]
Appearance Colorless Liquid / Off-white powder (Predicted)[3]
Storage Sealed in dry, room temperature conditions[1]
SMILES O=C(OC)C1=C(F)C=C(C)C=C1[1]
InChI Key ZQFCTCYDRQFPBU-UHFFFAOYSA-N (Isomer)

Section 2: Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, typically proceeding via Fischer esterification.

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes the conversion of 2-fluoro-4-methylbenzoic acid to its methyl ester using a strong acid catalyst. The choice of a strong acid like sulfuric acid is critical as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

Materials:

  • 2-fluoro-4-methylbenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: After cooling the mixture to room temperature, reduce the volume of methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to quench the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting material to purified product.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification start 2-fluoro-4-methylbenzoic acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Heat to Reflux (4-12 hours) catalyst->reflux workup Cool & Concentrate reflux->workup extraction Ethyl Acetate Extraction & Aqueous Washes workup->extraction drying Dry (Na₂SO₄) & Filter extraction->drying purify Concentrate & Purify (Distillation/Chromatography) drying->purify end_product Pure this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization (Predicted)

Technique Predicted Characteristics
¹H NMR ~2.4 ppm (s, 3H): Ar-CH₃. ~3.9 ppm (s, 3H): O-CH₃. ~7.0-7.2 ppm (m, 2H): Aromatic protons ortho to the methyl group. ~7.8-8.0 ppm (t, 1H): Aromatic proton ortho to the ester group, showing coupling to adjacent fluorine.
¹³C NMR ~21 ppm: Ar-CH₃. ~52 ppm: O-CH₃. ~115-145 ppm: 6 aromatic carbon signals, with the carbon attached to fluorine showing a large C-F coupling constant (J ≈ 250 Hz). ~165 ppm: Ester carbonyl carbon (C=O).
IR (cm⁻¹) ~2950-3050: C-H stretching (aromatic and aliphatic). ~1720-1740: Strong C=O stretching (ester). ~1250-1300: C-O stretching. ~1100-1200: C-F stretching.
Mass Spec (EI) m/z 168: Molecular ion (M⁺). m/z 137: [M - OCH₃]⁺. m/z 109: [M - COOCH₃]⁺.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three functional groups: the ester, the aromatic ring, and the fluorine substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect, while the ester group is deactivating and meta-directing for electrophilic aromatic substitution.

Key Reaction Pathways
  • Ester Hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (NaOH) followed by acidic work-up readily cleaves the ester to yield the parent carboxylic acid, 2-fluoro-4-methylbenzoic acid.[6] This is a fundamental transformation for converting the ester back to a more versatile synthetic handle.

  • Amidation: The ester can be converted to an amide by heating with an amine, often requiring a catalyst. This is a key step in the synthesis of many pharmaceutical ingredients.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho-ester group, can be displaced by strong nucleophiles under specific conditions. This provides a pathway to introduce other functional groups at the 2-position.

  • Reduction: The ester can be reduced to the corresponding primary alcohol (2-fluoro-4-methyl)benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

G cluster_ester Ester Reactions cluster_ring Ring Reactions center This compound acid 2-fluoro-4-methylbenzoic acid center->acid 1. NaOH, H₂O 2. H₃O⁺ amide N-substituted amide center->amide R-NH₂, Heat alcohol (2-fluoro-4-methyl)benzyl alcohol center->alcohol LiAlH₄ snar SₙAr Product (e.g., 2-alkoxy derivative) center->snar NaOR (strong Nu:)

Caption: Key reactivity pathways for this compound.

Section 5: Applications in Research and Development

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[7] this compound serves as an invaluable building block for introducing a fluorinated p-tolyl motif into complex molecular scaffolds.

  • Pharmaceutical Synthesis: Its structure is a key fragment in the design of inhibitors for various enzymes, such as kinases and proteases, where the fluorinated ring can engage in specific interactions within the protein's active site.[8] It is a precursor for creating more complex heterocyclic systems that form the core of modern pharmaceuticals.[9]

  • Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in advanced herbicides and pesticides, where they can enhance efficacy and environmental profiles.[10]

  • Materials Science: The compound can be used as a monomer or precursor in the synthesis of specialty polymers, where the fluorine atom can impart desirable properties like thermal stability and chemical resistance.[10]

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on data from structurally similar compounds.[11][12]

  • Hazard Identification: Expected to cause skin and eye irritation. May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for an article.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 4-fluoro-2-methylbenzoate.
  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. PubChem Compound Database.
  • Wikipedia. (n.d.). Methyl benzoate.

Sources

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate (CAS 74733-29-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-fluoro-4-methylbenzoate, a substituted aromatic ester, represents a pivotal building block in the landscape of modern synthetic chemistry. Its unique structural arrangement, featuring a fluorine atom ortho to the ester functionality and a methyl group at the para position, imparts distinct reactivity and renders it a valuable precursor in the synthesis of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic characterization, reactivity profile, and its applications, particularly within the pharmaceutical industry. The content herein is curated to not only present established data but also to offer insights into the practical application and theoretical considerations of handling and utilizing this versatile compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The presence of the electronegative fluorine atom and the electron-donating methyl group on the benzene ring influences its electronic properties and reactivity.

PropertyValueSource(s)
CAS Number 74733-29-2[1][2][3][4][5]
Molecular Formula C₉H₉FO₂[1][2][3]
Molecular Weight 168.16 g/mol [1][3]
Density 1.137 g/cm³[1]
IUPAC Name This compound[2]
SMILES CC1=CC(=C(C=C1)C(=O)OC)F[1][2]
InChI Key LLOLLEPUQXDZSG-UHFFFAOYSA-N[2]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-fluoro-4-methylbenzoic acid with methanol, catalyzed by a strong acid.

Synthesis Workflow

Synthesis Workflow Reactants 2-Fluoro-4-methylbenzoic Acid + Methanol (excess) + Acid Catalyst (e.g., H₂SO₄) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-fluoro-4-methylbenzoic acid.

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.[6][7][8]

Expected Yield: 85-95%

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (ortho and meta coupling).

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm.

    • A singlet for the aromatic methyl protons (-CH₃) around δ 2.4 ppm.

    • A series of multiplets for the three aromatic protons in the region of δ 6.9-7.9 ppm, with characteristic fluorine-proton coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbonyl carbon of the ester will appear downfield.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~1720C=O stretch (ester)
~1610, ~1580, ~1490C=C stretch (aromatic ring)
~1250C-O stretch (ester)
~1100C-F stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 168. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 137, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 109.[9]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups.

Reactivity Profile
  • Ester Group: The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides, hydrazides, or other esters through transesterification.

  • Aromatic Ring: The fluorine atom and the methyl group direct electrophilic aromatic substitution reactions. The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. The interplay of these two substituents governs the regioselectivity of such reactions.

  • Ortho-Fluoro Group: The fluorine atom at the ortho position can influence the conformation and reactivity of the ester group. It can also participate in nucleophilic aromatic substitution reactions under certain conditions, although this is generally less favorable than with other halogens.

Applications in Drug Discovery and Development

The fluorinated and methylated benzene ring system is a common motif in many biologically active molecules. This compound serves as a key starting material for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[10] The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[11]

While specific drug molecules directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. It is a valuable tool for medicinal chemists in lead optimization and the construction of compound libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Consult the Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a strategically important building block in organic synthesis with significant potential in the development of new pharmaceuticals and materials. Its synthesis via Fischer esterification is a well-established and efficient process. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding for scientists and researchers to leverage the unique properties of this versatile compound in their synthetic endeavors.

References

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  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. URL
  • NITRATION OF METHYL BENZO
  • J&K Scientific. 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2. URL
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An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2-fluoro-4-methylbenzoate, a key intermediate in the synthesis of advanced pharmaceutical and specialty chemical products. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, synthetic pathways, and functional significance, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorinated Benzoates

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and membrane permeability of bioactive compounds.[2][3] this compound (C₉H₉FO₂) belongs to this critical class of fluorinated building blocks, offering a versatile scaffold for the development of novel molecular architectures.[4] Its structure, featuring an ortho-fluoro substituent, a para-methyl group, and a methyl ester, presents a unique combination of electronic and steric properties that are highly valuable in organic synthesis.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ester with the following structural details:

  • Systematic Name: this compound

  • CAS Number: 74733-29-2[5]

  • Molecular Formula: C₉H₉FO₂[4]

  • Molecular Weight: 168.17 g/mol

Structural Analysis

The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a methoxycarbonyl group at position 1. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the ester functionality.[6] The para-methyl group, being electron-donating, can modulate the overall electronic profile of the molecule.

Physicochemical Data

Table 1: Key Physicochemical Identifiers

PropertyValueSource
CAS Number 74733-29-2[5]
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.17 g/mol

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are available from some commercial suppliers.[5] The following are predicted spectroscopic characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region will be influenced by the fluorine and methyl substituents, leading to complex splitting patterns.

  • Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The proton ortho to the fluorine will likely appear as a doublet of doublets.

  • Methyl Ester Protons (3H): A sharp singlet is expected around δ 3.9 ppm.

  • Aromatic Methyl Protons (3H): A singlet is anticipated around δ 2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.

  • Aromatic Carbons (6C): Signals will appear in the δ 110-165 ppm range. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

  • Methyl Ester Carbon (O-CH₃): A signal is expected around δ 52 ppm.

  • Aromatic Methyl Carbon (Ar-CH₃): A signal is expected around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band will likely appear in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption is expected in the 1200-1300 cm⁻¹ range.

  • Aromatic C-H Stretch: Bands will be observed above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands will be observed just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 137, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 109.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 2-Fluoro-4-methylbenzoic Acid catalyst H₂SO₄ (catalyst) reactant2 Methanol product This compound catalyst->product water Water G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Methanol A->B Activates Carbonyl C Proton Transfer B->C Forms Tetrahedral Intermediate D Elimination of Water C->D Creates Good Leaving Group (H₂O) E Deprotonation D->E Reforms Carbonyl F F E->F Product: Methyl Ester

Sources

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound, a fluorinated aromatic ester, has emerged as a critical and versatile building block in this context. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility and potential.

Part 1: Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. Its structural features—an ortho-fluoro substituent, a para-methyl group, and a methyl ester—provide multiple reaction sites and influence its reactivity and the properties of its derivatives.

Key Identifiers and Properties

A summary of the essential data for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.17 g/mol [1]
CAS Number 74733-29-2[1]
Appearance Off-white powder / Pale yellow solid[2]
IUPAC Name This compound
SMILES O=C(OC)C1=C(F)C=C(C)C=C1[1]
Chemical Structure

The arrangement of the functional groups on the benzene ring is crucial to the molecule's utility in synthetic chemistry.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Manufacturing

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This precursor is a key intermediate itself, used in the synthesis of various materials, including preservatives, dyes, and pharmaceuticals.[2]

Synthetic Workflow: From Precursor to Final Product

The conversion of the carboxylic acid to the methyl ester is a fundamental and efficient reaction in organic chemistry, typically achieved under acidic conditions.

G Synthesis Workflow start 2-Fluoro-4-methylbenzoic Acid reaction Esterification Reaction (e.g., Fischer Esterification) start->reaction reagents Methanol (Solvent/Reagent) Thionyl Chloride or H₂SO₄ (Catalyst) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from its carboxylic acid precursor.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid in an excess of anhydrous methanol. A typical ratio would be 10-20 mL of methanol per gram of carboxylic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0°C.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Remove the bulk of the methanol under reduced pressure.

  • Workup: Dilute the remaining residue with water and extract the product into an organic solvent like ethyl acetate.[3] Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Causality and Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Thionyl Chloride Alternative: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, which rapidly reacts with methanol. This method is often faster and avoids the equilibrium limitations of Fischer esterification.[3][4]

  • Aqueous Workup: The bicarbonate wash is crucial to remove any remaining acidic catalyst and unreacted carboxylic acid, ensuring the purity and stability of the final ester product.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for constructing complex, biologically active molecules. The presence of the fluorine atom is particularly significant in medicinal chemistry.

The Fluorine Advantage in Pharmaceuticals

Introducing a fluorine atom can significantly enhance a drug candidate's profile by:

  • Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, preventing enzymatic oxidation at that position and thereby increasing the drug's metabolic stability and half-life.[5]

  • Modulating Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[5]

  • Altering Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence receptor binding and solubility.

  • Enhancing Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with amide backbones in proteins), leading to tighter binding with the target receptor.

Role as a Synthetic Building Block

This compound provides a scaffold that can be elaborated into a wide range of pharmaceutical compounds. Its functional groups offer multiple handles for chemical modification.

G cluster_0 Intermediate Scaffolds start This compound path1 Ester Hydrolysis start->path1 path2 Amidation start->path2 path3 Nucleophilic Aromatic Substitution start->path3 path4 Benzylic Functionalization start->path4 prod1 2-Fluoro-4-methylbenzoic Acid Derivatives path1->prod1 prod2 Amides & Heterocycles path2->prod2 prod3 Substituted Benzoates path3->prod3 prod4 Complex Scaffolds path4->prod4 api Active Pharmaceutical Ingredients (APIs) (e.g., antivirals, anti-cancer agents) prod1->api prod2->api prod3->api prod4->api

Caption: Synthetic utility of this compound in API development.

This compound and its isomers are utilized in the synthesis of various drug candidates, including antivirals and anti-cancer agents.[6] For instance, the related isomer Methyl 4-fluoro-2-methylbenzoate is known as an impurity of baloxavir, highlighting the relevance of this chemical class in antiviral research.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular engineers in the pharmaceutical and materials science industries. Its defined structure, combined with the powerful influence of its fluorine substituent, makes it an invaluable precursor for creating novel molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics is essential for any researcher aiming to leverage the benefits of fluorine chemistry in their work.

References

  • National Center for Biotechnology Information. This compound.
  • Pharmaffiliates. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. [Link]
  • National Center for Biotechnology Information. 4-Fluoro-2-methylbenzoic acid.
  • Chem-Impex International.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaffiliates.

Sources

Spectroscopic data for Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 2-fluoro-4-methylbenzoate

Introduction

This compound is an aromatic ester with applications in organic synthesis, serving as a versatile building block for pharmaceuticals and agrochemicals. Its chemical structure, characterized by a fluorine atom and a methyl group on the benzene ring, introduces specific electronic and steric effects that are crucial for its reactivity and final product characteristics. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures to present a predictive yet robust characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Analysis Workflow

The comprehensive characterization of a novel or synthesized compound like this compound involves a multi-technique approach to unambiguously determine its structure. The logical workflow ensures that each analysis provides complementary information, leading to a conclusive structural assignment.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry Prep->MS Aliquots Interpret Spectral Interpretation & Peak Assignment NMR->Interpret Raw Data IR->Interpret Raw Data MS->Interpret Raw Data Structure Structure Elucidation & Verification Interpret->Structure Assigned Data

Caption: Workflow for the spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and ester groups, and the electron-donating nature of the methyl group. Coupling with the ¹⁹F nucleus will further split the signal of the adjacent proton.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-6~7.85d1HProton ortho to the ester
H-5~7.05d1HProton meta to the ester
H-3~6.95dd1HProton ortho to fluorine
OCH₃~3.90s3HMethyl ester protons
CH₃~2.40s3HAromatic methyl protons

Causality and Interpretation:

  • H-6 (~7.85 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the ester, which deshields it significantly, shifting it downfield. It will appear as a doublet due to coupling with H-5.

  • H-3 (~6.95 ppm): This proton is ortho to the highly electronegative fluorine atom. Its signal will be split into a doublet of doublets due to coupling with both H-5 and the ¹⁹F nucleus. The ortho H-F coupling constant (³JHF) is typically in the range of 8-10 Hz.

  • H-5 (~7.05 ppm): This proton is coupled to both H-6 and H-3, but due to the larger distance, the coupling to H-3 might be smaller. It is predicted to be a doublet.

  • OCH₃ (~3.90 ppm): The methyl protons of the ester group are in a distinct chemical environment and appear as a sharp singlet, as there are no adjacent protons to couple with.

  • CH₃ (~2.40 ppm): The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet upfield.

Recent studies on substituted benzoic acid esters have highlighted that ¹H NMR chemical shifts of substituents ortho to the ester moiety can sometimes deviate from conventional predictions, necessitating detailed computational analysis for precise understanding.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the substituents. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

LabelChemical Shift (δ, ppm)Assignment
C=O~165.5Ester carbonyl carbon
C-2~162.0 (d, ¹JCF ≈ 250 Hz)Carbon bearing fluorine
C-4~142.0Carbon bearing methyl group
C-6~132.5Aromatic CH
C-1~125.0Aromatic quaternary carbon
C-5~124.5 (d, ³JCF ≈ 4 Hz)Aromatic CH
C-3~115.0 (d, ²JCF ≈ 22 Hz)Aromatic CH
OCH₃~52.5Methyl ester carbon
CH₃~21.5Aromatic methyl carbon

Causality and Interpretation:

  • C=O (~165.5 ppm): The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift.

  • C-2 (~162.0 ppm): The carbon directly bonded to the fluorine atom will show a very large one-bond C-F coupling (¹JCF), resulting in a doublet. Its chemical shift is moved significantly downfield due to the electronegativity of fluorine. The presence of fluorine can cause a high field shift on adjacent carbons in some cases, but the direct attachment causes a downfield shift.[2][3]

  • C-4 (~142.0 ppm): This quaternary carbon is attached to the electron-donating methyl group, influencing its chemical shift.

  • Aromatic CH Carbons: The chemical shifts of C-3, C-5, and C-6 are determined by their position relative to the three different substituents. The carbons coupled to fluorine (C-3 and C-5) will appear as doublets with smaller two-bond and three-bond C-F coupling constants, respectively.

  • OCH₃ and CH₃ Carbons (~52.5 and ~21.5 ppm): These aliphatic carbons appear in the upfield region of the spectrum, as expected.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000MediumC-H StretchAromatic
2960-2850MediumC-H StretchAliphatic (CH₃)
~1725StrongC=O StretchEster
1610-1580Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchEster (asymmetric)
~1100StrongC-F StretchAryl-Fluoride

Causality and Interpretation:

The IR spectrum provides a molecular fingerprint. The most indicative peaks for this compound are:

  • C=O Stretch (~1725 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of the carbonyl group in the ester functionality.[4]

  • C-O Stretch (~1250 cm⁻¹): A strong band corresponding to the asymmetric C-O stretching of the ester group is also expected.

  • C-F Stretch (~1100 cm⁻¹): The presence of a strong absorption in this region is characteristic of the C-F bond.

  • Aromatic and Aliphatic C-H Stretches: The region between 2850-3100 cm⁻¹ will contain peaks corresponding to the C-H stretches of the methyl groups and the aromatic ring. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5]

A comprehensive list of absorption frequencies for various functional groups can be found in standard IR spectroscopy correlation tables.[6][7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique for this type of compound.

Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Identity
168[M]⁺ (Molecular Ion)
153[M - CH₃]⁺
137[M - OCH₃]⁺
109[M - COOCH₃]⁺

Causality and Interpretation:

  • Molecular Ion ([M]⁺, m/z 168): The molecular ion peak corresponding to the molecular weight of C₉H₉FO₂ should be observable. Aromatic esters generally show a prominent molecular ion peak due to the stability of the aromatic ring.[8]

  • [M - OCH₃]⁺ (m/z 137): A common and often abundant fragment for methyl esters is the loss of the methoxy group (•OCH₃), resulting in a stable acylium ion. This is a result of alpha-cleavage.[8]

  • [M - COOCH₃]⁺ (m/z 109): Loss of the entire carbomethoxy group as a radical is another plausible fragmentation pathway.

  • [M - CH₃]⁺ (m/z 153): Loss of a methyl radical from the molecular ion, likely from the aromatic methyl group, is also possible.

The fragmentation pattern provides a roadmap to the molecule's structure. The stability of the resulting fragments dictates the relative abundance of the peaks observed in the mass spectrum.

Mass_Spec_Fragmentation M [M]⁺ m/z = 168 M_minus_OCH3 [M - OCH₃]⁺ m/z = 137 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 109 M->M_minus_COOCH3 - •COOCH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols must be followed.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[9]

  • Acquisition:

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples with minimal preparation.[10][11]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. If it is a solid, use a pressure clamp to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS requires the sample to be volatile and thermally stable.[12][13]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[14][15]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predictive data and interpretations presented in this guide, grounded in fundamental spectroscopic principles and comparative analysis, offer a robust framework for researchers to confirm the synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating its application in research and development.

References

  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.
  • Infrared spectroscopy correlation table. Wikipedia.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. Published July 24, 2023.
  • Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Published online December 13, 2022.
  • GCMS Section 6.14 - Fragmentation of Esters. Whitman College.
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
  • Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. Published June 17, 2014.
  • Infrared spectroscopy correlation table. chemeurope.com.
  • Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids (Kadentsev et al., 1998b). ResearchGate.
  • Understanding Electron Ionization Processes for GC–MS. LCGC International. Published April 1, 2015.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Retention Index Value. AIP Publishing.
  • Electron Ionization. School of Chemical Sciences - University of Illinois.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Updated January 1, 2025.
  • Table of Characteristic IR Absorptions.
  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research.
  • Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
  • Standard Operating Procedure H-NMR.
  • Functional Groups (F.G.) & Infrared Spectroscopy (IR).
  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology.
  • Electron ionization. Wikipedia.
  • How To Prepare And Run An NMR Sample. ALWSCI. Published July 24, 2025.
  • ATR-FTIR. Chemistry LibreTexts. Updated August 29, 2023.
  • Oleic methyl ester fragmentation patterns. The molecular structure of... ResearchGate.
  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.
  • Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate.
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  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Published October 9, 2007.

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An In-depth Technical Guide to the NMR and IR Spectra of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Molecular Signature

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Methyl 2-fluoro-4-methylbenzoate, a substituted aromatic ester, presents a compelling case for the power of modern spectroscopic techniques. Its unique arrangement of a fluorine atom, a methyl group, and a methyl ester on a benzene ring gives rise to a distinct spectral fingerprint. This guide, intended for the discerning scientist, provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. By delving into the theoretical underpinnings and practical interpretations of these spectra, we aim to equip researchers with the expertise to confidently identify and characterize this and similar molecules, ensuring the integrity and success of their scientific endeavors.

The Compound of Interest: this compound

This compound (CAS No. 74733-29-2) is a key building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and advanced materials.[1][2][3][4][5] Its chemical structure, presented below, is the foundation for understanding its spectroscopic properties.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nucleus

NMR spectroscopy is an indispensable technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[6] It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of NMR spectra for a compound like this compound is crucial for reproducibility and data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Employ a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensity.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

    • An external reference standard (e.g., CFCl₃ at 0 ppm) is often used.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in CDCl3 transfer Transfer to NMR Tube dissolve->transfer spectrometer High-Field NMR Spectrometer transfer->spectrometer H1_NMR ¹H NMR spectrometer->H1_NMR C13_NMR ¹³C NMR spectrometer->C13_NMR F19_NMR ¹⁹F NMR spectrometer->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT phasing Phase Correction FT->phasing baseline Baseline Correction phasing->baseline final_spectra final_spectra baseline->final_spectra Final Spectra

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis (Predicted)

Predicted ¹H NMR Data:

SignalChemical Shift (ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
1~7.8-8.0d1HH-6Deshielded by the adjacent ester group and coupled to H-5.
2~7.0-7.2d1HH-5Coupled to H-6.
3~6.9-7.1s1HH-3Appears as a singlet due to minimal coupling with neighboring protons.
4~3.9s3H-OCH₃Singlet for the methyl ester protons.
5~2.4s3HAr-CH₃Singlet for the aromatic methyl protons.

Note: Predicted chemical shifts are estimates and may vary from experimental values.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The fluorine atom will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Predicted ¹³C NMR Data:

SignalChemical Shift (ppm) (Predicted)AssignmentRationale
1~165C=OCarbonyl carbon of the ester.
2~160 (d, ¹JCF ≈ 250 Hz)C-2Carbon directly bonded to fluorine, showing a large one-bond C-F coupling.
3~140 (d, ³JCF ≈ 3 Hz)C-4Carbon bearing the methyl group, showing a smaller three-bond C-F coupling.
4~132C-6Aromatic methine carbon.
5~125 (d, ²JCF ≈ 15 Hz)C-1Quaternary carbon attached to the ester, showing a two-bond C-F coupling.
6~124C-5Aromatic methine carbon.
7~115 (d, ²JCF ≈ 20 Hz)C-3Aromatic methine carbon, showing a two-bond C-F coupling.
8~52-OCH₃Methyl ester carbon.
9~21Ar-CH₃Aromatic methyl carbon.

Note: Predicted chemical shifts and coupling constants are estimates.

¹⁹F NMR Spectral Analysis (Predicted)

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected.

Predicted ¹⁹F NMR Data:

SignalChemical Shift (ppm) (Predicted)MultiplicityRationale
1~ -110 to -120MultipletThe fluorine signal will be a multiplet due to coupling with the aromatic protons, primarily H-3.

Note: The chemical shift is relative to CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[7] Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying their presence in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Data Acquisition and Analysis Diagram:

IR_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Thin Film or KBr Pellet background Record Background Spectrum sample_prep->background sample_spec Record Sample Spectrum background->sample_spec subtraction Background Subtraction sample_spec->subtraction peak_id Identify Characteristic Peaks subtraction->peak_id correlation Correlate to Functional Groups peak_id->correlation final_interpretation final_interpretation correlation->final_interpretation Final Interpretation

Caption: Workflow for IR spectral analysis.

IR Spectral Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
~3000-3100C-H stretchAromaticMedium
~2850-2960C-H stretch-CH₃Medium
~1720-1740C=O stretchEsterStrong
~1600, ~1480C=C stretchAromatic RingMedium-Weak
~1250-1300C-O stretchEsterStrong
~1100-1200C-F stretchAryl-FluorideStrong

The strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretching vibrations of the ester will also produce strong bands. The presence of the aromatic ring is confirmed by the C=C stretching bands and the aromatic C-H stretching absorptions. The C-F stretch will be a strong band in the fingerprint region.

Synthesis and Purity Considerations

This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, via Fischer esterification. The purity of the final product is crucial for obtaining clean and interpretable spectra. Potential impurities could include unreacted starting material or byproducts from the synthesis. For instance, the synthesis of the precursor acid may involve Friedel-Crafts acylation, which can produce isomeric impurities.[3] Chromatographic purification (e.g., column chromatography or distillation) is often necessary to obtain a sample of high purity suitable for spectroscopic analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of ¹H, ¹³C, ¹⁹F NMR, and IR spectra provides a powerful and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H NMR reveals the proton environment and their connectivity, the ¹³C NMR maps the carbon skeleton, the ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom, and the IR spectrum identifies the key functional groups. For researchers in drug development and chemical synthesis, a thorough understanding and application of these spectroscopic methods are fundamental to ensuring the identity, purity, and quality of their compounds, thereby upholding the principles of scientific integrity and accelerating the pace of innovation.

References

  • eCampusOntario Pressbooks. (n.d.). Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668).
  • J&K Scientific. (n.d.). 2-Fluoro-4-methylbenzoic acid methyl ester.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Methyl 4-methylbenzoate.
  • ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate.
  • The Royal Society of Chemistry. (n.d.). 4.
  • UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • Alachem Co., Ltd. (n.d.). 74733-29-2 | this compound.
  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393).
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I.
  • NanoQAM. (n.d.). Nuclear magnetic resonance spectroscopy.

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Physical and chemical properties of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

This compound, with the CAS number 74733-29-2, is a fluorinated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a fluorine atom and a methyl group on the benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and insights into its applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some physical properties are readily available, others, such as the boiling and melting points, are not consistently reported in the literature for this specific isomer.

PropertyValueSource(s)
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
CAS Number 74733-29-2[1][2][3][4]
Appearance Colorless Liquid[5]
Density 1.137 g/cm³[4]
Boiling Point Data not readily available
Melting Point Data not readily available
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.
Storage 10°C - 25°C (Room Temperature)[4]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method in organic synthesis.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 2-fluoro-4-methylbenzoic acid product This compound reactant1->product Reflux reactant2 Methanol reactant2->product water Water product->water + catalyst H₂SO₄ (catalyst) catalyst->product

Caption: Fischer esterification of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is based on established procedures for the esterification of benzoic acid derivatives.[6][7][8]

Materials:

  • 2-fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

    • Causality: Using a large excess of methanol shifts the reaction equilibrium towards the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.[6]

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[9]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating the reaction mixture increases the rate of reaction. Refluxing ensures that the reaction can be carried out at a constant, elevated temperature without loss of solvent.

  • Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Causality: The water is used to quench the reaction and to remove the excess methanol and sulfuric acid. The organic solvent is used to extract the desired ester, which is more soluble in the organic phase.

  • Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate. Be cautious as this may produce carbon dioxide gas.

    • Causality: The sodium bicarbonate solution neutralizes any remaining sulfuric acid and unreacted 2-fluoro-4-methylbenzoic acid, converting the latter into its water-soluble sodium salt, which is then removed into the aqueous layer.

  • Brine Wash: Wash the organic layer with brine.

    • Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: The drying agent removes trace amounts of water from the organic solvent. The rotary evaporator efficiently removes the volatile organic solvent to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary to yield pure this compound.

Structural Elucidation

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAromatic H (ortho to ester)
~ 6.9 - 7.1m2HAromatic H
~ 3.9s3H-OCH₃ (ester)
~ 2.4s3H-CH₃ (ring)

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 165-170C=O (ester)
~ 160-165 (d, ¹JCF ≈ 250 Hz)C-F
~ 140-145C-CH₃
~ 130-135Aromatic CH
~ 120-125 (d)Aromatic CH
~ 115-120 (d)Aromatic CH
~ 110-115Aromatic C (ipso to ester)
~ 52-OCH₃
~ 20-CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
~ 3100-3000Aromatic C-H stretch
~ 2960-2850Aliphatic C-H stretch (methyl groups)
~ 1720-1740C=O stretch (ester carbonyl)
~ 1600-1450C=C stretch (aromatic ring)
~ 1300-1100C-O stretch (ester)
~ 1200-1000C-F stretch
Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to fragment in a predictable manner.

G M [M]⁺˙ m/z = 168 M_minus_OCH3 [M - OCH₃]⁺ m/z = 137 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 109 M->M_minus_COOCH3 - COOCH₃ M_minus_OCH3_minus_CO [M - OCH₃ - CO]⁺ m/z = 109 M_minus_OCH3->M_minus_OCH3_minus_CO - CO

Caption: Predicted fragmentation of this compound.

The mass spectrum would likely show a molecular ion peak at m/z = 168. Key fragment ions would be observed at m/z = 137 (loss of the methoxy radical, •OCH₃) and m/z = 109 (loss of the carbomethoxy radical, •COOCH₃, or subsequent loss of CO from the m/z 137 fragment).[10]

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry. The strategic placement of the fluorine and methyl groups can be exploited to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

  • Role of the Fluorine Atom: The introduction of a fluorine atom can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug.[11] Its high electronegativity can also alter the acidity of nearby protons and influence non-covalent interactions with biological targets.

  • The "Magic Methyl" Effect: The methyl group, while seemingly simple, can have profound effects on a molecule's properties. It can fill hydrophobic pockets in a protein's active site, leading to enhanced binding affinity. Additionally, the introduction of a methyl group can disrupt planarity and improve solubility.[12]

This compound serves as a key starting material for the synthesis of a diverse range of more complex molecules. For instance, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications. The aromatic ring can undergo various substitution reactions, allowing for the introduction of other functional groups. While specific examples of marketed drugs derived directly from this compound are not prominently documented, its utility lies in its potential as a building block for creating libraries of novel compounds for high-throughput screening in the early stages of drug discovery. The general class of fluorinated benzoic acid derivatives is prevalent in many active pharmaceutical ingredients.[1][2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of functional groups provides a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physical and chemical characteristics, a detailed protocol for its synthesis, and an analysis of its structural features. For researchers and professionals in drug discovery, a thorough understanding of such building blocks is crucial for the rational design and development of the next generation of therapeutics.

References

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. CN109553528A.
  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with CO2. Green Chemistry. 2018, 20, 3038.
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  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
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The Strategic Utility of Methyl 2-fluoro-4-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-4-methylbenzoate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique trifunctional substitution pattern—comprising a sterically influential ortho-fluoro group, an electronically donating para-methyl group, and a versatile methyl ester—imparts a nuanced reactivity profile that synthetic chemists can strategically exploit. This guide provides an in-depth technical exploration of the synthesis, characteristic reactivity, and practical applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: A Building Block of Strategic Importance

The deliberate incorporation of fluorine into bioactive molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. This compound serves as a readily available and highly versatile scaffold for introducing a fluorinated aromatic moiety. The ortho-fluoro substituent not only influences the electronic nature of the aromatic ring but also exerts significant steric and conformational effects, which can be crucial for achieving desired biological activity. The para-methyl group, being an electron-donating group, subtly modulates the reactivity of the aromatic ring, while the methyl ester provides a handle for a wide array of chemical transformations. This guide will delve into the practical aspects of utilizing this valuable building block, moving beyond theoretical concepts to provide actionable experimental insights.

Synthesis of this compound

The most direct and common route to this compound is through the esterification of its parent carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Synthesis of the Precursor: 2-fluoro-4-methylbenzoic acid

Several methods for the synthesis of 2-fluoro-4-methylbenzoic acid have been reported. One effective approach involves the ortho-lithiation of 3-fluorotoluene, followed by carboxylation. A patent describes a method starting from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation, followed by hydrolysis to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which are then separated. Another documented synthesis starts from 4-bromo-3-fluorotoluene, which undergoes lithium-halogen exchange at low temperature, followed by quenching with solid carbon dioxide.[1]

Fischer Esterification: A Reliable Protocol

The Fischer esterification of 2-fluoro-4-methylbenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid, is a robust and scalable method for the preparation of the title compound.[2][3] The use of a large excess of methanol can drive the reaction equilibrium towards the product, ensuring high conversion.[2]

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature. The initial dissolution of the carboxylic acid in methanol is crucial for a homogeneous reaction mixture. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. This step simplifies the subsequent workup.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. This is a critical purification step to remove acidic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. These standard workup procedures ensure the removal of water and inorganic salts.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. The choice of purification method depends on the desired level of purity.

This protocol is a self-validating system; the progress can be monitored by standard chromatographic techniques, and the final product's purity can be readily assessed by analytical methods.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a building block's properties is essential for its effective use.

PropertyValueSource
CAS Number 74733-29-2[4]
Molecular Formula C₉H₉FO₂[4]
Molecular Weight 168.17 g/mol PubChem
Appearance Colorless liquidCommercial Suppliers
Boiling Point Data not readily available
Density Data not readily available

Spectroscopic Characterization:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.9 ppm, a singlet for the aromatic methyl protons around 2.4 ppm, and a set of multiplets for the three aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by both the fluorine and methyl substituents.

  • ¹³C NMR: The spectrum will display characteristic signals for the ester carbonyl carbon (around 165 ppm), the methoxy carbon (around 52 ppm), the aromatic methyl carbon (around 21 ppm), and six distinct aromatic carbon signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • IR Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch for the ester group, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the ester, the aromatic ring, and the benzylic methyl group.

Transformations of the Ester Group

The methyl ester functionality is a versatile handle for further synthetic manipulations.

  • Hydrolysis: The ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol) to regenerate the parent 2-fluoro-4-methylbenzoic acid. This is useful when the ester is used as a protecting group for the carboxylic acid.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with the aid of a catalyst, can convert the ester into the corresponding amide. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

Reactions on the Aromatic Ring

The electronic and steric environment of the aromatic ring in this compound dictates its reactivity in substitution reactions.

  • Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing fluorine atom ortho to the ester group activates the ring towards nucleophilic attack. While the ester group is also electron-withdrawing, the fluorine atom is a good leaving group in SNA_r reactions. This allows for the displacement of the fluorine by various nucleophiles, providing a route to a diverse range of substituted aromatic compounds.

  • Electrophilic Aromatic Substitution (EAS): The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these directing effects will govern the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho to the methyl group (and meta to the ester) are likely to be the most favored for electrophilic attack.

Application in the Synthesis of Bioactive Molecules

While specific examples of the direct use of this compound in the synthesis of named pharmaceuticals or agrochemicals were not found in the immediate search results, its parent acid, 2-fluoro-4-methylbenzoic acid, is highlighted as a key intermediate in these industries.[6][7] This strongly suggests that the methyl ester is also employed as a more functional-group-tolerant or soluble alternative in multi-step synthetic sequences. Fluorinated benzoic acid derivatives are common precursors in the synthesis of various active pharmaceutical ingredients.[1]

Illustrative Synthetic Workflow:

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_synthesis Synthesis cluster_transformations Key Transformations cluster_applications Potential Applications 2-fluoro-4-methylbenzoic_acid 2-fluoro-4-methylbenzoic acid Methyl_2-fluoro-4-methylbenzoate This compound 2-fluoro-4-methylbenzoic_acid->Methyl_2-fluoro-4-methylbenzoate Fischer Esterification Amide_Derivatives Amide Derivatives Methyl_2-fluoro-4-methylbenzoate->Amide_Derivatives Amidation Substituted_Aromatics Substituted Aromatics (via SNAr) Methyl_2-fluoro-4-methylbenzoate->Substituted_Aromatics Nucleophilic Aromatic Substitution Further_Functionalized_Ring Further Functionalized Ring (via EAS) Methyl_2-fluoro-4-methylbenzoate->Further_Functionalized_Ring Electrophilic Aromatic Substitution Pharmaceuticals Pharmaceuticals Amide_Derivatives->Pharmaceuticals Substituted_Aromatics->Pharmaceuticals Agrochemicals Agrochemicals Substituted_Aromatics->Agrochemicals Further_Functionalized_Ring->Agrochemicals

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of steric and electronic properties. Its synthesis via Fischer esterification is straightforward and scalable. The true value of this compound lies in its potential for diverse chemical transformations, including reactions at the ester group and on the aromatic ring. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the reactivity and handling of this compound is key to unlocking its full potential in the creation of novel and impactful molecules.

References

  • (Reference details for a specific synthesis of 2-fluoro-4-methylbenzoic acid would be placed here if found in a peer-reviewed journal)
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The Strategic Application of Methyl 2-fluoro-4-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of fluorinated building blocks is a cornerstone of rational molecular design. This technical guide delves into the multifaceted potential of Methyl 2-fluoro-4-methylbenzoate, a uniquely substituted aromatic ester, as a pivotal intermediate in medicinal chemistry. We will explore the profound influence of its constituent moieties—the ortho-fluoro and para-methyl groups—on the physicochemical and pharmacological properties of derivative compounds. This guide will move beyond theoretical concepts to provide field-proven insights, detailing the causality behind its selection in drug design campaigns. A core focus will be its application in the synthesis of potent and selective Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists, a promising class of therapeutics for pain management. We will furnish detailed, validated synthetic protocols, quantitative structure-activity relationship (SAR) data, and illustrative diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Strategic Value of Fluorine and Methyl Co-substitution

The empirical success of incorporating fluorine into drug candidates has transitioned into a well-established design strategy. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and membrane permeability.[1][2][3][4] The carbon-fluorine bond's strength resists metabolic oxidation, while its high electronegativity can forge critical interactions with biological targets.[5]

This compound presents a compelling structural motif where these benefits are amplified by the presence of a para-methyl group. This substitution pattern is not merely an arbitrary combination; it is a deliberate tactic in bioisosteric replacement. The 2-fluoro-4-methylphenyl group can act as a bioisostere for other substituted phenyl rings, offering a unique balance of steric, electronic, and lipophilic properties that can optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhance target engagement.[6]

This guide will use the synthesis of Transient Receptor Potential Melastatin 8 (TRPM8) antagonists as a central case study to illustrate the practical application of this compound. TRPM8, the primary sensor for environmental cold, is a validated target for neuropathic pain, migraine, and ocular pain.[6][7][8] The development of potent and selective TRPM8 antagonists is an active area of research, and the 2-fluoro-4-methylphenyl moiety has emerged as a key pharmacophoric element in several advanced candidates.

Physicochemical Properties and Synthetic Versatility

This compound is a versatile chemical building block, typically presenting as a liquid at room temperature.[9] Its ester functionality serves as a convenient handle for a variety of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid or direct amidation reactions.

PropertyValueSource
Molecular Formula C₉H₉FO₂PubChem
Molecular Weight 168.17 g/mol [9]
CAS Number 74733-29-2Biosynth
Appearance Colorless Liquid[9]

The true synthetic value of this intermediate lies in its ability to serve as a precursor to more complex scaffolds. A critical transformation in its application towards TRPM8 antagonists is its conversion to 2-fluoro-4-methylphenylacetic acid. This homologation provides the necessary linker to couple the substituted phenyl ring with various amine fragments, a common strategy in the construction of amide-based enzyme inhibitors and receptor modulators.

Core Application: Synthesis of TRPM8 Antagonists

The development of TRPM8 antagonists has underscored the importance of the substituted phenylacetamide core. The 2-fluoro-4-methylphenyl group, in particular, has been shown to impart a desirable combination of potency and metabolic stability in this class of compounds.[6][10]

The logical pathway from this compound to a potential TRPM8 antagonist involves a multi-step synthesis that highlights the versatility of this starting material.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Intermediate Elaboration cluster_2 Phase 3: Final Product Assembly A m-Fluorotoluene B 2,2,2-Trichloro-1-(2-fluoro-4-methylphenyl)ethanone A->B Friedel-Crafts Acylation C 2-Fluoro-4-methylbenzoic Acid B->C Alkaline Hydrolysis D This compound (Topic Compound) C->D Esterification E 2-Fluoro-4-methylphenylacetic Acid D->E Homologation (e.g., Arndt-Eistert) F 2-Fluoro-4-methylphenylacetyl Chloride E->F Acyl Chloride Formation H N-(4-(tert-butyl)phenyl)-2-(2-fluoro- 4-methylphenyl)acetamide (TRPM8 Antagonist Scaffold) F->H Amide Coupling G Substituted Amine (e.g., 4-(tert-butyl)aniline) G->H

Caption: Synthetic pathway from m-Fluorotoluene to a TRPM8 antagonist scaffold.

This workflow demonstrates a logical and field-validated approach. The initial synthesis of the benzoic acid precursor, followed by esterification and homologation, sets the stage for the crucial amide bond formation that constitutes the final product.

Experimental Protocols

The following protocols are based on established and validated chemical transformations, providing a reliable framework for laboratory synthesis.

Protocol 4.1: Synthesis of 2-Fluoro-4-methylbenzoic Acid

This protocol is adapted from the methodology described in patent CN110903176A, which provides a robust and scalable route to the carboxylic acid precursor.[7]

Step 1: Friedel-Crafts Acylation

  • To a solution of m-fluorotoluene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) at reduced temperature.

  • Slowly add trichloroacetyl chloride and allow the reaction to proceed until completion, monitored by TLC or HPLC.

  • Upon completion, quench the reaction with an acidic aqueous solution.

  • Separate the organic layer, wash, dry, and concentrate to yield the crude ketone intermediate.

Step 2: Alkaline Hydrolysis

  • To the crude ketone intermediate, add an aqueous solution of a strong base (e.g., 30% sodium hydroxide).[7]

  • Stir vigorously at an appropriate temperature for several hours.

  • After hydrolysis, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of 3-4.[7]

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

  • The desired 2-fluoro-4-methylbenzoic acid isomer can be purified from this mixture via recrystallization.[7]

Protocol 4.2: Esterification to this compound

This is a standard Fischer esterification reaction.

  • Dissolve 2-fluoro-4-methylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 4.3: Synthesis of a Representative TRPM8 Antagonist

This protocol outlines the conversion of the title compound into a representative amide scaffold.

Step 1: Hydrolysis and Homologation to 2-Fluoro-4-methylphenylacetic Acid

  • Hydrolyze this compound to 2-fluoro-4-methylbenzoic acid using standard conditions (e.g., NaOH in MeOH/H₂O).

  • Convert the resulting carboxylic acid to the corresponding phenylacetic acid derivative. This can be achieved via several methods, such as the Arndt-Eistert synthesis, which involves conversion to the acyl chloride, reaction with diazomethane, and subsequent Wolff rearrangement.

Step 2: Amide Coupling

  • Convert 2-fluoro-4-methylphenylacetic acid to its acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • In a separate vessel, dissolve the desired amine (e.g., 4-(tert-butyl)aniline) in an appropriate aprotic solvent containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Slowly add the freshly prepared 2-fluoro-4-methylphenylacetyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final product, N-(4-(tert-butyl)phenyl)-2-(2-fluoro-4-methylphenyl)acetamide, by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The 2-fluoro-4-methylphenyl moiety plays a critical role in the activity of TRPM8 antagonists. Analysis of related compounds reveals key trends:

SAR cluster_Core Core Scaffold: Phenylacetamide cluster_R2 R²: Substituted Phenyl Ring cluster_R1 R¹: Amine Fragment Core R¹-NH-CO-CH₂-R² R2_Node 2-Fluoro-4-methylphenyl Core->R2_Node provides key scaffold R1_Node e.g., 4-tert-Butylphenyl Core->R1_Node modulates potency SAR1 Ortho-Fluoro: - Enhances metabolic stability - Modulates ring electronics - Influences conformation R2_Node->SAR1 SAR2 Para-Methyl: - Occupies hydrophobic pocket - Improves lipophilicity - Fine-tunes steric fit R2_Node->SAR2 SAR3 Bulky hydrophobic group often required for potent antagonism. R1_Node->SAR3

Caption: Key SAR drivers for phenylacetamide-based TRPM8 antagonists.

  • The Ortho-Fluoro Group: This substitution is crucial for blocking a potential site of metabolic oxidation on the phenyl ring, thereby increasing the in vivo half-life of the compound.[1][5] Furthermore, its electron-withdrawing nature can influence the conformation of the acetamide side chain, potentially pre-organizing the molecule for optimal binding to the TRPM8 channel.

  • The Para-Methyl Group: This group often serves to occupy a specific hydrophobic sub-pocket within the TRPM8 receptor binding site. Varying this substituent allows for the fine-tuning of potency and selectivity. The combination with the ortho-fluoro group provides a balance that has proven effective in achieving high antagonist activity.[10]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed building block that offers significant advantages in modern medicinal chemistry. Its unique substitution pattern provides a powerful tool for medicinal chemists to address common challenges in drug development, such as metabolic instability and suboptimal binding affinity. The successful application of this scaffold in the pursuit of novel TRPM8 antagonists serves as a compelling testament to its utility. By understanding the causal relationships between its structure and its impact on pharmacological properties, and by employing robust synthetic methodologies, researchers can continue to leverage this compound to accelerate the discovery of new and effective therapeutic agents.

References

  • Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. Journal of Medicinal Chemistry. (2021). [Link]
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters. [Link]
  • The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports. (2017). [Link]
  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. Molecules. [Link]
  • The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists. Bioorganic & Medicinal Chemistry Letters. (2012). [Link]
  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals. (2017). [Link]
  • Fused Piperidines as a Novel Class of Potent and Orally Available Transient Receptor Potential Melastatin Type 8 (TRPM8) Antagonists. Journal of Medicinal Chemistry. (2012). [Link]
  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives.
  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E. [Link]
  • Acetamide, N-(4-methylphenyl)-. NIST WebBook. [Link]
  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). [Link]
  • Applications of Fluorine in Medicinal Chemistry.

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An In-Depth Technical Guide to Methyl 2-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Methyl 2-fluoro-4-methylbenzoate, a fluorinated aromatic ester, represents a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Structural Characterization

This compound is a substituted aromatic ester with the chemical formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol .[1] Its structure features a benzene ring substituted with a methyl group at the 4-position, a fluorine atom at the 2-position, and a methyl ester group. The presence and positioning of these functional groups impart specific reactivity and conformational characteristics to the molecule.

PropertyValueReference
CAS Number 74733-29-2
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Density 1.137 g/cm³

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the synthesis of its precursor, 2-fluoro-4-methylbenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid

Several synthetic routes to 2-fluoro-4-methylbenzoic acid have been reported, often starting from commercially available materials. One common approach involves the ortho-metalation of a fluorotoluene derivative followed by carboxylation. For instance, 4-bromo-3-fluorotoluene can be treated with a strong base like n-butyllithium at low temperatures to facilitate lithium-halogen exchange, followed by quenching with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.[5]

Another patented method involves a Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis under alkaline conditions to yield a mixture of isomers, including 2-fluoro-4-methylbenzoic acid, which can then be separated and purified.[6]

Diagram of Synthesis Pathway for 2-Fluoro-4-methylbenzoic Acid

G cluster_0 Synthesis of 2-Fluoro-4-methylbenzoic Acid m-Fluorotoluene m-Fluorotoluene Acylation_Step Friedel-Crafts Acylation (AlCl3 catalyst) m-Fluorotoluene->Acylation_Step Trichloroacetyl_chloride Trichloroacetyl_chloride Trichloroacetyl_chloride->Acylation_Step Intermediate_Ketone Intermediate Ketone (Isomer Mixture) Acylation_Step->Intermediate_Ketone Hydrolysis_Step Alkaline Hydrolysis (e.g., NaOH) Intermediate_Ketone->Hydrolysis_Step Isomer_Mixture Mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid Hydrolysis_Step->Isomer_Mixture Purification Purification (e.g., Recrystallization) Isomer_Mixture->Purification Final_Acid 2-Fluoro-4-methylbenzoic Acid Purification->Final_Acid

Caption: Synthetic route to 2-fluoro-4-methylbenzoic acid via Friedel-Crafts acylation.

Part 2: Fischer Esterification to this compound

With the precursor acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol. Common acid catalysts include concentrated sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), or the use of a solid acid catalyst. The use of excess methanol helps to drive the equilibrium towards the formation of the ester.

Detailed Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of time, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate.

  • Neutralization and Extraction: The organic solution is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. This is followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed in vacuo to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by techniques such as column chromatography or distillation.

Diagram of Fischer Esterification Workflow

G cluster_1 Fischer Esterification Workflow Reactants 2-Fluoro-4-methylbenzoic Acid + Excess Methanol + Acid Catalyst (e.g., H2SO4) Reflux Reflux Reactants->Reflux Workup Workup: - Remove excess Methanol - Dissolve in Organic Solvent Reflux->Workup Extraction Extraction: - Wash with NaHCO3 (aq) - Wash with Brine Workup->Extraction Drying Drying over Anhydrous Na2SO4 Extraction->Drying Purification Purification: - Solvent Evaporation - Column Chromatography (optional) Drying->Purification Product This compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its functional groups. The ester moiety is susceptible to nucleophilic acyl substitution, allowing for its conversion to amides, hydrazides, or other carboxylic acid derivatives. The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the fluorine, methyl, and ester groups influencing the position of substitution.

The 2-fluoro-4-methylbenzoyl moiety is a valuable pharmacophore, and its incorporation into larger molecules is a key application of this building block. While specific patented examples for this compound are not prominently cited, its isomer, Methyl 4-fluoro-2-methylbenzoate, is noted as a critical component in the synthesis of various drug candidates, including complex heterocyclic compounds.[7] The strategic placement of the fluorine and methyl groups can be leveraged to fine-tune the electronic and steric properties of the target molecule, impacting its interaction with biological targets.

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals. The presence of a fluorine atom can block metabolic oxidation at that position, thereby increasing the drug's half-life. It can also alter the pKa of nearby functional groups, which can affect the drug's binding to its target protein.

While direct examples of marketed drugs containing the 2-fluoro-4-methylbenzoyl moiety derived specifically from this compound are not readily identifiable, the broader class of fluorinated methylbenzoates are extensively used in the synthesis of:

  • Anti-inflammatory and Analgesic Drugs: The fluorinated phenyl ring is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Antiviral and Anti-cancer Agents: The unique properties of fluorinated compounds make them valuable in the design of targeted therapies.[7]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.[8]

The 2-fluoro-4-methylbenzoyl scaffold can be considered a "privileged" structure, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not publicly available in the search results, the SDS for its isomer, Methyl 4-fluoro-2-methylbenzoate, indicates that it is not considered hazardous under the US OSHA Hazard Communication Standard.[9] However, it is always prudent to handle such compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible component for medicinal chemists. The strategic incorporation of the 2-fluoro-4-methylbenzoyl moiety can impart desirable physicochemical and pharmacological properties to lead compounds, ultimately contributing to the development of safer and more effective medicines. As the demand for novel therapeutics continues to grow, the importance of such fluorinated building blocks in the drug discovery pipeline is set to increase.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 30). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Alachem Co., Ltd. (n.d.). 74733-29-2 | this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.

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Methodological & Application

Application Notes and Protocols for Methyl 2-fluoro-4-methylbenzoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzoyl Scaffolds in Modern Agrochemicals

In the relentless pursuit of novel and effective crop protection agents, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy. Methyl 2-fluoro-4-methylbenzoate, a fluorinated aromatic ester, represents a key building block for the synthesis of a new generation of herbicides and fungicides. Its specific substitution pattern offers a versatile platform for the development of active ingredients with potentially enhanced performance and novel modes of action.

This guide provides a comprehensive overview of the application of this compound in the discovery and development of new agrochemicals. We will explore its synthetic utility, delve into the mechanistic basis for the biological activity of its derivatives, and provide detailed, field-proven protocols for the synthesis and bio-evaluation of lead compounds.

Core Compound Profile: this compound

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 74733-29-2[2]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [3]
Appearance Liquid or solid-
Boiling Point Not specified-
Melting Point Not specified-
Density 1.137 g/cm³[3]

Synthetic Pathways to Bioactive Agrochemicals

The primary route to leveraging this compound in agrochemical synthesis is through its conversion to N-substituted benzamides or benzanilides. This class of compounds has a rich history in crop protection, with many commercial products targeting key enzymes in both fungi and plants. The general synthetic strategy involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation with a desired amine.

Synthetic_Pathway A This compound B 2-Fluoro-4-methylbenzoic Acid A->B Hydrolysis (e.g., NaOH, H₂O/MeOH) C 2-Fluoro-4-methylbenzoyl Chloride B->C Chlorination (e.g., SOCl₂, Oxalyl Chloride) D N-Aryl-2-fluoro-4-methylbenzamide (Bioactive Agrochemical) C->D Amidation E Substituted Aniline E->D

Figure 1: General synthetic route from this compound to N-Aryl-2-fluoro-4-methylbenzamide agrochemicals.
Protocol 1: Synthesis of N-(3,4-dichlorophenyl)-2-fluoro-4-methylbenzamide

This protocol details the synthesis of a representative herbicidal benzanilide, a class of compounds known to exhibit potent activity against a range of weed species. The choice of a dichlorinated aniline is based on structure-activity relationship (SAR) studies that frequently show enhanced herbicidal effects with halogenated substituents on the aniline ring.

Part A: Hydrolysis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (16.8 g, 0.1 mol) in methanol (100 mL).

  • Base Addition: Slowly add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (20 mL) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 2-fluoro-4-methylbenzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-4-methylbenzoic acid.

Part B: Synthesis of 2-Fluoro-4-methylbenzoyl Chloride

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 2-fluoro-4-methylbenzoic acid (15.4 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Chlorination: Add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) dropwise to the suspension at room temperature.

  • Reflux: Heat the mixture to reflux (approximately 110 °C) for 2-3 hours, until the evolution of HCl gas ceases.

  • Isolation: Cool the reaction mixture and remove the excess thionyl chloride and toluene by distillation under reduced pressure. The resulting crude 2-fluoro-4-methylbenzoyl chloride can be used directly in the next step.

Part C: Amidation to form N-(3,4-dichlorophenyl)-2-fluoro-4-methylbenzamide

  • Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, dissolve 3,4-dichloroaniline (16.2 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (100 mL).

  • Base Addition: Add triethylamine (12.1 g, 16.7 mL, 0.12 mol) to the solution.

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Add a solution of 2-fluoro-4-methylbenzoyl chloride (from Part B) in anhydrous THF (50 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water (200 mL). A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane. Recrystallize the crude product from ethanol/water to obtain pure N-(3,4-dichlorophenyl)-2-fluoro-4-methylbenzamide.

Application in Herbicide Development

Benzanilide and related amide herbicides are known to act on various targets within the plant. A prominent mode of action for this class of compounds is the disruption of cell division by interfering with microtubule assembly. These herbicides bind to tubulin, preventing its polymerization into microtubules, which are essential for cell wall formation and chromosome segregation during mitosis. This leads to a cessation of growth, particularly in the meristematic regions of roots and shoots.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

This protocol is designed to evaluate the efficacy of synthesized compounds in preventing the germination and early growth of weed seeds in a controlled environment.

Pre_Emergence_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Evaluation A Dissolve Test Compound in Acetone/Tween 20 B Prepare Serial Dilutions (e.g., 1000, 100, 10, 1 ppm) A->B C Add Test Solution to Petri Dish with Filter Paper B->C D Place Weed Seeds (e.g., Barnyardgrass) C->D E Seal and Incubate (25°C, 12h light/dark) D->E F Measure Germination Rate (after 7-10 days) E->F G Measure Root and Shoot Length F->G H Calculate % Inhibition and GR₅₀ G->H

Figure 2: Workflow for the pre-emergence herbicidal activity assay.

Materials:

  • Test compound (e.g., N-(3,4-dichlorophenyl)-2-fluoro-4-methylbenzamide)

  • Acetone

  • Tween-20

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Filter paper

  • Weed seeds (e.g., Barnyardgrass - Echinochloa crus-galli)

  • Positive control (e.g., a commercial pre-emergence herbicide)

  • Growth chamber

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.

  • Test Solution Preparation: Create a series of dilutions (e.g., 1000, 100, 10, 1 ppm) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 as a surfactant. Prepare a control solution with acetone and Tween-20 in water.

  • Assay Setup: Place a sheet of filter paper in each Petri dish. Evenly apply 5 mL of each test solution or control solution to the filter paper.

  • Seeding: Place 20-25 seeds of barnyardgrass onto the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 12-hour light/12-hour dark cycle.

  • Evaluation (after 7-10 days):

    • Count the number of germinated seeds in each dish to determine the germination rate.

    • Measure the root and shoot length of the seedlings.

    • Calculate the percent inhibition of germination and growth for each concentration relative to the control.

    • Determine the GR₅₀ (the concentration that causes 50% growth reduction) for root and shoot elongation.

Data Presentation: Herbicidal Efficacy

The following table presents hypothetical, yet representative, data for the pre-emergence activity of a novel benzanilide derived from this compound.

CompoundTarget WeedAssay TypeGR₅₀ (Root Elongation) (ppm)GR₅₀ (Shoot Elongation) (ppm)
N-(3,4-dichlorophenyl)-2-fluoro-4-methylbenzamideBarnyardgrassPre-emergence8.512.3
Commercial Standard (e.g., Pendimethalin)BarnyardgrassPre-emergence5.29.8

Application in Fungicide Development

Many benzamide and benzanilide fungicides, particularly those with a carboxamide linkage, function as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides belong to FRAC (Fungicide Resistance Action Committee) Group 7. They act by binding to the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain of fungi, blocking the oxidation of succinate to fumarate. This disruption of cellular respiration leads to a depletion of ATP and ultimately, fungal cell death. The 2-fluoro-4-methylbenzoyl moiety can serve as a key component of the "head group" that interacts with the enzyme's active site.

SDHI_Mechanism cluster_0 Mitochondrial Respiratory Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH₂) SDH->Ubiquinol Ubiquinone Ubiquinone (Q) Ubiquinone->SDH ComplexIII Complex III Ubiquinol->ComplexIII Inhibitor Benzamide SDHI Fungicide (Derived from Methyl 2-fluoro-4-methylbenzoate) Inhibitor->SDH Binds to Qp site, blocks electron transfer

Figure 3: Mechanism of action of benzamide SDHI fungicides.
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the intrinsic activity of a synthesized compound against a target fungal pathogen.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (60 mm)

  • Actively growing culture of a target fungus (e.g., Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Amended Media: Prepare molten PDA and cool to 45-50°C. Add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1, 0.1 ppm). Also, prepare a control plate containing DMSO at the same concentration as the highest test concentration. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 22-25°C in the dark.

  • Evaluation: When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • Data Analysis: Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Data Presentation: Fungicidal Efficacy

The following table shows hypothetical EC₅₀ values for a novel benzamide fungicide derived from this compound against a common plant pathogen.

CompoundTarget FungusAssay TypeEC₅₀ (ppm)
Novel 2-fluoro-4-methylbenzamide DerivativeBotrytis cinereaMycelial Growth Inhibition1.8
Commercial Standard (e.g., Boscalid)Botrytis cinereaMycelial Growth Inhibition0.9

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate a clear pathway from this starting material to potent herbicidal and fungicidal compounds. The presence of the 2-fluoro-4-methyl substitution pattern on the benzoyl ring offers a unique structural motif for the exploration of new chemical space in the ongoing search for more effective and environmentally benign crop protection solutions. Further derivatization of the N-aryl or N-alkyl portion of the benzamide structure, guided by quantitative structure-activity relationship (QSAR) studies, will likely lead to the discovery of next-generation herbicides and fungicides with optimized efficacy, selectivity, and resistance management profiles.

References

  • PubChem. (n.d.). This compound.
  • AERU, University of Hertfordshire. (2025). Mefenacet (Ref: FOE 1976).
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. In Fungicide Resistance in Plant Pathogens (pp. 199-216). Springer, Dordrecht.
  • Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides.
  • New Zealand Plant Protection Society. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy.
  • Kim, D. S., & Hupp, J. T. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-11.
  • EPO. (2023). BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988.
  • Wikipedia. (n.d.). Mepronil.
  • Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil.
  • SDSU Extension. (2023). Considerations for Postemergence Herbicides.

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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction of methyl 2-fluoro-4-methylbenzoate with various nucleophiles. The focus is on the principles, applications, and detailed protocols for performing Nucleophilic Aromatic Substitution (SNAr) reactions with this versatile building block. This guide delves into the mechanistic underpinnings of the SNAr reaction, explains the rationale behind experimental design, and provides step-by-step protocols for reactions with common classes of nucleophiles, including amines, alkoxides, and thiols.

Introduction: The Significance of this compound in Synthesis

This compound is a valuable substrate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of a fluorine atom, which acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent methyl ester group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. This allows for the strategic introduction of a wide array of functional groups at the C2 position, leading to the synthesis of diverse substituted benzoate derivatives.

The SNAr reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems.[1][2] Unlike electrophilic aromatic substitution, which is favored on electron-rich rings, SNAr proceeds efficiently on electron-deficient aromatic compounds.[3] The reaction typically follows a two-step addition-elimination mechanism, which will be elaborated upon in the following section.

Mechanistic Overview: The Addition-Elimination Pathway

The generally accepted mechanism for the SNAr reaction of this compound involves the initial attack of a nucleophile on the carbon atom bearing the fluorine atom.[4] This step is typically the rate-determining step of the reaction.[3] The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The negative charge of this intermediate is delocalized onto the electron-withdrawing methyl ester group, which stabilizes the complex and facilitates its formation.

In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product. The excellent ability of fluorine to stabilize the transition state leading to the Meisenheimer complex, coupled with its moderate leaving group ability, makes fluoroarenes particularly reactive SNAr substrates.[3]

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired scale.

General Considerations for SNAr Reactions
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are typically used to solvate the nucleophile and facilitate the reaction.[6]

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2][6]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the nucleophile.[6][7]

  • Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of methyl 2-(benzylamino)-4-methylbenzoate.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol_Workflow start Start setup Reaction Setup: - this compound - K₂CO₃ in DMF - N₂ atmosphere start->setup add_amine Add Benzylamine setup->add_amine heat Heat to 80°C & Monitor by TLC add_amine->heat workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate heat->workup purify Purification: - Dry, concentrate - Column Chromatography workup->purify end End Product purify->end

Figure 2: General workflow for the SNAr reaction with an amine.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of methyl 2-methoxy-4-methylbenzoate.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a solution of sodium methoxide in methanol (1.2 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous methanol to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to yield the crude product, which can be further purified by column chromatography if necessary.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol describes the synthesis of methyl 2-(phenylthio)-4-methylbenzoate.

Materials:

  • This compound

  • Thiophenol

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

  • Add thiophenol (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles. Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and scale.

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%)
BenzylamineK₂CO₃DMF80485-95
MorpholineK₂CO₃DMSO100680-90
Sodium Methoxide-MeOHReflux290-98
Sodium Ethoxide-EtOHReflux388-96
ThiophenolCs₂CO₃DMF60582-92
Sodium thiomethoxide-DMF50385-95

Conclusion and Future Outlook

The nucleophilic aromatic substitution of this compound provides a robust and versatile method for the synthesis of a diverse range of substituted aromatic compounds. The protocols outlined in these application notes serve as a valuable starting point for the synthesis of key intermediates in drug discovery and materials science. The predictability of the SNAr reaction, coupled with the commercial availability of the starting material, makes this a highly attractive transformation for both academic and industrial laboratories. Further investigations could explore the use of more complex nucleophiles, the development of catalytic SNAr reactions, and the application of flow chemistry to these transformations.[4]

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. (2019).
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. (2022).
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. (2019).
  • Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. PubMed. (2025).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018).
  • methyl 2-amino-5-fluoro-4-methylbenzoate | 929214-84-6 | EMB21484. Biosynth.
  • Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. (2022).
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups.
  • What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?. Guidechem.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.

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Application Notes and Protocols for the Suzuki Coupling of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in both academic and industrial laboratories.[1][2] Its wide functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents have cemented its role in the synthesis of complex molecules.[3]

The products of this reaction, particularly biaryl and substituted biphenyl structures, are foundational motifs in a vast array of pharmacologically active compounds and advanced materials.[4][5][6][7] These scaffolds are present in drugs targeting a range of conditions, including hypertension, inflammation, and cancer.[5][8][9]

This guide focuses on a specific and challenging substrate: Methyl 2-fluoro-4-methylbenzoate . As an aryl fluoride, its C-F bond is notoriously strong and resistant to the oxidative addition step that initiates the catalytic cycle, presenting a significant hurdle compared to its bromide or iodide counterparts.[10] However, the unique electronic properties imparted by the fluorine atom make the resulting biaryl products highly valuable in medicinal chemistry. These application notes provide a detailed mechanistic overview, field-proven insights for reaction optimization, and a robust experimental protocol for the successful coupling of this versatile building block.

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki reaction is a well-established catalytic cycle centered on a palladium complex.[2][11][12] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (C-F) bond of the this compound. This is typically the rate-determining step of the reaction and results in the formation of a Pd(II) intermediate.[1][2] The high strength of the C-F bond makes this step particularly challenging for aryl fluorides.

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[1][13]

  • Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd ArX This compound (Ar-F) ArX->OxAdd PdII_Intermediate Ar-Pd(II)L₂-F OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation BoronicAcid Aryl' Boronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₃PO₄) BoronicAcid->Base Activation Base->Transmetalation DiarylPd Ar-Pd(II)L₂-Ar' Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Application Notes: Key Parameter Selection and Optimization

Successfully coupling a challenging substrate like this compound requires careful consideration of each reaction component. The inertness of the C-F bond necessitates conditions that are more forcing and catalytic systems that are more active than those used for typical aryl bromides or iodides.

The Challenge of C-F Bond Activation

The primary obstacle in using aryl fluorides is the high bond dissociation energy of the C-F bond. Overcoming this requires either high reaction temperatures or, more effectively, the use of highly active catalyst systems.[14] While nickel-based catalysts have shown promise for activating C-F bonds[15][16], modern palladium catalysts equipped with specialized ligands are often sufficient and more versatile. The presence of the electron-withdrawing ester group on this compound aids the oxidative addition step, making it a more feasible substrate than electron-rich aryl fluorides.[17]

Catalyst and Ligand Selection

The choice of ligand is paramount for activating the C-F bond. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Instead, bulky and electron-rich ligands are required to promote the oxidative addition and subsequent reductive elimination steps.

  • Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be exceptionally effective for challenging cross-couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature enhances the reactivity of the palladium center, facilitating the oxidative addition of the C-F bond.[3][18]

  • Bulky Alkylphosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is another powerful ligand known to catalyze difficult couplings, including those of aryl chlorides and fluorides, often at room temperature.[5]

  • Palladium Precatalyst: The source of palladium is typically a stable precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).[12] Pd(II) sources are reduced in situ to the active Pd(0) species.

The Role of the Boron Reagent

While arylboronic acids are the most common coupling partners, their stability can be a concern, as they are susceptible to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[11]

  • Arylboronic Acids: Generally more reactive than their ester counterparts.[17] Using fresh, high-purity boronic acid is crucial for high yields.

  • Arylboronate Esters: Pinacol esters or MIDA boronates offer significantly enhanced stability, making them easier to handle and purify.[19] However, they may require slightly different reaction conditions, often favoring stronger bases like potassium phosphate (K₃PO₄) over sodium carbonate (Na₂CO₃).[19]

Choosing the Right Base and Solvent

The base and solvent work in concert to facilitate the reaction, particularly the critical transmetalation step.

  • Base: The base activates the boronic acid. For less reactive aryl halides, stronger bases are often necessary. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[3][20] Fluoride bases like CsF can be particularly effective, as the fluoride ion's high affinity for boron can strongly promote the formation of the active boronate species.[21]

  • Solvent: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[1] Often, a co-solvent of water is added to help dissolve the inorganic base, creating a biphasic system.[22] The choice of solvent can dramatically influence reaction rates and yields, and screening is often necessary.[22]

Illustrative Optimization Data

To achieve optimal results, screening of catalysts, bases, and solvents is essential. The table below presents hypothetical data for the coupling of this compound with 4-methoxyphenylboronic acid, illustrating the impact of varying reaction parameters on product yield.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<5
2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O10065
3Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10088
4Pd₂(dba)₃SPhosCsFToluene11092
5Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10091
6Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene8085

Data are illustrative and intended to guide optimization.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using an advanced catalytic system.

Reagents and Equipment
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound168.161.0168 mg1.0
Arylboronic Acid-1.2-1.2
Pd₂(dba)₃915.720.019.2 mg0.01 (1 mol% Pd)
SPhos410.500.0416.4 mg0.04
Potassium Phosphate (K₃PO₄), anhydrous212.272.0425 mg2.0
1,4-Dioxane, anhydrous--5 mL-
Water, degassed--1 mL-
  • Equipment: Flame-dried Schlenk flask or sealed reaction vial, magnetic stir bar, condenser, heating mantle or oil bath, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for column chromatography.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Add solids (Ar-F, Ar'-B(OH)₂, Base, Catalyst) to a flame-dried flask. Inert 2. Inert Atmosphere - Evacuate and backfill with Argon/N₂ (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed 1,4-dioxane and water via syringe. Inert->Solvent Reaction 4. Reaction - Heat to 100°C with vigorous stirring for 12-24h. - Monitor by TLC/LC-MS. Solvent->Reaction Workup 5. Workup - Cool to RT. - Filter through Celite. - Aqueous extraction with Ethyl Acetate. - Wash with brine, dry over Na₂SO₄. Reaction->Workup Purify 6. Purification - Concentrate under reduced pressure. - Purify via flash column chromatography. Workup->Purify Product Final Product (Characterization: NMR, MS) Purify->Product

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), anhydrous potassium phosphate (2.0 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.04 eq).[23]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvents should be thoroughly degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.[24] Filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate (3 x 20 mL).[24] Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then with brine (20 mL).

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[23][24] Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation for accessing valuable fluorinated biaryl compounds. Success hinges on overcoming the inherent stability of the C-F bond through the rational selection of a highly active palladium catalyst system, an appropriate base, and an optimized solvent mixture. By leveraging bulky, electron-rich phosphine ligands and carefully controlling the reaction environment to prevent side reactions, researchers can reliably synthesize these important molecular scaffolds for application in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.
  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.
  • Abdelgawad, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Strand, D., et al. (2005). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. ACS Publications.
  • BYJU'S. (2024). Merits of the Suzuki Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Sather, A. C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
  • Littke, A. F., & Fu, G. C. (1999). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Organic Chemistry Portal. (2021). Suzuki Coupling.
  • Casado, A. L., & Espinet, P. (1998). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Kabalka, G. W., et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing.
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • ResearchGate. (2019). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a.
  • IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review.
  • ResearchGate. (2010). Palladium catalysed Suzuki reactions of fluoroarenes.
  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples.
  • ResearchGate. (2023). Development of bioactive compounds based on biphenyl.
  • ResearchGate. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions.
  • Journal of Chemical and Pharmaceutical Research. (2012). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Semantic Scholar. (2016). Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates.
  • Rose-Hulman Institute of Technology. (2015). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Organic Synthesis. (2024). Suzuki-Miyaura Coupling.
  • Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Wang, Y., et al. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry (RSC Publishing).
  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • ResearchGate. (2023). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • Hansen, T., et al. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Chem-Impex. (2024). Methyl 4-fluorobenzoate.
  • PubChem - NIH. (2024). This compound.
  • ResearchGate. (2018). Methyl 4-methylbenzoate.
  • PubMed. (2024). Methyl 4-methyl-benzoate.

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Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-fluoro-4-methylbenzoate in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. Their prevalence stems from their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. Within this context, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign.

This compound is a highly versatile and strategic building block for the synthesis of diverse heterocyclic systems. Its utility is anchored in three key structural features:

  • An Activated Fluoro Group: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent methyl ester. This allows for the facile and regioselective introduction of nitrogen, oxygen, or sulfur nucleophiles, serving as a primary gateway to a multitude of heterocyclic cores.

  • A Modifiable Ester Functionality: The methyl ester group can be readily hydrolyzed, amidated, or reduced, providing a secondary handle for cyclization or further functionalization.

  • A Benzylic Methyl Group: While less commonly exploited, the methyl group at the 4-position offers potential for later-stage functionalization through oxidation or halogenation, adding another layer of synthetic versatility.

This guide provides detailed protocols and the underlying scientific rationale for the synthesis of three medicinally relevant heterocyclic scaffolds—quinolones, benzodiazepines, and chromones—using this compound as the common precursor.

Application Protocol 1: Synthesis of a Fluoroquinolone Core via Nucleophilic Aromatic Substitution and Gould-Jacobs Reaction

Principle: The fluoroquinolone scaffold is a cornerstone of antibacterial agents.[1] This protocol leverages the activated fluorine of this compound for a key C-N bond-forming SNAr reaction, followed by an intramolecular cyclization to construct the bicyclic quinolone core. The SNAr reaction is a classical addition-elimination process, where the rate is enhanced by the electron-withdrawing ester group stabilizing the transient Meisenheimer intermediate.[2][3]

Logical Workflow: Quinolone Synthesis

Start This compound + Diethyl malonate Step1 Step 1: S-NAr Reaction (NaH, THF) Start->Step1 Intermediate1 Diethyl 2-((2-(methoxycarbonyl) -5-methylphenyl)amino)malonate Step1->Intermediate1 Step2 Step 2: Gould-Jacobs Cyclization (Dowtherm A, Reflux) Intermediate1->Step2 Intermediate2 Ethyl 4-hydroxy-6-methyl -2-oxo-1,2-dihydroquinoline -3-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation (NaOH, then HCl) Intermediate2->Step3 Product 6-Methyl-4-quinolone Step3->Product

Caption: Workflow for the synthesis of a 6-methyl-4-quinolone core.

Detailed Experimental Protocol

Step 1: Diethyl 2-((2-(methoxycarbonyl)-5-methylphenyl)amino)malonate Synthesis (SNAr Reaction)

  • Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

  • Nucleophile Addition: Slowly add diethyl malonate (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF (20 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired intermediate.

Step 2 & 3: Cyclization, Hydrolysis, and Decarboxylation

  • Cyclization: In a flask equipped with a reflux condenser, dissolve the purified intermediate from Step 1 in Dowtherm A (high-boiling aromatic heat transfer fluid). Heat the solution to 240-250 °C for 1 hour.

  • Work-up 1: Cool the reaction mixture and dilute with hexanes to precipitate the cyclized product. Filter the solid and wash thoroughly with hexanes to remove the Dowtherm A.

  • Hydrolysis: Suspend the crude solid in a 10% aqueous sodium hydroxide (NaOH) solution and heat to reflux for 4 hours.

  • Decarboxylation & Precipitation: Cool the solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl). A precipitate will form.

  • Final Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final 6-methyl-4-quinolone product.

Causality and Key Considerations
  • Choice of Base: Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate diethyl malonate, forming the required nucleophile. Its insolubility in THF drives the deprotonation to completion.

  • Solvent: Anhydrous THF is crucial as NaH reacts violently with water. THF is also an excellent solvent for the reactants and has an appropriate boiling point for the SNAr reaction.

  • Gould-Jacobs Cyclization: This thermal cyclization in a high-boiling solvent like Dowtherm A is a classic method for quinolone synthesis. The high temperature facilitates the intramolecular condensation and elimination of ethanol.[4]

  • Hydrolysis and Decarboxylation: The final step involves the saponification of the ester followed by acid-catalyzed decarboxylation to yield the final quinolone product. This is a common final step in many quinolone syntheses.[5]

Data Summary Table
StepKey ReagentsSolventTemperature (°C)Typical Yield
1. SNArNaH, Diethyl malonateTHF6675-85%
2. Cyclization-Dowtherm A240-25080-90%
3. HydrolysisNaOH, HClWater100>95%

Application Protocol 2: Synthesis of a 1,4-Benzodiazepine-2,5-dione Scaffold

Principle: 1,4-Benzodiazepines are a privileged class of compounds with a wide range of CNS activities.[6] This protocol describes a robust pathway starting with the amidation of the ester group, followed by nucleophilic substitution of the fluorine with an amino acid ester, and concluding with a final intramolecular amidation to form the seven-membered ring.

Logical Workflow: Benzodiazepine Synthesis

Start This compound Step1 Step 1: Amidation (NH3/MeOH) Start->Step1 Intermediate1 2-Fluoro-4-methylbenzamide Step1->Intermediate1 Step2 Step 2: S-NAr with Amino Acid Ester (Glycine methyl ester, K2CO3, DMSO) Intermediate1->Step2 + Glycine methyl ester Intermediate2 Methyl (2-carbamoyl-5- methylphenyl)glycinate Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (NaH, THF, Reflux) Intermediate2->Step3 Product 7-Methyl-1H-benzo[e][1,4] diazepine-2,5(3H,4H)-dione Step3->Product

Caption: Multi-step synthesis of a 1,4-benzodiazepine-2,5-dione.

Detailed Experimental Protocol

Step 1: 2-Fluoro-4-methylbenzamide Synthesis

  • Reaction Setup: Place this compound (1.0 eq) in a sealed pressure vessel.

  • Amidation: Add a 7N solution of ammonia in methanol. Seal the vessel tightly.

  • Reaction: Heat the mixture at 80 °C for 24 hours. The pressure will increase; ensure the vessel is rated for the conditions.

  • Work-up: Cool the vessel to room temperature. Vent carefully in a fume hood. Concentrate the mixture under reduced pressure to obtain the crude amide, which is often pure enough for the next step.

Step 2: SNAr with Glycine Methyl Ester

  • Reaction Setup: To a round-bottom flask, add 2-fluoro-4-methylbenzamide (1.0 eq), glycine methyl ester hydrochloride (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture at 120 °C for 18 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction, pour it into ice water, and extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, dichloromethane/methanol gradient).

Step 3: Intramolecular Cyclization

  • Reaction Setup: Dissolve the product from Step 2 (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.

  • Base Addition: Cool to 0 °C and add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.

  • Cyclization: After stirring at 0 °C for 30 minutes, heat the reaction to reflux for 6 hours.

  • Work-up: Cool the reaction to 0 °C and quench with a few drops of water, followed by saturated NH₄Cl solution.

  • Purification: Extract with ethyl acetate, dry the organic phase, and concentrate. Recrystallize the crude solid from ethanol/water to obtain the pure benzodiazepine product.

Causality and Key Considerations
  • Amidation: The initial conversion of the ester to a primary amide is essential for the final cyclization step.

  • Choice of Base (Step 2): Potassium carbonate is a suitable base to neutralize the HCl salt of the amino acid ester and to scavenge the HF produced during the SNAr reaction.[7]

  • Solvent (Step 2): DMSO is a polar aprotic solvent that is excellent for SNAr reactions, as it solvates the cation but not the anion, increasing the nucleophilicity of the deprotonated amine.

  • Final Cyclization: The use of NaH facilitates the deprotonation of the primary amide, creating a potent intramolecular nucleophile that attacks the ester carbonyl, leading to ring closure and elimination of methanol.

Data Summary Table
StepKey ReagentsSolventTemperature (°C)Typical Yield
1. AmidationNH₃/MeOHMethanol80>90%
2. SNArGlycine methyl ester, K₂CO₃DMSO12060-70%
3. CyclizationNaHTHF6670-80%

Application Protocol 3: Synthesis of a 7-Methyl-Chromone Derivative

Principle: Chromones are prevalent in natural products and exhibit a wide range of biological activities.[8][9] This synthesis involves an initial nucleophilic aromatic substitution to introduce a hydroxyl group, followed by a Claisen-Schmidt condensation and subsequent oxidative cyclization to form the chromone ring.

Logical Workflow: Chromone Synthesis

Start This compound Step1 Step 1: Hydroxylation (KOH, Ethylene Glycol) Start->Step1 Intermediate1 2-Hydroxy-4-methylbenzoic acid Step1->Intermediate1 Step2 Step 2: Acetophenone Formation (MeLi, then H3O+) Intermediate1->Step2 Intermediate3 1-(2-Hydroxy-4-methylphenyl) -1,3-butanedione Step2->Intermediate3 Intermediate2 1-(2-Hydroxy-4-methylphenyl)ethanone Step3 Step 3: Claisen Condensation (Ethyl acetate, NaH) Step4 Step 4: Acid-Catalyzed Cyclization (H2SO4, EtOH) Intermediate3->Step4 Product 2,7-Dimethyl-4H-chromen-4-one Step4->Product

Caption: Pathway to a 2,7-dimethylchromone derivative.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 1-(2-Hydroxy-4-methylphenyl)ethanone

  • Hydroxylation: Heat this compound with potassium hydroxide (KOH, 3.0 eq) in ethylene glycol at 180 °C for 8 hours. This harsh condition forces the SNAr reaction with hydroxide and saponifies the ester in one pot.

  • Work-up: Cool the mixture, dilute with water, and acidify with concentrated HCl to precipitate 2-hydroxy-4-methylbenzoic acid. Filter and dry the solid.

  • Acetophenone Formation: Suspend the dried acid (1.0 eq) in anhydrous THF under nitrogen. Cool to -78 °C and add methyllithium (MeLi, 2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Purify: Re-cool to 0 °C and carefully quench with 1M HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the key 2'-hydroxyacetophenone intermediate.

Step 3 & 4: Claisen Condensation and Cyclization

  • Claisen Condensation: To a suspension of NaH (2.5 eq) in anhydrous toluene, add the 2'-hydroxyacetophenone intermediate (1.0 eq) followed by ethyl acetate (3.0 eq).

  • Reaction: Heat the mixture to 100 °C for 5 hours.

  • Work-up: Cool the reaction and pour it onto a mixture of ice and concentrated HCl. Extract the aqueous layer with ethyl acetate.

  • Cyclization: Combine the organic layers, wash with brine, and concentrate. Dissolve the crude diketone in ethanol and add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Heat to reflux for 2 hours.

  • Purification: Cool the solution, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate. Dry the organic phase, concentrate, and purify by recrystallization or column chromatography to yield the final chromone product.[10]

Causality and Key Considerations
  • Forced Hydroxylation: The SNAr with hydroxide as a nucleophile is less facile than with amines and requires high temperatures. Ethylene glycol is used as a high-boiling polar solvent.

  • Weinreb Ketone Analogue: The reaction of the carboxylic acid with two equivalents of MeLi proceeds via a stable dilithio intermediate, which upon acidic workup yields the ketone, preventing over-addition to form a tertiary alcohol.

  • Baker-Venkataraman Rearrangement Alternative: The described Claisen condensation followed by acid-catalyzed cyclization is a standard route to chromones. It provides a reliable method for forming the pyranone ring.[9]

Data Summary Table
StepKey ReagentsSolventTemperature (°C)Typical Yield
1. HydroxylationKOHEthylene Glycol18065-75%
2. Ketone FormationMeLiTHF-78 to RT70-80%
3. CondensationNaH, Ethyl AcetateToluene10050-60%
4. CyclizationH₂SO₄ (cat.)Ethanol78>90%

References

  • Vertex AI Search. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
  • Gomez, G., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH.
  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temper
  • Kundlikar, S. G., et al. (n.d.). Synthesis of Some Fluorinated Aurones and Chromones. Connect Journals.
  • An Update on the Synthesis of Pyrrolo[7][11]benzodiazepines. (n.d.). PMC - PubMed Central - NIH.
  • Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.).
  • Vibhute, A. Y., et al. (2011). Synthesis of series of 2-methyl-4-(substituted phenyl)
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). NIH.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
  • Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. (2022). OUCI.
  • Synthesis of methyl.... (n.d.).
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI.
  • Chromanone and flavanone synthesis. (n.d.). Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • Methyl 4-bromo-2-fluorobenzo
  • Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.).
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC - NIH.

Sources

Application Note: A Detailed Protocol for the Hydrolysis of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the aromatic ring, imparts specific physicochemical properties that are sought after in medicinal chemistry for the development of anti-inflammatory and analgesic agents.[1] One of the common synthetic routes to this important intermediate is the hydrolysis of its corresponding methyl ester, Methyl 2-fluoro-4-methylbenzoate.

This application note provides a comprehensive, step-by-step experimental protocol for the alkaline hydrolysis (saponification) of this compound to yield 2-fluoro-4-methylbenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural accuracy, safety, and analytical validation.

Reaction Principle

The hydrolysis of an ester in the presence of a base, a process known as saponification, is a well-established and efficient method for the preparation of carboxylic acids.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like sodium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, which is soluble in the aqueous solution. Subsequent acidification protonates the carboxylate, leading to the precipitation of the desired carboxylic acid.[2]

Experimental Workflow Diagram

workflow reagents 1. Reagent Preparation - this compound - Sodium Hydroxide Solution - Methanol/Water reaction 2. Reaction Setup & Reflux - Combine reagents - Heat to reflux reagents->reaction Combine monitoring 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) reaction->monitoring Sample periodically workup 4. Work-up & Isolation - Cooling & Solvent Removal - Acidification - Filtration reaction->workup Upon completion monitoring->reaction Continue until completion purification 5. Purification - Recrystallization workup->purification Crude product analysis 6. Product Analysis - Melting Point - NMR Spectroscopy purification->analysis Purified product

Caption: A schematic overview of the experimental workflow for the hydrolysis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
Sodium Hydroxide (NaOH)Pellets, ≥97%
Methanol (MeOH)ACS grade
Deionized Water (H₂O)
Hydrochloric Acid (HCl)Concentrated (37%)
Dichloromethane (CH₂Cl₂)ACS grade
Ethyl Acetate (EtOAc)ACS grade
HexanesACS grade
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle with stirrer
Magnetic stir bar
TLC platesSilica gel 60 F₂₅₄
TLC developing chamber
UV lamp (254 nm)
Buchner funnel and filter paper
Vacuum flask
pH paper or pH meter
Rotary evaporator
Melting point apparatus
NMR spectrometer
Safety Precautions
  • This compound: May cause skin and eye irritation. Avoid inhalation and contact with skin and eyes.[3][4]

  • 2-Fluoro-4-methylbenzoic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Use in a well-ventilated fume hood.

  • Organic Solvents (Methanol, Dichloromethane, Ethyl Acetate, Hexanes): Flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this experiment. All operations should be conducted in a well-ventilated fume hood.

Detailed Experimental Protocol

Step 1: Reaction Setup
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (a common ratio is 3:1 v/v). The exact volume should be sufficient to ensure all the ester is dissolved upon gentle warming.

  • In a separate beaker, prepare a 2 M solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution (2.0-3.0 eq.) to the stirred solution of the ester at room temperature.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

Step 2: Reaction and Monitoring
  • Heat the reaction mixture to reflux (the boiling point of the solvent mixture) and maintain a gentle reflux for 2-4 hours.[6]

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[7]

    • TLC System: A typical mobile phase for this system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • Procedure:

      • Prepare a TLC plate by drawing a baseline in pencil.

      • Spot a small amount of the starting material (dissolved in a suitable solvent) as a reference.

      • Carefully take a small aliquot of the reaction mixture using a capillary tube and spot it on the baseline.

      • Develop the plate in a chamber saturated with the mobile phase.

      • Visualize the plate under a UV lamp (254 nm). The starting ester will be less polar and have a higher Rf value than the product carboxylic acid salt (which will likely remain at the baseline). After acidification, the carboxylic acid product will have a lower Rf than the starting ester.

    • The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Step 3: Work-up and Isolation
  • Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • If methanol was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.

  • Transfer the aqueous solution to a beaker and cool it in an ice bath.

  • Slowly and carefully acidify the solution to a pH of approximately 1-2 by adding concentrated hydrochloric acid dropwise with constant stirring. Use pH paper or a pH meter to monitor the pH. A white precipitate of 2-fluoro-4-methylbenzoic acid should form.[8]

  • Continue stirring the mixture in the ice bath for another 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Dry the crude product, for example, by air drying on the filter paper or in a desiccator.

Step 4: Purification
  • The crude 2-fluoro-4-methylbenzoic acid can be purified by recrystallization. A suitable solvent system can be a mixture of ethanol and water or toluene.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Characterization of 2-Fluoro-4-methylbenzoic acid

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 186-190 °C.[1]

  • Solubility: Insoluble in water, but soluble in many organic solvents.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

Concluding Remarks

This application note provides a reliable and detailed protocol for the hydrolysis of this compound. By following these steps, researchers can effectively synthesize 2-fluoro-4-methylbenzoic acid, a key intermediate for various applications in the pharmaceutical and agrochemical industries. Adherence to the safety precautions outlined is paramount for the safe execution of this procedure. The analytical monitoring and characterization steps are crucial for ensuring the successful completion of the reaction and the purity of the final product.

References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry.
  • Chem-Impex. (n.d.). 2-Fluoro-4-methylbenzoic acid.
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube.

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 2-fluoro-4-methylbenzoate in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-4-methylbenzoate is a strategically functionalized aromatic compound that serves as a valuable precursor in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its distinct substitution pattern—featuring an activating methyl group, a reactivity-modulating fluorine atom, and a versatile methyl ester—makes it an ideal starting point for constructing elaborate heterocyclic systems. This guide provides an in-depth analysis of its synthesis, chemical properties, and application, with a focus on its role as a key building block for benzofuran derivatives, a scaffold prevalent in numerous active pharmaceutical ingredients (APIs). Detailed protocols, mechanistic insights, and experimental considerations are presented for researchers and scientists in drug development.

Introduction: A Profile of this compound

This compound (CAS No. 174403-69-1) is a substituted benzoate ester that has gained traction as a critical intermediate in organic synthesis.[1] The molecule's utility is derived from the interplay of its three key functional groups:

  • Methyl Ester (-COOCH₃): A versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, providing multiple pathways for molecular elaboration.

  • Fluoro Group (-F): The ortho-fluoro substituent significantly influences the electronic properties of the benzene ring. Its electron-withdrawing nature can activate the ring for certain nucleophilic substitutions and modulate the acidity of adjacent protons. In a drug development context, fluorine substitution can enhance metabolic stability and binding affinity.

  • Methyl Group (-CH₃): This group at the para-position can serve as a steric director or be further functionalized, for example, via benzylic bromination, to introduce additional reactive sites.

This unique combination makes the compound a sought-after precursor for novel molecules with specific biological activities, including potential antivirals and anti-cancer agents.[1]

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 174403-69-1
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Colorless Liquid
Storage Temperature Room Temperature

(Data sourced from publicly available chemical databases)

Synthesis of the Precursor: From Toluene to Benzoate

The synthesis of this compound is typically achieved via a two-step process starting from the readily available m-fluorotoluene. The process involves a Friedel-Crafts acylation followed by hydrolysis and esterification. A related synthesis for the isomeric 4-fluoro-2-methylbenzoic acid highlights the key steps of this transformation.[2]

Workflow for Precursor Synthesis

A m-Fluorotoluene B Friedel-Crafts Acylation (e.g., with trihaloacetyl chloride) A->B C Acylated Intermediate B->C D Alkaline Hydrolysis C->D E 2-Fluoro-4-methylbenzoic Acid D->E F Esterification (Methanol, Acid Catalyst) E->F G This compound F->G

Caption: Synthesis pathway for this compound.

Protocol 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid

Causality: This protocol outlines the formation of the carboxylic acid intermediate. The Friedel-Crafts reaction installs a carbonyl group, which is then converted to a carboxylic acid. The choice of a Lewis acid catalyst is critical for the acylation of the aromatic ring.[2]

  • Acylation: To a solution of m-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst like anhydrous aluminum trichloride (1.1 eq) at 0°C.

  • Slowly add trihaloacetyl chloride (e.g., trichloroacetyl chloride) (1.05 eq) while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Hydrolysis: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • To the resulting organic phase, add a 30% aqueous solution of sodium hydroxide and stir vigorously. This hydrolyzes the trihalomethyl ketone to the sodium carboxylate.

  • Acidify the aqueous layer with concentrated HCl to a pH of 3-4 to precipitate the crude 2-fluoro-4-methylbenzoic acid and its isomer.[2]

  • Purification: The isomers can be separated by recrystallization from a suitable solvent system like toluene to isolate the desired 2-fluoro-4-methylbenzoic acid.[2]

Protocol 2: Esterification to this compound

Causality: This is a classic Fischer esterification. An acid catalyst (like sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

  • Reaction Setup: Dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq), which serves as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

  • Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.

Application in API Synthesis: Gateway to Benzofuran Scaffolds

Benzofurans are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[4][5][6] this compound is an excellent precursor for synthesizing substituted benzofurans, which are key intermediates in the development of novel APIs.

The synthesis often involves the initial conversion of the methyl ester to a more reactive intermediate, followed by a cyclization reaction to form the furan ring fused to the benzene core.

General Synthetic Workflow to a Benzofuran Intermediate

cluster_0 Precursor Activation cluster_1 Cyclization A Methyl 2-fluoro-4- methylbenzoate B Reduction or Grignard Addition A->B C Benzylic Alcohol or Substituted Phenol B->C D Introduction of a 2-carbon unit C->D E Intramolecular Cyclization (e.g., Palladium-catalyzed) D->E F Substituted Benzofuran E->F

Caption: Conceptual workflow from the precursor to a benzofuran core.

Protocol 3: Synthesis of a Benzofuran-2-carboxylate Intermediate

This protocol describes a representative palladium-catalyzed intramolecular cyclization to form a benzofuran ring, a common strategy in medicinal chemistry.[7] While starting from a phenol, this illustrates the type of transformation for which our title compound is a precursor after suitable modification (e.g., demethylation of a methoxy group or ortho-hydroxylation).

Causality: The reaction proceeds via a Sonogashira coupling between an ortho-iodophenol and a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization. The base is crucial for both the coupling and the final cyclization step.

Materials:

  • Methyl 3-hydroxy-4-iodobenzoate (as a model ortho-halophenol)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the ortho-iodophenol derivative (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous THF, followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired benzofuran derivative.

Table 2: Representative Reaction Parameters
ParameterValueRationale
Catalyst Loading 3 mol % Pd(PPh₃)₂Cl₂Sufficient for catalytic turnover while minimizing cost.
Co-catalyst 5 mol % CuIFacilitates the Sonogashira coupling step.
Base 3.0 equivalents Et₃NActs as a scavenger for HI produced and promotes the reaction.
Temperature Room TemperatureMild conditions are often sufficient for this type of coupling.
Reaction Time 12-16 hoursTypical duration to ensure complete conversion.
Expected Yield 75-90%Varies with substrate, but generally high for this reaction.

Mechanistic Insights: The Palladium-Catalyzed Cyclization

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The formation of the benzofuran ring in the protocol above proceeds through a well-established catalytic cycle.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Ar-I I Aryl-Pd(II)-I A->I B Transmetalation (Cu-Acetylide) D Alkynyl Palladium(II) B->D C Reductive Elimination E Aryl-alkynyl Palladium(II) F Intramolecular Carbopalladation E->F Intramolecular Attack by -OH G β-Hydride Elimination F->G Forms C-O bond H Final Product (Benzofuran) G->H Regenerates Pd(0) H->Pd0 Catalyst Regeneration I->B R-C≡C-Cu I->E Sonogashira Coupling

Caption: Simplified mechanism for Pd-catalyzed benzofuran synthesis.

The process begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. This is followed by a Sonogashira coupling with the copper acetylide (formed in situ) to generate an aryl-alkyne intermediate. The key step is the intramolecular attack of the phenolic oxygen onto the alkyne, activated by the palladium complex, which leads to the formation of the five-membered furan ring and regeneration of the Pd(0) catalyst.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its unique electronic and structural features provide a robust platform for creating diverse molecular libraries. The protocols and workflows detailed in this guide, particularly those leading to the synthesis of benzofuran scaffolds, underscore its strategic importance. As drug discovery continues to demand novel and elaborate molecular structures, the role of well-designed building blocks like this compound will only become more critical, enabling chemists to access new chemical space and develop the next generation of therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Royal Society of Chemistry. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • National Center for Biotechnology Information. Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.
  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof.
  • YouTube. Synthesis of Methyl benzoate with reaction mechanism.

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Application Note: Strategic Derivatization of Methyl 2-fluoro-4-methylbenzoate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the strategic derivatization of Methyl 2-fluoro-4-methylbenzoate, a versatile scaffold for the synthesis of small molecule libraries aimed at biological screening. The presence of a fluorine atom and multiple functional handles makes this starting material particularly valuable in modern medicinal chemistry.[1][2][3] Fluorine substitution is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][4][5][6] We present detailed protocols for two primary derivatization pathways: (1) hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling to generate a diverse amide library, and (2) reduction of the ester to a benzyl alcohol for subsequent functionalization. The rationale behind key experimental choices, analytical characterization methods, and a conceptual biological screening workflow are also discussed to provide a holistic framework for drug discovery applications.

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is an attractive starting point for library synthesis in drug discovery. Its structure incorporates several key features:

  • A Methyl Ester: A versatile functional group that can be readily converted into a carboxylic acid or a primary alcohol, serving as a primary handle for diversification.

  • An Aromatic Fluorine Atom: The C-F bond is metabolically stable, and the fluorine atom's high electronegativity can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity.[2][6]

  • A Substituted Benzene Ring: Provides a rigid core to orient appended functionalities in three-dimensional space, which is crucial for specific interactions with protein binding pockets.

This guide focuses on leveraging the methyl ester as the primary point of diversification, a robust and high-yielding approach for generating libraries with significant structural and functional diversity.

Primary Derivatization Strategy: Amide Library Synthesis

The most direct and widely applicable derivatization strategy involves the conversion of the methyl ester to a carboxylic acid, which then serves as a versatile precursor for creating a library of amides. Amide bonds are a cornerstone of medicinal chemistry due to their stability and ability to participate in hydrogen bonding.

Workflow for Amide Library Generation

G A This compound (Starting Material) B Step 1: Ester Hydrolysis (Saponification) A->B C 2-Fluoro-4-methylbenzoic Acid (Key Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, EDC/HOBt) C->D F Diverse Amide Library (For Biological Screening) D->F E Diverse Amine Building Blocks (R-NH2) E->D Coupling Partner

Caption: Workflow for generating a diverse amide library.

Protocol 1.1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to yield the key carboxylic acid intermediate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 2:1 ratio). The volume should be sufficient to ensure complete dissolution (approx. 0.2 M concentration).

  • Add NaOH (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).[7]

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-4-methylbenzoic acid.

Rationale:

  • Base Choice: NaOH or LiOH are strong bases that effectively hydrolyze the ester. LiOH is sometimes preferred for its higher solubility in mixed solvent systems.

  • Reflux: Heating accelerates the rate of the saponification reaction.[7]

  • Acidification: Protonation of the carboxylate salt is necessary to generate the neutral carboxylic acid, which is soluble in organic solvents and can be easily extracted.[7]

Protocol 1.2: Parallel Amide Coupling

This protocol provides a general method for amide bond formation using 2-fluoro-4-methylbenzoic acid and a diverse set of primary or secondary amines in a parallel synthesis format.

Materials:

  • 2-Fluoro-4-methylbenzoic acid

  • A library of diverse primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in DMF.

  • Prepare a stock solution of the coupling agent, HATU (1.1 eq), in DMF.

  • Prepare a stock solution of DIPEA (2.0-3.0 eq) in DMF.

  • In each well of a 96-well plate, add the desired amine (1.05 eq). This can be done from pre-weighed plates or from stock solutions.

  • To each well, add the 2-fluoro-4-methylbenzoic acid stock solution.

  • Add the DIPEA stock solution to each well.

  • Initiate the reaction by adding the HATU stock solution to each well.

  • Seal the plate and allow it to shake at room temperature for 12-24 hours.

  • Monitor a representative reaction for completion by LC-MS.

  • Upon completion, the library can be purified by preparative HPLC-MS.

Rationale:

  • Coupling Reagents: HATU and EDC/HOBt are highly efficient coupling reagents that minimize side reactions and work well for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.

  • Base (DIPEA): A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction.

  • Solvent (DMF): A polar aprotic solvent like DMF is excellent for dissolving the wide range of reactants and reagents used in amide coupling.[8]

Secondary Derivatization Strategy: Benzyl Alcohol Derivatives

An alternative pathway involves the reduction of the methyl ester to a primary benzyl alcohol. This opens up possibilities for creating libraries of ethers, new esters, or amines (via conversion to a leaving group followed by substitution).

Workflow for Benzyl Alcohol Derivatization

G A This compound B Step 1: Ester Reduction (e.g., LiAlH4) A->B C (2-Fluoro-4-methylphenyl)methanol (Alcohol Intermediate) B->C D Step 2: Derivatization (e.g., Williamson Ether Synthesis, Esterification) C->D F Ether / Ester Library (For Biological Screening) D->F E Diverse Electrophiles (R-X) E->D Reaction Partner

Caption: Workflow for generating benzyl alcohol derivatives.

Protocol 2.1: Reduction of Methyl Ester to Benzyl Alcohol

This protocol details the reduction of the ester using a powerful hydride reagent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add LiAlH₄ (1.0 - 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0°C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-fluoro-4-methylphenyl)methanol.

Rationale:

  • Reducing Agent: LiAlH₄ is a potent reducing agent necessary for the reduction of esters to primary alcohols.[9][10] Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water, so anhydrous solvents and an inert atmosphere are critical for safety and efficacy.

  • Quenching: The quenching procedure is designed to safely neutralize the excess LiAlH₄ and the aluminum salts into a filterable solid.

Analytical Characterization and Data Management

The identity, purity, and concentration of all synthesized compounds must be rigorously confirmed before biological screening.[11]

  • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) provides rapid confirmation of the molecular weight of the desired product.[12][13] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy is used for unambiguous structure elucidation of key intermediates and final compounds.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the standard for determining the purity of library members. A purity level of >95% is typically required for screening.

  • Quantitation: For accurate biological data, the concentration of each compound in the screening plates must be known. This is often achieved using quantitative NMR (qNMR) or by normalization to a standard via HPLC.[11]

Table 1: Representative Amide Derivatives and Expected Analytical Data

Amine Partner (R-NH₂)Derivative StructureFormulaExact Mass (m/z) [M+H]⁺
BenzylamineC₁₅H₁₅FNO244.1132
MorpholineC₁₂H₁₅FNO₂224.1081
4-FluoroanilineC₁₄H₁₁F₂NO248.0830
PiperidineC₁₃H₁₇FNO222.1289

Conceptual Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, it enters a screening cascade to identify potential lead compounds.

G cluster_0 Compound Library Generation cluster_1 Hit Identification cluster_2 Hit-to-Lead A Synthesized & QC'd Amide Library B Primary High-Throughput Screen (HTS) (Single concentration, e.g., 10 µM) A->B C Hit Confirmation & Dose-Response (IC50/EC50 determination) B->C Active 'Hits' D Secondary & Orthogonal Assays (Confirm mechanism of action) C->D E Early ADME & Toxicology Profiling (Solubility, Permeability, Cytotoxicity) D->E F Lead Candidate E->F Promising Profile

Caption: A typical workflow for a biological screening cascade.

This cascade is designed to efficiently triage large numbers of compounds, focusing resources on those with the most promising biological activity and drug-like properties. Initial HTS identifies "hits," which are then confirmed and characterized in more detail through subsequent assays.

Conclusion

This compound serves as an excellent starting scaffold for the generation of diverse small molecule libraries. By leveraging robust and well-established chemical transformations—primarily ester hydrolysis followed by amide coupling—researchers can rapidly access a wide range of novel chemical entities. The protocols and workflows detailed in this application note provide a validated framework for synthesizing, characterizing, and screening these compounds, ultimately accelerating the early stages of drug discovery.

References

  • SynArchive.
  • PubMed. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. J Am Chem Soc. 2011 Dec 7;133(48):19505-11. [Link]
  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. J. Am. Chem. Soc. 2011, 133, 48, 19505–19511. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]
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  • New Food Magazine. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • YouTube. Reduction of methylbenzoate (C6H5COOCH3) to benzyl alcohol (C6H5CH2OH) can be accomplished using. [Link]
  • PubMed Central (PMC). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
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  • Royal Society of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
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  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubMed Central (PMC). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)
  • Google Patents. CN102093247A - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
  • PubMed.

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Fluoro-4-methylbenzoic Acid via Hydrolysis of its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-fluoro-4-methylbenzoic acid, a key building block in the pharmaceutical industry.[1][2] The synthesis is achieved through the base-promoted hydrolysis of methyl 2-fluoro-4-methylbenzoate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and reproducible scale-up. The causality behind critical process parameters is explained to empower the user with a deep understanding of the reaction, facilitating smooth implementation and troubleshooting.

Introduction and Strategic Overview

2-Fluoro-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Its structural motifs are found in molecules targeting a range of therapeutic areas. The reliable, large-scale production of this acid is therefore of significant commercial and scientific interest.

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the production of 2-fluoro-4-methylbenzoic acid from its corresponding methyl ester, base-promoted hydrolysis (saponification) is the method of choice for industrial-scale operations. This preference is based on several key advantages:

  • High Conversion Rates: The reaction is typically irreversible and proceeds to completion.

  • Favorable Kinetics: Reaction times are generally moderate, allowing for efficient plant utilization.

  • Simple Work-up: The product is easily isolated by precipitation upon acidification.

  • Cost-Effective Reagents: The use of common inorganic bases like sodium hydroxide makes the process economically viable.

This document details a robust protocol for this transformation, focusing on the critical parameters that govern reaction efficiency, product purity, and operational safety during scale-up.

Scientific Principles: Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for successful process development and scale-up. The hydrolysis of this compound proceeds via a well-established Bimolecular Acyl-Oxygen Cleavage (BAc2) mechanism.[3][4]

The BAc2 Mechanism involves three key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient, high-energy tetrahedral intermediate.[3]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process leads to the expulsion of the methoxide ion (CH₃O⁻), which functions as the leaving group.

  • Acid-Base Reaction: In the final, rapid step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding the sodium salt of the target molecule (sodium 2-fluoro-4-methylbenzoate) and methanol. This acid-base equilibrium lies far to the right, driving the reaction to completion.[3]

The final product, 2-fluoro-4-methylbenzoic acid, is then liberated from its salt form during the acidic work-up.

Figure 1: BAc2 Hydrolysis Mechanism. A simplified diagram illustrating the key steps in the base-promoted hydrolysis of the methyl ester.

Detailed Application Protocol for Scale-Up

This protocol is designed for a nominal 1.0 kg scale of the starting ester. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay. Adherence to all institutional safety guidelines is mandatory.

Materials and Equipment
Reagent/Material CAS No. MW ( g/mol ) Grade Supplier
This compound74733-29-2168.16>98%Biosynth[5]
Sodium Hydroxide (NaOH)1310-73-240.00Reagent GradeStandard
Methanol (MeOH)67-56-132.04ACS GradeStandard
Hydrochloric Acid (HCl), concentrated7647-01-036.46~37% w/w, ReagentStandard
Deionized Water (DI H₂O)7732-18-518.02N/AIn-house

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel or metering pump for controlled liquid addition.

  • Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel).

  • Vacuum oven for drying.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile or neoprene).[6]

Stoichiometry and Reagent Quantities
Component MW ( g/mol ) Equivalents Amount Volume Moles
This compound168.161.01000 g (1.0 kg)-5.95
Sodium Hydroxide40.001.5357 g-8.92
Methanol32.04--3.0 L-
Deionized Water (for NaOH)18.02--3.0 L-
Conc. Hydrochloric Acid (~37%)36.46-As required (~900 mL)As required~10.8

Rationale for Stoichiometry: A 50% excess of sodium hydroxide (1.5 equivalents) is used to ensure complete and rapid hydrolysis, overcoming any potential side reactions or impurities that might consume the base.[7]

Step-by-Step Synthesis Procedure

Sources

Application Notes and Protocols: The Strategic Use of Methyl 2-fluoro-4-methylbenzoate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] These enhancements include improved metabolic stability, increased membrane permeability, and modulated pKa, which can lead to enhanced binding affinity and selectivity for the target protein.[1][2][3]

Kinases, as central nodes in cellular signaling pathways, are critical targets in oncology and other therapeutic areas.[4][5] Small molecule kinase inhibitors have revolutionized cancer treatment, and the quest for novel, more effective, and selective inhibitors is relentless. This application note details the utility of Methyl 2-fluoro-4-methylbenzoate (CAS: 74733-29-2)[6], a versatile fluorinated building block, in the synthesis of potent kinase inhibitors, with a particular focus on the synthesis of a key precursor for the MEK inhibitor, Trametinib.

The Synthetic Versatility of this compound

This compound provides a synthetically tractable scaffold for the elaboration into more complex molecules. The ortho-fluoro substituent activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can influence the conformation of the final molecule.[7][8] The methyl ester and the para-methyl group offer additional points for chemical modification.

A critical application of this building block is its conversion to 2-fluoro-4-iodoaniline , a key intermediate in the synthesis of the MEK1/2 inhibitor Trametinib.[2][7][9] Trametinib is an allosteric inhibitor of MEK1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2][10]

The following sections provide a detailed, step-by-step guide for the multi-step synthesis of 2-fluoro-4-iodoaniline from this compound, highlighting the key chemical transformations and the rationale behind the chosen methodologies.

Synthetic Workflow: From this compound to a Key Kinase Inhibitor Precursor

The overall synthetic strategy involves a three-step sequence: ester hydrolysis, conversion of the resulting carboxylic acid to an aniline, and subsequent iodination.

G A This compound B Step 1: Hydrolysis (e.g., NaOH, H₂O/MeOH) A->B C 2-Fluoro-4-methylbenzoic acid B->C D Step 2: Amine Synthesis (e.g., Curtius Rearrangement) C->D E 2-Fluoro-4-methylaniline D->E F Step 3: Iodination (e.g., I₂, NaHCO₃) E->F G 2-Fluoro-4-iodoaniline (Trametinib Precursor) F->G

Caption: Synthetic workflow for the conversion of this compound to 2-fluoro-4-iodoaniline.

PART 1: Experimental Protocols

Step 1: Hydrolysis of this compound to 2-Fluoro-4-methylbenzoic Acid

Principle: The methyl ester is saponified under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated to afford the carboxylic acid. This is a standard and high-yielding transformation.[4]

Protocol:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product, 2-Fluoro-4-methylbenzoic acid, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Parameter Value
Typical Scale10-50 g
Expected Yield>95%
Purity (by NMR)>98%
Step 2: Synthesis of 2-Fluoro-4-methylaniline via Curtius Rearrangement

Principle: The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[3][6][11] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then hydrolyzed to the amine.[12][13]

Protocol:

  • Acyl Azide Formation:

    • To a solution of 2-Fluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent (e.g., acetone or THF), add triethylamine (1.1 eq) and cool to 0 °C.

    • Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0 °C for 1 hour.

    • Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.

    • Stir the reaction vigorously for 1-2 hours at room temperature.

  • Rearrangement and Trapping:

    • Carefully extract the acyl azide into toluene. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

    • Gently heat the toluene solution to reflux. The rearrangement will occur with the evolution of nitrogen gas to form the isocyanate.

    • After the gas evolution ceases, add dilute hydrochloric acid to the reaction mixture and continue to reflux for 1-2 hours to hydrolyze the isocyanate.

  • Work-up and Isolation:

    • Cool the reaction mixture and separate the aqueous layer.

    • Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 10.

    • Extract the product, 2-Fluoro-4-methylaniline, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Parameter Value
Typical Scale5-20 g
Expected Yield70-85%
Purity (by GC-MS)>97%

Alternative to Curtius Rearrangement: The Hofmann rearrangement of the corresponding primary amide (2-fluoro-4-methylbenzamide) is another viable method for this transformation.[1][14][15]

Step 3: Iodination of 2-Fluoro-4-methylaniline

Principle: The aniline derivative is activated towards electrophilic aromatic substitution. The iodine is introduced ortho to the activating amino group and para to the methyl group.

Protocol:

  • Dissolve 2-Fluoro-4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • To this stirred suspension, add a solution of iodine (1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC, typically 4-6 hours).

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-fluoro-4-iodoaniline, can be purified by recrystallization or column chromatography to yield the final product.

Parameter Value
Typical Scale1-10 g
Expected Yield80-90%
Purity (by HPLC)>98%

PART 2: Application in Kinase Inhibitor Synthesis - The Case of Trametinib

The synthesized 2-fluoro-4-iodoaniline is a crucial building block for the MEK inhibitor, Trametinib.[7][9][16] In the synthesis of Trametinib, 2-fluoro-4-iodoaniline is typically converted to an isocyanate or a urea derivative, which then undergoes a series of condensation and cyclization reactions with other fragments to construct the final complex pyridopyrimidine core of the drug.[17][9]

G cluster_0 Synthesis of Key Precursor cluster_1 Trametinib Synthesis A This compound B 2-Fluoro-4-iodoaniline A->B 3 Steps C N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea B->C Urea Formation E Trametinib C->E Condensation & Cyclization D Pyridotrione Derivative D->E

Caption: Role of 2-fluoro-4-iodoaniline in the synthesis of Trametinib.

The presence of the 2-fluoro and 4-iodo substituents on the aniline ring is critical for the biological activity of Trametinib. The fluorine atom can engage in favorable interactions within the allosteric binding pocket of MEK, while the iodine atom serves as a handle for further synthetic manipulations or can contribute to the overall binding affinity through halogen bonding.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The detailed protocols provided herein for the synthesis of 2-fluoro-4-iodoaniline demonstrate a practical and efficient route to a key precursor for the potent MEK inhibitor, Trametinib. The strategic use of such fluorinated building blocks is a powerful approach in modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes. The methodologies described are robust and can be adapted for the synthesis of other kinase inhibitors and biologically active molecules.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed Central.
  • API Synthesis International. (2015, September 16). TRAMETINIB. API Synthesis International.
  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library.
  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • ResearchGate. (n.d.). Hofmann Rearrangement.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Trametinib. PubChem.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • National Center for Biotechnology Information. (n.d.). Importance of Fluorine in Benzazole Compounds. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Applications of Fluorine in Medicinal Chemistry. PubMed.
  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • National Center for Biotechnology Information. (n.d.). This compound | C9H9FO2 | CID 18759805. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve your reaction yields and product purity.

Introduction: The Synthetic Landscape

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis is most commonly achieved through the esterification of 2-fluoro-4-methylbenzoic acid. The two primary and most robust methods employed for this transformation are the Fischer-Speier Esterification and conversion via an acyl chloride intermediate using thionyl chloride (SOCl₂).

The choice between these methods often depends on the scale of the reaction, the desired purity, and the available laboratory equipment. This guide will delve into the nuances of both approaches, providing insights to help you navigate potential pitfalls and optimize your synthetic strategy.

Troubleshooting Guide: Low Yield and Impurities

Low yields and the presence of impurities are the most common hurdles in the synthesis of this compound. This section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Low Conversion of Starting Material (Incomplete Reaction)

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted 2-fluoro-4-methylbenzoic acid.

  • The isolated yield of the final product is significantly lower than expected.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Equilibrium Limitation (Fischer Esterification) Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][2]1. Use Excess Methanol: Employing methanol as the solvent will drive the equilibrium towards the product side (Le Chatelier's principle).[3] 2. Remove Water: If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove water as it forms, particularly if using a co-solvent like toluene.[4]
Insufficient Catalyst (Fischer Esterification) The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2] An insufficient amount will result in a slow or stalled reaction.Ensure a catalytic amount of a strong acid is used. Typically, 1-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid is sufficient.[4]
Deactivated Reagents Thionyl chloride (SOCl₂) is highly reactive and can decompose upon exposure to atmospheric moisture. Old or improperly stored SOCl₂ will have reduced activity.Use a fresh bottle of thionyl chloride or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature or Insufficient Time Both esterification methods require sufficient thermal energy to overcome the activation energy barrier.Fischer Esterification: Reflux the reaction mixture for an adequate duration (typically 2-4 hours, but can be longer). Monitor the reaction progress by TLC or GC-MS.[4][5] SOCl₂ Method: If forming the acyl chloride at room temperature, ensure sufficient reaction time. Gentle heating can sometimes be employed, but care must be taken to avoid side reactions.
Problem 2: Product Contamination & Purity Issues

Symptoms:

  • The isolated product is an oil or solid with a lower-than-expected melting point or a broad melting range.

  • NMR or GC-MS analysis reveals the presence of unreacted starting material or side products.

  • The product has a persistent acidic smell.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Residual Carboxylic Acid The most common impurity is unreacted 2-fluoro-4-methylbenzoic acid. Its acidic nature can interfere with subsequent reactions.During the work-up, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5][6] This will convert the carboxylic acid into its water-soluble carboxylate salt, which will be partitioned into the aqueous layer. Caution: Add the basic solution slowly and vent the separatory funnel frequently to release the pressure from CO₂ evolution.[5]
Side Products from SOCl₂ The reaction of thionyl chloride with carboxylic acids produces HCl and SO₂ as gaseous byproducts.[7] If not properly managed, residual reactants can lead to the formation of undesired chlorinated species or other impurities.Ensure the reaction is performed in a well-ventilated fume hood. After the formation of the acyl chloride, excess SOCl₂ can be removed under reduced pressure before the addition of methanol.
Hydrolysis of the Ester During the aqueous work-up, prolonged contact with acidic or basic water can lead to the hydrolysis of the ester product back to the carboxylic acid.Perform the aqueous washes efficiently and avoid letting the reaction mixture sit in the separatory funnel for extended periods. After the washes, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better: Fischer Esterification or the Thionyl Chloride route?

A1: The "better" method depends on your specific needs.

  • Fischer Esterification is generally preferred for its operational simplicity, lower cost of reagents, and avoidance of highly corrosive and hazardous reagents like thionyl chloride. It is well-suited for larger-scale syntheses where a simple reflux setup is practical.[4][8]

  • The Thionyl Chloride Method is often faster and can be performed at lower temperatures. It is particularly useful for acid-sensitive substrates or when the Fischer esterification fails to give satisfactory yields.[9][10] The reaction is not governed by equilibrium, which can lead to higher conversions.

Q2: My yield is consistently around 50-60% with Fischer esterification. How can I push it higher?

A2: This is a common issue due to the equilibrium nature of the reaction. To improve the yield, you should focus on shifting the equilibrium to the product side. The most effective way to do this is by using a large excess of methanol, which also serves as the solvent.[3] Additionally, ensure your acid catalyst is active and that you are refluxing for a sufficient amount of time. Monitoring the reaction by TLC or GC-MS will help you determine when the reaction has reached completion.

Q3: I see an oily residue after removing the solvent, but I expect a solid product. What could be the issue?

A3: While some sources may describe the related methyl 4-fluoro-2-methylbenzoate as a colorless liquid, the physical state can be influenced by purity. An oily residue often indicates the presence of impurities that are depressing the melting point. The most likely culprits are residual solvent or unreacted starting material. Ensure you have thoroughly dried your organic layer and that your work-up procedure to remove the starting acid was effective. If purity issues persist, consider purification by column chromatography.

Q4: What are the key safety precautions for these syntheses?

A4: Safety is paramount.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When using sulfuric acid , add it slowly and carefully to the methanol, as the dissolution is exothermic.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care under anhydrous conditions. The reaction releases toxic HCl and SO₂ gas.[11]

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Q5: How do I properly monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the more polar starting material (2-fluoro-4-methylbenzoic acid) and the less polar product (this compound). The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Visualizing the Chemistry: Mechanisms and Workflows

Reaction Mechanisms

Fischer_Esterification start 2-Fluoro-4-methyl- benzoic Acid protonated_acid Protonated Carboxylic Acid start->protonated_acid + H⁺ (from H₂SO₄) - H₂O tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + CH₃OH proton_transfer Protonated Ester Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer ester Methyl 2-fluoro-4- methylbenzoate proton_transfer->ester - H₂O - H⁺

Caption: Mechanism of Fischer Esterification.

Thionyl_Chloride_Esterification start 2-Fluoro-4-methyl- benzoic Acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride + SOCl₂ - SO₂ - HCl ester Methyl 2-fluoro-4- methylbenzoate acyl_chloride->ester + CH₃OH - HCl

Caption: Esterification via Acyl Chloride.

General Experimental Workflow

Synthesis_Workflow reaction_setup Reaction Setup (Acid + Methanol + Catalyst) reflux Reflux / Stir (Monitor by TLC) reaction_setup->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Organic Solvent workup->extraction washing Wash with NaHCO₃ (aq) and Brine extraction->washing drying Dry Organic Layer (e.g., Na₂SO₄) washing->drying filtration Filter Drying Agent drying->filtration evaporation Solvent Removal (Rotary Evaporator) filtration->evaporation product Crude Product evaporation->product purification Purification (Optional: Recrystallization or Chromatography) product->purification final_product Pure Methyl 2-fluoro-4- methylbenzoate purification->final_product

Caption: General workflow for synthesis and purification.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq). Add methanol (approx. 10-20 mL per gram of carboxylic acid). While stirring, carefully add concentrated sulfuric acid (H₂SO₄) (0.02-0.05 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing deionized water (approx. 20 mL per gram of starting material).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (2 x 20 mL).[4][5]

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove unreacted acid and the H₂SO₄ catalyst. Vent the separatory funnel frequently.[4][6]

    • Saturated aqueous sodium chloride (brine) solution (1 x 20 mL) to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification using Thionyl Chloride (SOCl₂)
  • Acyl Chloride Formation: In a flame-dried round-bottomed flask under an inert atmosphere (N₂ or Ar), suspend or dissolve 2-fluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane). Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0°C or room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[10] Stir the mixture for 1-2 hours.

  • Ester Formation: Once the formation of the acyl chloride is complete, carefully add methanol (2.0-3.0 eq) dropwise at 0°C.[6][12] Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Follow steps 3-7 from Protocol 1. The initial quench with water should be done carefully as there might be unreacted acyl chloride.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids using SOCl2 and Et3N.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • University of Toronto. (n.d.). Lab5 procedure esterification.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • PubChem. (n.d.). This compound.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • YouTube. (2012). Organic Mechanism Fischer Esterification 004.

Sources

Technical Support Center: Purification of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-4-methylbenzoate (CAS No. 74733-29-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical chemical intermediate. High purity is essential for the successful synthesis of complex pharmaceutical agents, and this document will address common challenges encountered during the purification process.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. The most common method is the Fischer esterification of 2-fluoro-4-methylbenzoic acid with methanol, typically using an acid catalyst like sulfuric acid or thionyl chloride.[2][3] Potential impurities include:

  • Unreacted Starting Materials: 2-fluoro-4-methylbenzoic acid and excess methanol.

  • Catalyst Residue: Acidic remnants from the esterification process.

  • Water: A byproduct of the esterification reaction.

  • Isomeric Byproducts: If the synthesis of the parent carboxylic acid started from an impure precursor (e.g., m-fluorotoluene), you might have isomeric benzoate esters such as Methyl 4-fluoro-2-methylbenzoate.[4]

  • Hydrolysis Product: The starting carboxylic acid can be regenerated if the ester is exposed to moisture, particularly under acidic or basic conditions during workup.[5][6]

Q2: How do I choose the best purification technique for my sample?

A2: The optimal technique depends on the nature of the impurities and the scale of your reaction. Use the following decision tree to guide your choice.

Purification_Decision_Tree start Crude this compound is_acid Are acidic impurities (e.g., starting acid, catalyst) present? start->is_acid is_volatile Are impurities non-volatile or closely boiling isomers? is_acid->is_volatile No workup Perform Aqueous Workup (e.g., NaHCO3 wash) is_acid->workup Yes scale What is the scale? is_volatile->scale No chromatography Flash Column Chromatography is_volatile->chromatography Yes scale->chromatography Small Scale (<5g) distillation Vacuum Distillation scale->distillation Large Scale (>5g) workup->is_volatile end_pure Pure Product chromatography->end_pure distillation->end_pure

Caption: Decision tree for selecting a purification method.

Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is recommended for definitive purity analysis.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and fraction collection during column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment of non-volatile compounds and for establishing precise purity percentages.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining absolute purity against a certified internal standard without requiring a reference standard of the analyte itself.[8]

Q4: What are the essential safety precautions when handling this compound?

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Troubleshooting Guide

Problem: My final product is a yellow or brown oil. What causes the discoloration and how can I remove it?

  • Probable Cause: Discoloration often arises from trace, highly conjugated impurities or degradation products formed during the reaction, especially if excessive heat was applied. The synthesis described in one patent resulted in a "brown oil" before final purification.[2]

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated carbon and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. This is often effective at adsorbing color bodies.

    • Chromatography/Distillation: If the color persists, the impurity is likely less polar or has a similar boiling point. Purification by flash column chromatography or vacuum distillation will be necessary to separate the colored impurity from the desired product.

Problem: My NMR spectrum shows a broad singlet around 10-12 ppm, indicating residual carboxylic acid. How can I remove it post-purification?

  • Probable Cause: The initial aqueous workup with a mild base (like sodium bicarbonate) was insufficient to remove all the unreacted 2-fluoro-4-methylbenzoic acid.

  • Solution:

    • Liquid-Liquid Extraction: Dissolve the contaminated product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer two to three times with a saturated aqueous solution of sodium bicarbonate. You may observe gas evolution (CO2) during the first wash.

    • Wash the organic layer once with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. This procedure is standard for removing acidic impurities from ester products.[11][12][13]

Problem: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?

  • Probable Cause: Standard silica gel is slightly acidic and can sometimes catalyze the hydrolysis of sensitive esters or cause other degradation pathways, especially if the contact time is long. While benzoates are generally stable, this can be a concern. A similar issue is noted for aldehydes, which are also sensitive to silica's acidity.[14]

  • Solution:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing your column slurry with the mobile phase containing a small amount of a neutralizer, such as 0.5-1% triethylamine (v/v).

    • Minimize Contact Time: Use flash chromatography with positive pressure to accelerate the separation, reducing the time the compound spends on the stationary phase.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as a stationary phase for particularly acid-sensitive compounds.

Problem: My yield is very low after vacuum distillation. What are the likely causes?

  • Probable Cause:

    • Inaccurate Boiling Point Estimation: The boiling point under vacuum may be significantly lower than anticipated, causing product loss into the vacuum trap. The boiling point of the similar Methyl 4-fluoro-2-methylbenzoate is 206 °C at atmospheric pressure.[2]

    • Thermal Decomposition: Although benzoates are relatively stable, prolonged heating at high temperatures can lead to decomposition.

    • Inefficient Condensation: If using an air condenser for a high-boiling liquid, ensure it is long enough for efficient condensation, though a water-cooled condenser is generally acceptable for vacuum distillation.[15]

  • Solution:

    • Use a Manometer: Always use a manometer to accurately measure the pressure in the system. Use this pressure to estimate the boiling point more accurately.

    • Proper Heating: Use a heating mantle with a stirrer for even heat distribution and to prevent bumping. Heat the distillation flask slowly to the required temperature.

    • Check Apparatus: Ensure all joints are well-sealed to maintain a stable vacuum. Check that the condenser has adequate cooling water flow.

Troubleshooting_Workflow start Impurity Detected (TLC, NMR, GC-MS) impurity_type Identify Impurity Type start->impurity_type acid_impurity Acidic Impurity (e.g., Carboxylic Acid) impurity_type->acid_impurity Broad NMR peak ~12ppm color_impurity Colored Impurity impurity_type->color_impurity Visible Discoloration isomer_impurity Isomer / Close-Boiling Impurity impurity_type->isomer_impurity Multiple spots on TLC/ peaks in GC sol_acid Solution: Basic Wash (NaHCO3) acid_impurity->sol_acid sol_color Solution: Activated Carbon Treatment or Chromatography color_impurity->sol_color sol_isomer Solution: Fractional Distillation or High-Resolution Chromatography isomer_impurity->sol_isomer

Caption: General workflow for troubleshooting impurities.

Data Summary Table

PropertyValue / Recommended ConditionsSource
Compound This compound
CAS Number 74733-29-2[16]
Molecular Formula C9H9FO2[17]
Molecular Weight 168.17 g/mol
Physical Form Expected to be a colorless liquid
Boiling Point (Est.) ~190-210 °C at 760 mmHg (based on isomers)[2]
Column Chromatography Stationary Phase: Silica Gel (60 Å, 230-400 mesh)[14]
Mobile Phase: Hexanes/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)[14][18]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for small-scale purification (<5g) or for separating impurities with different polarities.

  • Mobile Phase Preparation: Prepare a stock of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). A good starting point for TLC analysis is a 9:1 hexanes:ethyl acetate mixture.[18] Adjust the ratio to achieve an Rf value of ~0.25-0.35 for the product spot.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[14]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.[14]

  • Elution:

    • Begin eluting with the non-polar mobile phase mixture.

    • Gradually increase the polarity by adding more ethyl acetate as needed to move the product down the column.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[14]

Protocol 2: Purification by Vacuum Distillation

This method is suitable for larger scales (>5g) when impurities have significantly different boiling points than the product.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a heating mantle, a stirring mechanism (magnetic stir bar), a Claisen adapter, a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

  • Procedure:

    • Place the crude product in the distillation flask.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Gradually heat the flask. A fore-run of any low-boiling impurities (like residual solvent) may be collected first.[15]

    • Increase the temperature until the product begins to distill. Collect the main fraction over a narrow temperature range. The boiling point of methyl benzoate at 20 mmHg is 90-92 °C, which can serve as a rough guide.

    • Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile residues.

    • Cool the system to room temperature before carefully re-introducing air.

References

  • Thermo Fisher Scientific. (n.d.). Methyl 4-fluoro-2-methylbenzoate - SAFETY DATA SHEET.
  • Benchchem. (n.d.). In-Depth Structural Analysis of Methyl 4-fluoro-2,6-dimethylbenzoate: A Technical Guide.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Apollo Scientific. (2023). Methyl 4-fluoro-2-formylbenzoate.
  • PubChem. (n.d.). Methyl 4-methylbenzoate | C9H10O2 | CID 7455.
  • ChemicalBook. (n.d.). Methyl 4-fluoro-2-methylbenzoate CAS#: 174403-69-1.
  • BLD Pharm. (n.d.). 74733-29-2|this compound|BLD Pharm.
  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847.
  • Badar, H., et al. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.
  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate.
  • PubChem. (n.d.). This compound | C9H9FO2 | CID 18759805.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-methylbenzoate | 174403-69-1.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • SIELC Technologies. (2018). Methyl 2-fluoro-4-nitrobenzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). CN104592027A - Method for preparing methyl benzoate.
  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.
  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester).
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Methyl 4-formylbenzoate.
  • Sigma-Aldrich. (n.d.). Methyl benzoate analytical standard 93-58-3.
  • Fisher Scientific. (n.d.). Methyl 4-fluoro-2-methylbenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-hydroxybenzoate 392-04-1.
  • University of Alberta. (n.d.). Preparation of Methyl Benzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate.
  • ChemicalBook. (n.d.). Methyl 2-broMo-4-fluoro-6-Methylbenzoate synthesis.
  • ResearchGate. (n.d.). Methyl 4-methylbenzoate.
  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

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Technical Support Center: Synthesis of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methylbenzoate (CAS No. 187598-05-0)[1]. This critical building block is frequently used in the development of complex pharmaceutical agents.[2] Achieving high purity is paramount, as even minor impurities can have significant downstream effects on reaction efficiency, product yield, and the biological activity of the final active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to help you anticipate, identify, and resolve common issues encountered during the synthesis, with a focus on impurity profiling and mitigation.

Section 1: Common Impurities & Their Origins (FAQ)

This section addresses the most common questions regarding impurities that can arise during the synthesis of this compound. The primary synthetic routes involve either the esterification of 2-fluoro-4-methylbenzoic acid or a fluorination reaction (such as a Balz-Schiemann reaction) on an amino-precursor, followed by esterification.

Q1: What are the primary impurities I should expect when synthesizing this compound?

The impurities you encounter will largely depend on your chosen synthetic route.

  • If starting from 2-fluoro-4-methylbenzoic acid via Fischer Esterification:

    • Unreacted Starting Material: Residual 2-fluoro-4-methylbenzoic acid is the most common impurity. Fischer esterification is an equilibrium-driven process, and incomplete conversion is frequent without measures to shift the equilibrium.[3]

    • Residual Acid Catalyst: Traces of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) may remain if the post-reaction workup is not thorough.

    • Solvent and Water: Methanol (reactant and solvent) and water (reaction byproduct) are common volatile impurities.

  • If the synthesis involves a Balz-Schiemann reaction from an aniline precursor (e.g., Methyl 2-amino-4-methylbenzoate):

    • Phenolic Byproduct (Methyl 2-hydroxy-4-methylbenzoate): This is arguably the most significant and common impurity from this route. It forms when the intermediate diazonium salt reacts with water instead of the fluoride source.[4][5]

    • Unreacted Amino Precursor: Incomplete diazotization will leave the starting aniline derivative in your crude product.

    • Azo-Coupling Products: The highly reactive diazonium salt can couple with other electron-rich aromatic species in the reaction mixture, leading to colored impurities.[4]

Q2: My analysis (NMR/LC-MS) shows a significant amount of a hydroxyl-containing byproduct. What is it and why did it form?

This impurity is almost certainly Methyl 2-hydroxy-4-methylbenzoate . Its formation is a classic side reaction in syntheses involving diazonium salts, such as the Balz-Schiemann reaction.[6][7][8]

Causality: The key intermediate in the reaction is an aryl diazonium cation (Ar-N₂⁺). While this species is intended to react with a fluoride source (like BF₄⁻), it is also highly susceptible to nucleophilic attack by water.[5] If water is present in the reaction medium—even in trace amounts—it can act as a nucleophile, leading to the formation of a phenol after the loss of nitrogen gas. This process is known as hydrolysis of the diazonium salt.[4]

Q3: I'm seeing unreacted 2-fluoro-4-methylbenzoic acid in my product after a Fischer esterification. How can I improve conversion?

Seeing unreacted starting acid is a common issue with Fischer esterification because the reaction is governed by equilibrium.[3][9][10] To drive the reaction towards the desired ester product, you must shift this equilibrium to the right, based on Le Châtelier's principle.

You can achieve this by:

  • Using an Excess of Alcohol: Employing methanol as the limiting reagent is not recommended. Using a large excess of methanol (it can even serve as the solvent) will shift the equilibrium towards the product side.[3]

  • Removing Water: Water is a byproduct of the reaction. Removing it as it forms will prevent the reverse reaction (ester hydrolysis) from occurring. This can be done by:

    • Using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

Q4: Are regioisomeric impurities a concern?

Regioisomeric impurities, such as Methyl 4-fluoro-2-methylbenzoate, can be a significant issue if the synthesis starts from a precursor that allows for multiple reaction sites. For instance, a Friedel-Crafts acylation on m-fluorotoluene can produce both 2-fluoro-4-methyl and 4-fluoro-2-methyl isomers, which must then be separated.[11]

However, if your synthesis begins with a starting material where the substitution pattern is already fixed (e.g., 2-fluoro-4-methylbenzoic acid or 2-amino-4-methylbenzoate), regioisomer formation is not a primary concern for the main reaction steps. The key is to ensure the purity of your initial starting materials.

Section 2: Troubleshooting & Mitigation Strategies

This section provides a logical workflow for diagnosing and solving impurity issues, along with preventative strategies.

Impurity Troubleshooting Workflow

The following diagram outlines a decision-making process for identifying and addressing common impurities.

G start Analyze Crude Product (GC-MS, LC-MS, NMR) impurity_check Is a major impurity detected? start->impurity_check unreacted_sm Impurity ID: Unreacted Starting Material impurity_check->unreacted_sm Yes, matches starting material phenolic_byproduct Impurity ID: Phenolic Byproduct (e.g., Methyl 2-hydroxy-4-methylbenzoate) impurity_check->phenolic_byproduct Yes, mass matches M+16 (O for F) other_impurities Other Impurities (e.g., colored byproducts, solvent) impurity_check->other_impurities Yes, other peaks observed end_purify Proceed to Purification impurity_check->end_purify No, product is >95% pure solution_sm Action: Drive Reaction Equilibrium 1. Increase excess of alcohol. 2. Remove water (Dean-Stark). 3. Increase reaction time/temp. unreacted_sm->solution_sm solution_phenol Action: Minimize Water 1. Use anhydrous solvents/reagents. 2. Run under inert (N2/Ar) atmosphere. 3. Ensure diazonium salt is dry if isolated. phenolic_byproduct->solution_phenol solution_other Action: Improve Workup & Purification 1. Perform aqueous washes (e.g., NaHCO3). 2. Recrystallize or perform column chromatography. other_impurities->solution_other solution_sm->end_purify solution_phenol->end_purify solution_other->end_purify

Caption: Troubleshooting workflow for impurity identification and mitigation.

Q5: How can I design my experiment to minimize the formation of the phenolic byproduct (Methyl 2-hydroxy-4-methylbenzoate)?

Preventing the formation of the hydroxy byproduct is critical for syntheses involving diazonium salts. The core principle is the rigorous exclusion of water.

  • Use Anhydrous Conditions: All solvents and reagents should be thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt and minimize side reactions.[12]

  • Choice of Fluorinating Agent: The traditional Balz-Schiemann reaction involves isolating the diazonium tetrafluoroborate salt.[6][7] Ensuring this salt is completely dry before thermal decomposition is crucial. Modern variations may use anhydrous HF or other fluoride sources in situ, which can offer better moisture control.[13][14]

Q6: What is the most effective method for purifying the final product?

A multi-step approach is typically most effective for achieving high purity (>98%).

  • Aqueous Workup: After the reaction is complete, a liquid-liquid extraction is the first line of defense.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material (2-fluoro-4-methylbenzoic acid) and the acid catalyst.[15][16]

    • Wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[15]

  • Drying and Solvent Removal: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[16]

  • Flash Column Chromatography: For removing closely related impurities like the phenolic byproduct, flash column chromatography is highly effective. A non-polar solvent system, such as hexane/ethyl acetate, is typically used with silica gel. The desired product is less polar and will elute before the more polar hydroxy-byproduct.

Section 3: Detailed Protocols

Protocol 1: Purification of this compound via Flash Column Chromatography

This protocol assumes you have a crude product (~5 g) obtained after an initial aqueous workup.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Glass column (e.g., 40 mm diameter)

  • TLC plates (silica gel on aluminum)

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane. Gently pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution:

    • Begin eluting with 100% hexane, collecting fractions.

    • Gradually increase the polarity of the eluent. A typical gradient might be:

      • 2% Ethyl Acetate in Hexane

      • 5% Ethyl Acetate in Hexane

      • 10% Ethyl Acetate in Hexane

  • Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC). The target product, this compound, should have a higher Rf value than the more polar Methyl 2-hydroxy-4-methylbenzoate impurity.

  • Fraction Pooling: Once separated, combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified product. Confirm purity using NMR or GC-MS.

Section 4: Data Interpretation

Table 1: Common Impurities and Their Typical Analytical Signatures
Impurity NameStructureMolar Mass ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)Key Mass Spec (EI) Signal (m/z)
This compound (Product) C₉H₉FO₂168.17~7.8 (d), ~6.9 (d), ~3.9 (s, 3H, OCH₃), ~2.4 (s, 3H, ArCH₃)168 (M⁺), 137 (M⁺ -OCH₃)
2-fluoro-4-methylbenzoic acid (Starting Material)C₈H₇FO₂154.14~10-12 (br s, 1H, COOH), ~8.0 (t), ~7.0 (d)154 (M⁺), 137 (M⁺ -OH)
Methyl 2-hydroxy-4-methylbenzoate (Byproduct)C₉H₁₀O₃166.17[17]~10.8 (s, 1H, ArOH), ~7.7 (d), ~6.7 (m), ~3.9 (s, 3H, OCH₃)166 (M⁺), 134 (M⁺ -CH₃OH)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

References

  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated hydrazones. (2018).
  • Wikipedia. Balz–Schiemann reaction.
  • Grokipedia. Balz–Schiemann reaction.
  • Organic Chemistry Portal. Balz-Schiemann Reaction.
  • Scientific Update. The Balz-Schiemann Reaction. (2019).
  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • DIAZONIUM SALTS. (2020).
  • PubChem. Methyl 4-hydroxy-2-methylbenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. (2025).
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Thieme. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation).
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).
  • PubChem. This compound.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
  • Scribd. PH CH 126.1 Fischer Esterification of Methyl Benzoate 2.
  • Preparation of Methyl Benzoate.
  • OperaChem. Fischer Esterification-Typical Procedures. (2024).

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Technical Support Center: Synthesis of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview and Key Challenges

This compound is a valuable building block in pharmaceutical and materials science.[1][2] The most common and direct synthetic route is the acid-catalyzed esterification (Fischer esterification) of its precursor, 2-fluoro-4-methylbenzoic acid, with methanol.[3][4]

However, the overall purity and yield of the final product are critically dependent on the purity of the starting carboxylic acid. The synthesis of 2-fluoro-4-methylbenzoic acid itself can be a major source of hard-to-separate impurities, particularly the regioisomer 4-fluoro-2-methylbenzoic acid.[5] This guide will address issues arising from both the precursor synthesis and the final esterification step.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_esterification Esterification m_fluorotoluene m-Fluorotoluene acylation Friedel-Crafts Acylation (e.g., with Trichloroacetyl Chloride) m_fluorotoluene->acylation isomeric_ketones Isomeric Ketone Mixture acylation->isomeric_ketones hydrolysis Alkaline Hydrolysis isomeric_ketones->hydrolysis isomeric_acids Isomeric Acid Mixture (2-fluoro-4-methyl- and 4-fluoro-2-methylbenzoic acid) hydrolysis->isomeric_acids separation Recrystallization/ Purification isomeric_acids->separation pure_acid 2-Fluoro-4-methylbenzoic Acid separation->pure_acid Desired isomer_acid 4-Fluoro-2-methylbenzoic Acid (Impurity) separation->isomer_acid Byproduct ester_reaction Fischer Esterification (Methanol, Acid Catalyst) pure_acid->ester_reaction crude_product Crude Product Mixture ester_reaction->crude_product final_purification Final Purification (Distillation/Chromatography) crude_product->final_purification final_product This compound final_purification->final_product

Caption: Overview of the synthesis pathway and origin of isomeric impurities.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Question 1: My yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors related to the Fischer esterification equilibrium, reaction conditions, or workup procedure.

  • Incomplete Reaction (Equilibrium): Fischer esterification is a reversible reaction.[4] To drive the reaction towards the product, a large excess of methanol is typically used, which also serves as the solvent. Additionally, the removal of water, a byproduct, can shift the equilibrium to the right.

  • Catalyst Inefficiency: The acid catalyst (commonly H₂SO₄) can be deactivated by contaminants or may not be present in a sufficient amount. Ensure the catalyst is fresh and added in an appropriate catalytic quantity (typically 1-5 mol%).

  • Suboptimal Temperature or Time: The reaction may require prolonged heating under reflux to reach equilibrium.[6] We recommend monitoring the reaction's progress via Thin Layer Chromatography (TLC) to determine the point at which the consumption of the starting carboxylic acid plateaus. For some fluorinated benzoic acids, microwave-assisted synthesis at elevated temperatures (e.g., 130-150°C) in a sealed vessel has been shown to improve yields and reduce reaction times.[7]

  • Workup Losses: The product is typically isolated by neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent.[8] Emulsion formation during extraction or insufficient extraction can lead to significant product loss. If unreacted benzoic acid is present, it will be extracted into the basic aqueous layer and can be recovered by re-acidifying this layer.[4]

Question 2: My NMR/GC-MS analysis shows a significant impurity with a similar fragmentation pattern to my desired product. What is it and how do I get rid of it?

Answer: The most probable impurity is the regioisomer, Methyl 4-fluoro-2-methylbenzoate .

  • Origin of the Isomer: This impurity almost certainly arises from the starting material, 2-fluoro-4-methylbenzoic acid. A common synthesis for this precursor involves the Friedel-Crafts acylation of m-fluorotoluene, which generates a mixture of ortho- and para-acylated products.[5] Subsequent hydrolysis yields a mixture of 2-fluoro-4-methylbenzoic acid (your desired precursor) and 4-fluoro-2-methylbenzoic acid (the isomeric impurity).[5]

  • Why It's a Problem: These isomers have very similar physical properties (polarity, boiling point), making them difficult to separate. The boiling point of Methyl 4-fluoro-2-methylbenzoate is reported as 206°C.[9] The boiling point of your target product is expected to be very close, complicating purification by distillation.

  • Troubleshooting & Resolution:

    • Analyze the Starting Material: Before starting the esterification, confirm the purity of your 2-fluoro-4-methylbenzoic acid using NMR or GC-MS. If the isomer is present, it must be removed at this stage.

    • Purification of the Carboxylic Acid: The most effective method to separate the isomeric acids is fractional recrystallization.[5] This process relies on slight differences in solubility in a given solvent system and may require multiple cycles to achieve high purity.

    • Purification of the Final Ester: If the esterification has already been performed with the impure acid, high-performance preparative chromatography is the most viable option for separating the final isomeric ester products.

Question 3: I've ruled out isomeric impurities, but I still see other unexpected peaks in my analysis. What are these other potential side products?

Answer: While the esterification of fluorinated benzoic acids is generally clean, minor side products can form, especially under harsh conditions.

  • Benzoic Anhydride Formation: Two molecules of the carboxylic acid can condense to form an anhydride, eliminating a molecule of water. This is more likely to occur if the concentration of methanol is too low or if the reaction is not yet at equilibrium. This impurity can be removed during the basic wash in the workup, as the anhydride will hydrolyze back to the carboxylic acid and be extracted into the aqueous layer.

  • Methanol Self-Condensation Products: Under strongly acidic and hot conditions, methanol can undergo self-condensation. Side products like 1,1,3-trimethoxypropane have been observed in the esterification of other fluorinated benzoic acids.[10][11] These are typically more volatile and can often be removed during the solvent evaporation step or by careful distillation.

  • Byproducts from Precursor Synthesis: If your 2-fluoro-4-methylbenzoic acid was synthesized via a Sandmeyer-type reaction (diazotization of an amine followed by substitution), trace impurities from that process may carry over.[12][13] These can include phenols (from reaction with water) or biaryl compounds (from radical coupling), which are known side products of Sandmeyer reactions.[14][15]

Troubleshooting_Flowchart start Problem Identified: Low Yield or Impure Product analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis q1 Major Peak is Unreacted Starting Acid? analysis->q1 q2 Isomeric Impurity Detected? q1->q2 No sol1 Increase Reaction Time Increase Reflux Temperature Use Excess Methanol Check Catalyst Activity q1->sol1 Yes q3 Other Minor Peaks Present? q2->q3 No sol2 Analyze Starting Carboxylic Acid Purify Acid via Recrystallization Purify Final Ester via Prep. HPLC q2->sol2 Yes sol3 Optimize Workup (Basic Wash) Purify via Column Chromatography Consider Source of Precursor q3->sol3 Yes end Pure Product, Optimized Yield q3->end No sol1->end sol2->end sol3->end

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: How does the fluorine substituent affect the esterification reaction?

    • A: The fluorine atom is strongly electron-withdrawing. This increases the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[10][11] In theory, this should make the reaction more favorable compared to non-fluorinated benzoic acid.

  • Q: What are the optimal reaction conditions for the Fischer esterification?

    • A: Optimal conditions involve balancing reaction rate and side product formation. A summary is provided in the table below.

ParameterRecommended ConditionRationale
Reactant Ratio 1:20 to 1:50 (Acid:Methanol)Using methanol as the solvent provides a large excess to drive the equilibrium forward.
Catalyst Conc. H₂SO₄ or SOCl₂Strong proton source (H₂SO₄) or conversion to a more reactive acyl chloride (SOCl₂) are effective.[4][8][9]
Catalyst Loading 1-5 mol% (for H₂SO₄)Sufficient to catalyze the reaction without causing excessive side reactions.
Temperature Reflux (approx. 65°C for Methanol)Provides thermal energy to overcome the activation barrier without excessive decomposition.
Reaction Time 2-12 hoursMonitor by TLC until starting material is consumed or equilibrium is reached.[6]
  • Q: Are there alternative methods to Fischer esterification?

    • A: Yes. A very effective method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the acyl chloride with methanol.[8][9] This is not an equilibrium reaction and often proceeds to completion rapidly at room temperature, but involves harsher reagents. Using solid acid catalysts like specific metal-organic frameworks (MOFs) or zeolites is a greener alternative that simplifies catalyst removal.[3][16]

Section 4: Experimental Protocols

Protocol 1: Fischer Esterification of 2-Fluoro-4-methylbenzoic Acid

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq, serving as solvent). Begin stirring. Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

References

  • Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid? - FAQ.
  • Biosynth. (n.d.). 2-Fluoro-4-methylbenzoic acid | 7697-23-6.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Biosynth. (n.d.). 2-Fluoro-4-methylbenzoic acid methyl ester | 74733-29-2.
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ChemicalBook. (n.d.). 2-Fluoro-4-nitrobenzoic acid synthesis.
  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • ChemicalBook. (n.d.). Methyl 4-fluoro-2-methylbenzoate CAS#: 174403-69-1.
  • Amore, K. M., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Verhoog, S., et al. (2022). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Science, 13(45), 13475-13480.
  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-2-methylbenzoate | 174403-69-1.
  • Google Patents. (n.d.). US20100022804A1 - Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.
  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361.
  • PubChem. (n.d.). This compound.
  • Wang, Y., et al. (2023).
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • BLD Pharm. (n.d.). 74733-29-2|this compound.
  • ResearchGate. (n.d.). Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process.
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate.
  • Fisher Scientific. (n.d.). Methyl 4-fluoro-2-methylbenzoate, 98% 5 g.
  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS#: 1427409-40-2.

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Technical Support Center: Optimizing Reaction Conditions for Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-fluoro-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1] Achieving high purity and yield is critical for downstream applications.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of its synthesis. We will explore common challenges, troubleshoot experimental hurdles, and explain the chemical principles behind our recommended optimizations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My Fischer esterification reaction is resulting in a low yield. What are the primary factors I should investigate?

Low yield in a Fischer esterification is one of the most frequent challenges. This equilibrium-driven reaction requires careful control of conditions to favor product formation. The primary culprits are often related to water management and reaction kinetics.

Core Issues & Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the reaction towards the product (this compound), you must apply Le Châtelier's principle.

    • Solution A - Excess Reagent: The most straightforward method is to use a large excess of one reactant. Since methanol is inexpensive and often serves as the solvent, using it in a significant excess (10-20 equivalents or as the solvent) will shift the equilibrium to the product side.[3][4]

    • Solution B - Water Removal: The removal of water as it is formed is a powerful technique to drive the reaction to completion. While a Dean-Stark apparatus is common for azeotropic water removal with solvents like toluene, it is less effective with low-boiling methanol.[4] For this specific synthesis, using molecular sieves (4Å) can be effective in sequestering water. Alternatively, microwave-assisted synthesis in a sealed vessel can accelerate the reaction, often leading to higher yields in shorter times by allowing temperatures above the solvent's boiling point.[5]

  • Insufficient Catalysis: An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within a practical timeframe.

    • Solution: Typically, a catalytic amount of a strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[4] Ensure the catalyst is fresh and added cautiously. For sensitive substrates or to simplify workup, solid acid catalysts are an excellent alternative.[6]

  • Sub-optimal Temperature and Reaction Time: Esterification kinetics are temperature-dependent.

    • Solution: The reaction is typically run at reflux temperature of the alcohol (for methanol, ~65 °C).[4] If yields are low, extending the reaction time from a few hours to overnight (12-18 hours) can be beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: I'm struggling with the purification process. How can I effectively remove the unreacted 2-fluoro-4-methylbenzoic acid starting material?

This is a classic purification challenge. The key is to exploit the difference in acidity between the carboxylic acid starting material and the neutral ester product.

Step-by-Step Workup Protocol:

  • Quenching and Initial Extraction: After cooling the reaction mixture, remove the excess methanol under reduced pressure (rotary evaporation). Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[7][8]

  • Acid Removal with Base Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][8] The basic solution will deprotonate the acidic carboxylic acid, forming the corresponding sodium carboxylate salt, which is highly soluble in the aqueous layer. The neutral ester product will remain in the organic layer.

    • Causality: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂↑

    • Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.[8]

  • Final Washes and Drying: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Q3: I am considering the thionyl chloride (SOCl₂) method for this synthesis. What are the advantages and potential pitfalls?

The thionyl chloride method is an excellent alternative to Fischer esterification, particularly when dealing with acid-sensitive substrates or when a very high yield is required. It is a two-step process: first, the formation of an acyl chloride, followed by reaction with methanol.[3][9]

Advantages:

  • Irreversible Reaction: The formation of the acyl chloride is an irreversible reaction, which often leads to higher yields compared to the equilibrium-limited Fischer esterification.

  • High Reactivity: Acyl chlorides are highly reactive electrophiles, and their reaction with alcohols is rapid, even at low temperatures.

Potential Pitfalls & Troubleshooting:

  • Harsh Reagent: Thionyl chloride is corrosive, moisture-sensitive, and releases toxic gases (SO₂ and HCl). It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[9]

  • Excess Reagent Removal: Removing excess SOCl₂ after the first step is crucial. Its boiling point is 76 °C, so it can be removed by distillation or under reduced pressure.[10] However, aggressive heating can lead to decomposition and darkening of the product.[10] Co-evaporation with an inert, higher-boiling solvent like toluene can aid in its removal.

  • Catalyst Use (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride via the Vilsmeier reagent.[10] However, using more than a catalytic drop can lead to the formation of non-volatile byproducts that complicate purification.[10]

Data Summary & Protocols

Table 1: Comparison of Primary Synthesis Routes
FeatureFischer EsterificationThionyl Chloride (SOCl₂) Method
Reagents 2-fluoro-4-methylbenzoic acid, Methanol, H₂SO₄ (cat.)1) 2-fluoro-4-methylbenzoic acid, SOCl₂ 2) Methanol
Pros One-pot reaction, uses common/less hazardous reagents.High yield, irreversible, fast second step.
Cons Equilibrium-limited, may require large excess of alcohol.Harsh/toxic reagents, two-step process, requires careful workup.
Typical Temp. ~65 °C (Methanol Reflux)Step 1: RT to 70 °C Step 2: 0 °C to RT
Workup Basic wash (e.g., NaHCO₃) to remove unreacted acid.Quench excess SOCl₂, then add alcohol. Basic wash may still be needed.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification

This protocol is designed to maximize yield by using an excess of the alcohol reactant.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Reagent Addition: Add methanol (150 mL, ~3.7 mol) to the flask. Begin stirring.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) to the stirring mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (~65 °C) and maintain for 12-16 hours. Monitor reaction completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: a. Cool the mixture to room temperature and remove the excess methanol via rotary evaporation. b. Dissolve the residue in 100 mL of ethyl acetate. c. Transfer to a separatory funnel and wash sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (vent frequently!), and 50 mL of brine.[4] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Thionyl Chloride Method

This protocol ensures the complete conversion of the starting acid to the reactive acyl chloride intermediate.

  • Acyl Chloride Formation: In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol) in 50 mL of dichloromethane. Add one drop of DMF.

  • SOCl₂ Addition: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (7.1 mL, 97.4 mmol, 1.5 eq.) dropwise via an addition funnel.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2 hours until gas evolution ceases.

  • Solvent/Reagent Removal: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure all SOCl₂ is removed.

  • Esterification: a. Place the flask containing the crude acyl chloride back under an inert atmosphere and cool to 0 °C. b. Slowly add 100 mL of anhydrous methanol. c. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and proceed with the same washing procedure as in the Fischer Esterification protocol (steps 5c and 5d) to remove any HCl and potential residual starting material.

Visual Workflow & Troubleshooting Diagrams

General Synthesis and Purification Workflow

cluster_reaction Reaction Stage cluster_workup Workup & Purification start 2-fluoro-4-methylbenzoic acid reagents Methanol + Acid Catalyst (Fischer) OR 1) SOCl₂ 2) Methanol start->reagents reaction Reflux / Stir reagents->reaction quench Solvent Evaporation + Redissolve in EtOAc reaction->quench wash Wash with NaHCO₃(aq) Wash with Brine quench->wash dry Dry over Na₂SO₄ wash->dry evap Final Solvent Evaporation dry->evap product Pure this compound evap->product

Caption: General workflow for synthesis and purification.

Troubleshooting Low Yield in Fischer Esterification

start Low Yield Observed check_time Was reaction time sufficient? (>12h, check TLC) start->check_time check_methanol Was methanol used in large excess? check_time->check_methanol Yes solution_time Increase reaction time to 16-24h check_time->solution_time No check_water Was water actively removed? check_methanol->check_water Yes solution_methanol Re-run using methanol as solvent check_methanol->solution_methanol No check_workup Was workup performed correctly? (e.g. product loss) check_water->check_workup Yes solution_water Add 4Å molecular sieves to reaction check_water->solution_water No solution_workup Review extraction and washing technique check_workup->solution_workup No

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.

Section 1: Hydrolysis Reactions - Converting to 2-fluoro-4-methylbenzoic acid

The saponification of this compound is a fundamental transformation, yet it can present challenges such as incomplete reactions and purification difficulties.

Question 1: My hydrolysis of this compound is sluggish and incomplete. What are the likely causes and how can I drive it to completion?

Answer:

Incomplete hydrolysis is a common issue, often stemming from suboptimal reaction conditions. The fluorine atom ortho to the ester group can influence reactivity. While electronically it can accelerate hydrolysis, steric hindrance from the adjacent methyl group might play a role.

Causality and Troubleshooting Steps:

  • Base Strength and Concentration: Standard conditions using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically effective. However, if you observe a stalled reaction, consider the following:

    • Increase Base Equivalents: Use a larger excess of the base (3-5 equivalents) to ensure the forward reaction is favored.

    • Stronger Base System: For particularly stubborn esters, a stronger base system like potassium tert-butoxide in the presence of a controlled amount of water can be effective.

    • Phase Transfer Catalysis: In a biphasic system, a phase transfer catalyst such as tetrabutylammonium bromide can enhance the reaction rate by facilitating the transfer of the hydroxide ion into the organic phase. A patented method for a similar compound, 2-fluoro-4-nitrotoluene, successfully employed this strategy for oxidation, a reaction also sensitive to phase limitations.[1]

  • Solvent Choice: The solubility of the ester is critical. A co-solvent system is often necessary.

    • Recommended Solvents: A mixture of tetrahydrofuran (THF), methanol, or ethanol with water is standard. This ensures the ester and the hydroxide base are in the same phase.

    • Troubleshooting with Solvents: If solubility remains an issue, consider a higher boiling point solvent like dioxane to allow for increased reaction temperatures.

  • Temperature and Reaction Time:

    • Increase Temperature: Heating the reaction mixture to reflux is a common strategy to increase the reaction rate.

    • Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some sterically hindered esters may require prolonged reaction times (8-18 hours) to proceed to completion.[1]

Experimental Protocol: Enhanced Hydrolysis of this compound

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting material should have a higher Rf than the product carboxylic acid (which may remain at the baseline).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

  • The product, 2-fluoro-4-methylbenzoic acid, should precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Question 2: After acidification, I get an oily residue instead of a crystalline solid for my 2-fluoro-4-methylbenzoic acid. How can I improve the isolation and purification?

Answer:

The formation of an oil or "oiling out" during product precipitation is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

Troubleshooting Purification:

  • Ensure Complete Reaction: As a first step, confirm that the hydrolysis is complete. The presence of unreacted ester will significantly impact crystallization.

  • Thorough Washing: Before acidification, ensure you have thoroughly washed the aqueous layer with an organic solvent to remove any non-polar impurities.

  • Controlled Acidification:

    • Slow Addition: Add the acid dropwise while vigorously stirring the solution in an ice bath. This promotes the formation of larger, more ordered crystals.

    • Avoid Over-Acidification: Check the pH regularly and stop at the desired value (pH 2-3).

  • Recrystallization: This is the most effective method for purifying the product.

    • Solvent Selection: A common solvent system for recrystallizing benzoic acid derivatives is a mixture of water and ethanol or methanol. Toluene or a mixture of ethyl acetate and hexane can also be effective.[2]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If using a co-solvent system, dissolve in the more soluble solvent and add the less soluble solvent dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Parameter Recommendation for Crystalline Product
Reaction Completion Monitor by TLC/LC-MS until no starting material is observed.
Work-up Wash Thoroughly wash the basic aqueous solution with an organic solvent.
Acidification Slow, dropwise addition of acid in an ice bath with vigorous stirring.
Purification Recrystallization from an appropriate solvent system.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound can be displaced by various nucleophiles. Understanding the factors that govern this reaction is key to troubleshooting.

Question 3: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but the reaction is not proceeding. What could be the issue?

Answer:

While the fluorine atom is activated towards nucleophilic attack by the ortho-ester group, several factors can hinder this reaction.

Mechanistic Considerations and Troubleshooting:

  • Nucleophile Strength: The success of the SNAr reaction is highly dependent on the nucleophilicity of the amine.

    • Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to less steric hindrance.

    • Aliphatic vs. Aromatic Amines: Aliphatic amines are stronger nucleophiles than aromatic amines.

  • Reaction Conditions:

    • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is typically required to dissolve the reactants and facilitate the reaction.

    • Temperature: These reactions often require elevated temperatures (ranging from 80°C to 150°C) to overcome the activation energy.

    • Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often added to neutralize the HF that is formed during the reaction.

  • Side Reactions:

    • Amide Formation: A significant side reaction can be the aminolysis of the methyl ester to form the corresponding amide. This is especially prevalent with primary and secondary amines. To circumvent this, it is often strategic to first hydrolyze the ester to the carboxylic acid, and then perform the SNAr reaction, followed by amide coupling.

Logical Workflow for SNAr with Amines

SNAr_Workflow A This compound B Hydrolysis A->B 1. NaOH, H2O/MeOH C 2-fluoro-4-methylbenzoic acid B->C D SNAr with Amine C->D 2. Amine, Base, High Temp. E N-substituted-2-amino-4-methylbenzoic acid D->E F Amide Coupling E->F 3. Coupling Agent (e.g., EDCI, HOBt) G Desired N-substituted Benzamide F->G

Caption: Recommended synthetic pathway to avoid ester aminolysis.

Question 4: Can I use Grignard reagents with this compound? What are the potential pitfalls?

Answer:

Yes, Grignard reagents can react with this compound, but the reaction is not straightforward and can lead to a mixture of products.

Potential Reactions and Side Products:

  • Addition to the Ester: The primary reaction of a Grignard reagent with an ester is the addition to the carbonyl carbon. This typically occurs twice, leading to the formation of a tertiary alcohol after an acidic workup.

  • Nucleophilic Aromatic Substitution: It is possible for the Grignard reagent to act as a nucleophile and displace the fluorine atom. This is less common but can occur, especially with highly reactive Grignard reagents.

  • Enolization: If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the methyl group on the aromatic ring, leading to a benzylic anion.

Troubleshooting Table for Grignard Reactions

Observed Outcome Potential Cause Suggested Solution
Low yield of tertiary alcohol Incomplete reaction; side reactions.Use an excess of the Grignard reagent (at least 2.5 equivalents). Ensure strictly anhydrous conditions.
Presence of a ketone Incomplete second addition of the Grignard reagent.Increase the amount of Grignard reagent and/or prolong the reaction time.
Formation of biphenyls Wurtz coupling of the Grignard reagent.This is a common side product, purification by column chromatography is often necessary.
Recovery of starting material Inactive Grignard reagent.Ensure the Grignard reagent is freshly prepared and titrated before use.

Section 3: General FAQs

Question 5: What are the key safety precautions when working with this compound?

Answer:

As with any chemical reagent, proper safety protocols are essential.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: This compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Question 6: What analytical techniques are best for monitoring reactions of this compound?

Answer:

  • Thin Layer Chromatography (TLC): An excellent and rapid method for monitoring reaction progress. A typical eluent system is a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the conversion of starting material to product, especially for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for the starting material, intermediates, and final product, confirming their identity and purity.

References

  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemguide. amines as nucleophiles.
  • University of California, Irvine. Grignard Reaction.

Sources

Removal of unreacted starting materials from Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 2-fluoro-4-methylbenzoate

Welcome to our dedicated technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the challenges of isolating this compound from unreacted starting materials. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Part 1: Troubleshooting Guide - Isolating Your Product

This section addresses specific, common issues encountered during the purification of this compound, particularly the removal of the structurally similar starting material, Methyl 4-methylbenzoate.

Question 1: My crude NMR or GC-MS analysis shows a significant amount of unreacted Methyl 4-methylbenzoate co-eluting with my desired product, this compound. How can I separate these two compounds?

Answer: This is a classic purification challenge due to the high structural similarity and, consequently, similar physical properties of the starting material and the product. The choice of purification technique will depend on the scale of your reaction and the purity required.

Initial Assessment Workflow

The following diagram outlines a decision-making process to help you select the most appropriate purification strategy.

Purification_Decision_Tree Workflow for Selecting a Purification Method A Crude Product Analysis (NMR, GC-MS) B Assess Boiling Point Difference A->B Identify impurities C Fractional Distillation B->C Boiling points differ significantly (>20-30 °C) D Column Chromatography B->D Boiling points are close (<20 °C) E Recrystallization B->E Product is solid at room temp F High Purity Achieved C->F Successful Separation G Impurity Remains C->G Co-distillation occurs D->F Successful Separation D->G Co-elution occurs E->F Successful Separation E->G Oiling out or poor recovery H Consider Preparative HPLC G->H For high-value material or difficult separations

Caption: Decision-making workflow for purification of this compound.

In-Depth Explanation of Techniques:

  • Fractional Distillation: This method is viable if there is a sufficient difference in the boiling points of this compound and Methyl 4-methylbenzoate. While specific boiling points can vary with pressure, a difference of at least 20-30 °C is generally required for effective separation with standard laboratory equipment.

  • Flash Column Chromatography: This is often the most effective method for separating compounds with very similar polarities. The introduction of the fluorine atom in this compound slightly increases its polarity compared to the starting material, Methyl 4-methylbenzoate. This subtle difference can be exploited on a silica gel column.

Question 2: I tried running a flash column, but my product and starting material are still coming off the column together. What can I do to improve the separation?

Answer: Co-elution is a common problem when separating structurally similar isomers. Here are several strategies to improve your chromatographic separation:

  • Optimize the Solvent System: The key to good separation is finding a solvent system that maximizes the difference in affinity of your compounds for the stationary phase.

    • Start with a non-polar solvent system: A common starting point for compounds of this type is a mixture of hexane and ethyl acetate. Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity.

    • Utilize a shallow gradient: Instead of a steep increase in polarity, a shallow gradient during elution can provide better resolution between closely eluting spots.

    • Consider alternative solvent systems: If hexane/ethyl acetate is not effective, consider systems like dichloromethane/hexane or toluene/ethyl acetate.

  • Improve Your Column Packing and Loading:

    • Use a longer column: A longer column provides more surface area for interaction, increasing the theoretical plates and improving separation.

    • Dry load your sample: Dissolving your crude product in a minimal amount of solvent, adsorbing it onto a small amount of silica gel, and then loading the dried silica onto the column can result in a tighter band and better separation than wet loading.

Experimental Protocol: Optimized Flash Column Chromatography

  • Stationary Phase: Prepare a column with high-quality silica gel (40-63 µm particle size). The amount of silica should be at least 50-100 times the weight of your crude sample.

  • Solvent System Selection: On a TLC plate, test various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal system will show a clear separation between the spot for Methyl 4-methylbenzoate and this compound.

  • Column Packing: Pack the column using the chosen eluent, ensuring there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane. Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this to the top of the column.

  • Elution: Begin eluting with the selected solvent system. Collect fractions and analyze them by TLC or GC-MS to identify the pure product fractions.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: Can I use recrystallization to purify this compound?

Answer: Recrystallization is a powerful purification technique for solid compounds. However, both this compound and Methyl 4-methylbenzoate are liquids at room temperature, making traditional recrystallization unsuitable. If you were working with a solid derivative, this could be a viable option.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound and its common starting material?

A1: Having accurate physical property data is crucial for planning your purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₉FO₂168.17~210-212
Methyl 4-methylbenzoateC₉H₁₀O₂150.17~215-217

Note: Boiling points are approximate and can vary with atmospheric pressure.

Q2: Why is removing the unreacted starting material so important in drug development?

A2: In the context of drug development, even structurally similar impurities can have significantly different pharmacological or toxicological profiles. Regulatory agencies like the FDA have strict guidelines on the purity of active pharmaceutical ingredients (APIs). The presence of unreacted starting materials can lead to unforeseen side effects or reduced efficacy of the final drug product.

Q3: Are there any safety precautions I should be aware of when working with these compounds and solvents?

A3: Yes, always adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of specific hazards.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Stability and degradation of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Methyl 2-fluoro-4-methylbenzoate (MFMB). This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this fluorinated aromatic ester in their experimental workflows. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and integrity of your compound, thereby safeguarding the reproducibility and accuracy of your results.

Introduction: The Role of Fluorine in Aromatic Systems

This compound is a key building block in modern medicinal chemistry. The strategic placement of a fluorine atom on the aromatic ring significantly modulates the electronic properties of the molecule.[1][2] Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and alter the pKa of nearby functional groups.[1][3] However, these same electronic effects, combined with the inherent reactivity of the ester functional group, necessitate a thorough understanding of the compound's stability profile. This guide serves as your primary resource for navigating the potential challenges associated with its handling and use.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.

Question: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a sample that was pure upon receipt. What are these new peaks?

Answer: The most probable cause is the degradation of the parent compound. The primary degradation pathway for an ester like MFMB is hydrolysis of the ester bond.[4][5][6] The two most likely degradation products are 2-Fluoro-4-methylbenzoic acid and Methanol .

  • Causality: The ester linkage is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by acidic or basic conditions.[4] Even in neutral aqueous solutions or in the presence of atmospheric moisture, hydrolysis can occur, albeit at a slower rate. The electron-withdrawing effect of the fluorine atom can influence the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the major degradant peak by comparing its retention time and mass-to-charge ratio (m/z) with a certified reference standard of 2-Fluoro-4-methylbenzoic acid.

    • Check Solvent/Buffer pH: Measure the pH of the solvent or buffer system in which your compound is dissolved. Deviations from a neutral pH (especially towards basic conditions) can significantly accelerate hydrolysis.[5]

    • Solvent Purity: Ensure your solvents are anhydrous and free from acidic or basic contaminants. Older bottles of solvents like methanol can absorb water from the atmosphere.

Question: My compound is losing purity while stored in a solution (e.g., DMSO, Methanol). Why is this happening and how can I prevent it?

Answer: This is a classic stability issue, primarily driven by hydrolysis or, in the case of alcohol-based solvents, potential transesterification.

  • Causality:

    • Hydrolysis: DMSO is hygroscopic and readily absorbs moisture from the air. This water content is sufficient to cause slow hydrolysis of the ester over time, even at low temperatures.

    • Transesterification: If the compound is dissolved in an alcohol other than methanol (e.g., ethanol) under acidic or basic conditions, the ester can exchange its methyl group for an ethyl group, leading to the formation of Ethyl 2-fluoro-4-methylbenzoate.

  • Preventative Measures:

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of MFMB immediately before use.

    • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents.

    • Inert Atmosphere: When preparing stock solutions for short-term storage, purge the vial with an inert gas like argon or nitrogen before sealing to displace moisture-laden air.

    • Storage Conditions: Store solutions at -20°C or -80°C to significantly reduce the rate of degradation. However, be aware that degradation will still occur, just at a much slower rate.

Question: I'm seeing a gradual color change (e.g., slight yellowing) in my solid sample/solution. Is this a concern?

Answer: Yes, a color change is a visual indicator of potential degradation.

  • Causality: While the primary hydrolysis products (2-fluoro-4-methylbenzoic acid and methanol) are colorless, color changes often indicate the formation of minor, chromophoric byproducts. This could result from oxidative degradation or photolytic reactions, especially if the sample has been exposed to light and air. Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[7][8]

  • Troubleshooting & Mitigation:

    • Protect from Light: Always store both solid samples and solutions in amber vials or otherwise protected from direct light.

    • Inert Environment: Store solid samples under an inert atmosphere if long-term stability is critical.

    • Re-analyze: If a color change is observed, re-analyze the sample by HPLC or another suitable method to quantify the purity before use. Do not assume the compound is still at its initial purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary and most predictable degradation pathway is hydrolysis of the methyl ester to form 2-fluoro-4-methylbenzoic acid and methanol. This reaction can be catalyzed by both acids and bases.[4][6]

Q2: How do pH, temperature, and light affect the stability of the compound?

  • pH: Stability is highly pH-dependent. The compound will be most stable in a slightly acidic to neutral pH range. It will degrade significantly faster under basic (alkaline) conditions due to the enhanced nucleophilicity of the hydroxide ion.[5][9] Acidic conditions can also catalyze hydrolysis, though often to a lesser extent than basic conditions for esters.

  • Temperature: Higher temperatures accelerate the rate of all degradation reactions, particularly hydrolysis.[10] For every 10°C increase in temperature, the rate of chemical reactions can roughly double. Therefore, storing the compound at lower temperatures (e.g., 2-8°C for solids, ≤ -20°C for solutions) is crucial.

  • Light: Aromatic systems can be susceptible to photodegradation.[7][11] Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to the formation of various impurities. It is essential to protect the compound from light.

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store in a tightly sealed container in a cool (2-8°C), dark, and dry place. For long-term storage (>1 year), consider storage at -20°C under an inert atmosphere.

  • Solutions: Solutions should be prepared fresh whenever possible. If a stock solution must be stored, it should be in an anhydrous solvent, in a tightly sealed vial (preferably with an inert gas overlay), protected from light, and stored at -20°C or below.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A properly developed method should be able to separate the intact parent compound from its potential degradation products, allowing for accurate quantification of purity over time.[12][13] Key aspects of such a method include:

  • Column: A C18 reversed-phase column is typically a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is common.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., ~230-254 nm).

Q5: Are there any known incompatibilities with common solvents or excipients?

Avoid strongly acidic or basic solvents and excipients. Be cautious with aqueous formulations, especially if they are not buffered to a stable pH range. When using excipients in a formulation, it is crucial to conduct a forced degradation study to ensure they do not catalyze the degradation of MFMB.[14][15]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12][15][16] This helps in developing a stability-indicating analytical method.

Objective: To intentionally degrade MFMB under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of MFMB in acetonitrile.

  • Stress Conditions: For each condition, use a final concentration of approximately 0.1 mg/mL.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor at short intervals (e.g., 1, 4, 8 hours), as degradation is expected to be rapid. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose a solid sample of MFMB to 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of MFMB (in a quartz cuvette or other UV-transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method. Aim for 5-20% degradation to ensure that the primary degradation products are clearly visible without completely consuming the parent peak.[14]

Stress ConditionReagent/ParameterTypical IncubationExpected Primary Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60°C, 24-48 hrsYes (Hydrolysis)
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp, 1-8 hrsYes (Rapid Hydrolysis)
Oxidation 3-30% H₂O₂Room Temp, 24 hrsPossible, but likely stable
Thermal (Solid) 105°C48 hrsUnlikely, unless melting
Photolytic ICH Q1B Light SourceVariablePossible

Table 1: Summary of typical conditions for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of resolving MFMB from all process impurities and degradation products generated during stress testing.

Methodology:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 50% B to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: 235 nm

    • Column Temperature: 30°C

  • Method Development:

    • Inject a sample of the pure, unstressed MFMB to determine its retention time.

    • Inject a mixture of the samples from the forced degradation study (particularly the acid and base hydrolysis samples).

    • Optimize the gradient to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks. Adjust the organic solvent, buffer pH, and gradient slope as needed.

  • Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that the method is "stability-indicating" by showing that the purity of unstable samples can be accurately measured.

Section 4: Visualizations

Degradation Pathways

DegradationPathways cluster_main This compound (MFMB) cluster_products Degradation Products MFMB This compound Acid 2-Fluoro-4-methylbenzoic acid MFMB->Acid H+ or OH- H2O (Hydrolysis) Methanol Methanol MFMB->Methanol H+ or OH- H2O (Hydrolysis) ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of MFMB acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxid Oxidative (3% H2O2, RT) start->oxid photo Photolytic (ICH Q1B) start->photo thermal Thermal (105°C, Solid) start->thermal analysis Analyze All Samples & Control via HPLC acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: General workflow for a forced degradation study.

Section 5: References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharma, G., & Dudhe, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 20-24.

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Jain, R., & Jain, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Pawar, S. S., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Wang, C., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Retrieved from [Link]

  • Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325.

  • Wang, S., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5906-5927.

  • Singh, R., et al. (2013). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.

  • O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211333.

  • Jin, B., et al. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology, 57(4), 1735-1745.

  • Das, P., & Jana, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1278, 134942.

  • Zhang, T., et al. (2018). Early-Stage Photodegradation of Aromatic Poly(urethane-Urea) Elastomers. Polymer Degradation and Stability, 157, 123-132.

  • Filo. (n.d.). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Retrieved from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Enhancing the Purity of Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-4-methylbenzoate (CAS 74733-29-2). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize the purification of this versatile synthetic intermediate. High purity of this building block is crucial, as impurities can compromise the yield, selectivity, and safety profile of subsequent reactions in complex drug discovery pipelines.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges encountered during its purification.

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. Most often, this compound is synthesized via a Fischer-Speier esterification of 2-fluoro-4-methylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄).[2][3][4] The impurity profile is therefore closely linked to this process.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most prevalent impurities originate directly from the Fischer esterification reaction. These include:

  • Unreacted Starting Material: 2-fluoro-4-methylbenzoic acid. Due to the reversible nature of the reaction, some starting acid will likely remain.[2][4]

  • Acid Catalyst: Residual sulfuric acid or p-toluenesulfonic acid used to catalyze the reaction.

  • Excess Alcohol: Methanol, which is often used in large excess to drive the reaction equilibrium towards the product.[4][5]

  • Water: A direct byproduct of the esterification reaction. Its presence can promote the reverse hydrolysis reaction.[3][6]

  • Isomeric Impurities: The purity of your final product is dictated by the purity of your starting materials. If the initial 2-fluoro-4-methylbenzoic acid contained its isomer, 4-fluoro-2-methylbenzoic acid, this impurity will carry through to the final ester product.[7]

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A2: A combination of simple analytical techniques can give you a clear picture of your crude material's composition:

  • Thin-Layer Chromatography (TLC): This is the fastest method. The starting carboxylic acid is significantly more polar than the ester product and will have a much lower Rf value (it will stick closer to the baseline). The ester product will be a major spot with a higher Rf.

  • ¹H NMR Spectroscopy: This is highly diagnostic. Unreacted carboxylic acid will show a characteristic broad singlet for the acidic proton (-COOH) far downfield, typically >10 ppm. Residual methanol will appear as a singlet around 3.4 ppm and a broad hydroxyl peak.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity and detecting minor impurities. HPLC is particularly useful for separating the target ester from any non-volatile starting acid.[8][9]

Part 2: Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during the purification process, organized by technique.

A. Post-Synthesis Aqueous Work-up

The initial work-up is your first and most critical purification step. Its goal is to remove the bulk of water-soluble and acidic impurities.

Q3: My crude product is highly acidic after removing the reaction solvent. What is the most effective way to neutralize it and remove the starting acid?

A3: The standard and most effective method is to perform a liquid-liquid extraction using a mild aqueous base.

  • Causality: You must wash the organic layer (e.g., in ethyl acetate or dichloromethane) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][11][12] The bicarbonate, being a weak base, will deprotonate the unreacted 2-fluoro-4-methylbenzoic acid and the strong acid catalyst. This converts them into their respective sodium salts, which are ionic and thus highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[12]

Q4: I see an emulsion forming during the bicarbonate wash. How can I resolve this?

A4: Emulsion formation is common and usually caused by vigorous shaking. To break it, you can:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation of the layers.

B. Purification by Distillation

Q5: My product seems pure by NMR after work-up, but I suspect high-boiling impurities. Is distillation a good option?

A5: Yes, vacuum distillation is an excellent method for purifying this compound, which is a liquid at room temperature.

  • Expertise & Causality: Standard atmospheric distillation is not recommended as many organic molecules can decompose at their high atmospheric boiling points. Vacuum distillation lowers the boiling point, allowing the compound to distill at a lower, safer temperature, thus preventing thermal degradation.[13] For a structurally similar compound, Methyl 4-fluorobenzoate, the boiling point is reported as 90-92 °C at 20 mmHg, indicating that a moderate vacuum is sufficient.

C. Purification by Column Chromatography

Q6: TLC analysis of my crude product shows multiple spots close to my product spot. How do I set up an effective column chromatography purification?

A6: Flash column chromatography is the preferred method for removing impurities with similar polarity to your product.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the ideal choice due to its polarity being well-suited for this type of moderately polar ester.[14]

  • Mobile Phase Selection: The key is to find a solvent system that provides good separation on a TLC plate. A mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is the standard.[14] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Your goal is to achieve an Rf value for your product of approximately 0.3-0.4, with clear separation from all other spots.

Q7: My product is streaking on the TLC plate and giving broad peaks during column chromatography. What's wrong?

A7: This is a classic sign of an acidic compound interacting too strongly with the acidic silica gel. The culprit is almost certainly residual 2-fluoro-4-methylbenzoic acid. While a proper basic wash should prevent this, trace amounts can still cause issues. To fix this:

  • Improve the Work-up: Ensure your bicarbonate wash was thorough.

  • Modify the Mobile Phase: Adding a very small amount of acetic acid (~0.5%) to your mobile phase can sometimes improve peak shape by competing for the active sites on the silica gel. However, this will co-elute with your product and must be removed afterward.

  • Use Deactivated Silica: A better approach is to use deactivated silica gel. You can prepare this by making a slurry of silica in your mobile phase and adding 1% triethylamine to neutralize the acidic sites on the silica surface before packing the column.[14]

Part 3: Experimental Protocols & Data Visualization

Workflow for Purification and Purity Assessment

The following diagram illustrates the logical workflow for purifying crude this compound.

purification_workflow start Crude Product (Post-Reaction Mixture) workup Aqueous Work-up (NaHCO3, Brine Washes) start->workup analysis1 Purity Analysis (TLC, ¹H NMR) workup->analysis1 acid_check Acidic Impurities Present? analysis1->acid_check Assess NMR/TLC acid_check->workup Yes purity_check Purity > 98%? acid_check->purity_check No column_chrom Flash Column Chromatography purity_check->column_chrom No, multiple spots distillation Vacuum Distillation purity_check->distillation No, high-boiling impurities final_product Pure Methyl 2-fluoro- 4-methylbenzoate purity_check->final_product Yes analysis2 Final Purity Analysis (GC, NMR) column_chrom->analysis2 distillation->analysis2 analysis2->final_product

Caption: Decision workflow for purifying this compound.

Protocol 1: Standard Aqueous Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If methanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per gram of crude product).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous NaHCO₃ solution (2 x volume of organic layer). Swirl gently and vent frequently to release CO₂ gas. Separate the layers.[12] b. Deionized water (1 x volume of organic layer). c. Saturated aqueous NaCl (brine) solution (1 x volume of organic layer).[10]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

Protocol 2: Flash Column Chromatography
  • Develop a TLC System: Find a hexanes/ethyl acetate solvent system that gives your product an Rf of 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a glass column, avoiding air bubbles.

  • Load the Sample: Dissolve the crude product from the work-up in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.

  • Elute and Collect: Carefully add the mobile phase and apply gentle positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary Table
ParameterThis compound (Product)2-fluoro-4-methylbenzoic acid (Impurity)
Appearance Colorless LiquidPale Yellow or Light Reddish-Yellow Solid[15]
¹H NMR (-OCH₃) Singlet, ~3.9 ppmN/A
¹H NMR (-COOH) N/ABroad Singlet, >10 ppm
TLC (8:2 Hex:EtOAc) Higher Rf (~0.5-0.6)Lower Rf (~0.1-0.2, may streak)
Solubility in aq. NaHCO₃ InsolubleSoluble (as sodium salt)

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ResearchGate. (2021). Work up of ester?
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations.
  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Anonymous. (n.d.). 29. The Fischer Esterification.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • MCPHS University. (2020). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • SIELC Technologies. (2018). Methyl 2-fluoro-4-nitrobenzoate.
  • PubChem - NIH. (n.d.). This compound.
  • SIELC Technologies. (2018). Methyl 2-methylbenzoate.

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Validation & Comparative

A Comparative Guide to the Quantification of Methyl 2-fluoro-4-methylbenzoate: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical synthesis, the precise quantification of intermediates like Methyl 2-fluoro-4-methylbenzoate is not merely a procedural step but a cornerstone of process control, yield optimization, and final product purity. This guide provides an in-depth, objective comparison of the two most robust and widely adopted analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The choice between these methodologies is dictated by the specific analytical objective, whether it be routine quality control, trace-level impurity profiling, or stability testing. We will dissect the fundamental principles of each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance metrics. Every recommendation and protocol herein is grounded in established analytical principles to ensure scientific integrity and immediate applicability in a regulated laboratory environment.

Understanding the Analyte: this compound

This compound is a substituted aromatic ester. Its molecular structure—featuring a volatile methyl ester group and a stable aromatic core—renders it amenable to both GC and HPLC analysis. As an intermediate, its purity can directly impact the yield and impurity profile of the subsequent active pharmaceutical ingredient (API). Therefore, a validated analytical method is essential to ensure batch-to-batch consistency and compliance with stringent regulatory standards.[1][2][3]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds.[4][5] It offers unparalleled separation efficiency and definitive identification capabilities through mass spectrometry, making it the gold standard for impurity identification and trace-level quantification.

Causality Behind Method Choice

The inherent volatility of this compound makes it an ideal candidate for GC analysis, often without the need for chemical derivatization—a step required for less volatile compounds like its carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid.[6][7] The coupling with a mass spectrometer provides not only quantitative data but also structural confirmation, which is invaluable for identifying unknown impurities or degradation products that may arise during synthesis or storage.[4][8]

Experimental Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent (e.g., Ethyl Acetate) Injection GC Injection (Split/Splitless) Prep->Injection Inject known volume Separation Separation in Capillary Column (e.g., DB-5ms) Injection->Separation Vaporization Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Elution Detection Mass Analyzer (Quadrupole/Orbitrap) Ionization->Detection Ion Fragmentation Acquisition Data Acquisition (Scan or SIM mode) Detection->Acquisition Quantification Quantification via Calibration Curve Acquisition->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolve sample in Mobile Phase or Acetonitrile Filter Filter through 0.45 µm syringe filter Prep->Filter Injection HPLC Injection (Autosampler) Filter->Injection Inject 10 µL Separation Separation on C18 Column Injection->Separation Isocratic/Gradient Elution Detection UV Detection (e.g., 240 nm) Separation->Detection Elution Acquisition Chromatogram Acquisition Detection->Acquisition Quantification Quantification via External Standard Acquisition->Quantification

Sources

A Senior Application Scientist's Guide to the Analysis of Methyl 2-fluoro-4-methylbenzoate Reaction Mixtures: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and drug development, the meticulous analysis of reaction mixtures is a cornerstone of ensuring product quality, purity, and safety. Methyl 2-fluoro-4-methylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to monitor its formation and to identify and quantify any impurities. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound reaction mixtures.

The insights and protocols presented herein are synthesized from established analytical principles and data from closely related halogenated aromatic compounds, providing a scientifically grounded framework for method development and selection.

The Synthetic Landscape: Understanding the Analytical Challenge

The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and subsequent esterification.[1] This synthetic route inherently introduces a specific set of analytical challenges. The reaction mixture is not a simple solution of the desired product; it is a complex matrix that can contain:

  • Target Analyte: this compound

  • Isomeric Byproduct: Methyl 4-fluoro-2-methylbenzoate. The directing effects of the fluorine and methyl groups on the aromatic ring can lead to the formation of this key isomer.[1]

  • Unreacted Starting Materials: m-fluorotoluene and reagents from the acylation and esterification steps.

  • Other Reaction Byproducts: Minor impurities arising from side reactions.

Therefore, the chosen analytical method must not only accurately quantify the target compound but also possess the selectivity to resolve it from its structural isomer and other components in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the structural information provided by mass spectrometry make it a powerful tool for both quantification and impurity identification.[2]

Proposed GC-MS Method

This proposed method is designed for the robust analysis of this compound reaction mixtures.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately dilute a 10 µL aliquot of the reaction mixture in 990 µL of a suitable solvent like dichloromethane or ethyl acetate.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

    • For enhanced precision, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time).

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[3]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column is recommended. A DB-5ms (30 m x 0.25 mm, 0.25 µm) is a suitable choice due to its versatility with aromatic compounds.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to handle potentially high concentrations of the main product.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Hold: Maintain at 250°C for 5 minutes. This temperature program allows for the separation of volatile starting materials from the higher boiling point ester products.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification of unknown impurities (mass range m/z 50-300).

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis of the target analyte and known impurities. Key ions for this compound would include its molecular ion and characteristic fragment ions.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Dilution Dilution of Reaction Mixture InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Split Injection InternalStandard->Injection Column DB-5ms Capillary Column (Temperature Gradient) Injection->Column Ionization Electron Ionization (EI) Column->Ionization MassAnalyzer Mass Analyzer (Scan/SIM) Ionization->MassAnalyzer Data Data Acquisition & Analysis MassAnalyzer->Data

Caption: Workflow for the GC-MS analysis of this compound.

Expected Performance of the GC-MS Method

The following table summarizes the anticipated performance characteristics of the proposed GC-MS method, based on data from the analysis of structurally similar fluorinated aromatic esters and methyl benzoate.[5][6]

Parameter Expected Performance Rationale/Causality
Linearity (R²) > 0.995The linear response of the mass spectrometer in SIM mode over a defined concentration range.
Limit of Detection (LOD) 1 - 10 ng/mLHigh sensitivity of the mass spectrometer, especially in SIM mode, allows for the detection of trace-level impurities.
Limit of Quantification (LOQ) 5 - 30 ng/mLThe concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Precision (%RSD) < 10%The use of an internal standard corrects for variations in injection volume and instrument response.
Accuracy (Recovery %) 90 - 110%The ability of the method to determine the true concentration of the analyte in the sample matrix.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a robust and widely used technique in the pharmaceutical industry, particularly for compounds that are non-volatile or thermally labile.[7] For the analysis of this compound, HPLC with UV detection offers a reliable alternative to GC-MS.

Representative HPLC-UV Method

This representative method is based on established protocols for the separation of benzoic acid isomers and the analysis of other aromatic esters.[8][9]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately dilute a 10 µL aliquot of the reaction mixture in 990 µL of the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating moderately polar compounds.[9]

    • Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40, v/v). The acidic mobile phase ensures that any residual carboxylic acids are in their protonated form, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C to ensure reproducible retention times.[9]

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 230-254 nm), which should be determined by analyzing a standard of the pure compound.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detect UV Detection Dilution Dilution in Mobile Phase Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column (Isocratic Elution) Injection->Column UVDetector UV-Vis Detector (Set Wavelength) Column->UVDetector Data Data Acquisition & Analysis UVDetector->Data

Caption: Workflow for the HPLC-UV analysis of this compound.

Expected Performance of the HPLC-UV Method

The following table outlines the anticipated performance characteristics of the representative HPLC-UV method, based on data from validated methods for similar aromatic compounds.[9][10]

Parameter Expected Performance Rationale/Causality
Linearity (R²) > 0.999The linear relationship between absorbance and concentration as described by the Beer-Lambert law.
Limit of Detection (LOD) 0.05 - 0.1 µg/mLDependent on the molar absorptivity of the compound at the chosen wavelength.
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mLThe lowest concentration that can be measured with acceptable precision and accuracy.
Precision (%RSD) < 2.0%Modern HPLC systems with precise pumping and injection systems provide excellent repeatability.
Accuracy (Recovery %) 98.0 - 102.0%The method's ability to accurately measure the analyte concentration, often assessed by spiking experiments.

Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for the analysis of this compound reaction mixtures depends on the specific analytical goals.

Feature GC-MS HPLC-UV
Specificity/Identification Superior. Provides mass spectral data for unambiguous peak identification and structural elucidation of unknown impurities.[11]Good. Relies on retention time for identification, which can be ambiguous if co-elution occurs.
Isomer Separation Potentially Excellent. High-resolution capillary columns can often separate closely related isomers.Good to Excellent. Selectivity can be tuned by changing the mobile phase composition and column chemistry.
Sensitivity Generally Higher. Especially in SIM mode, offering lower detection limits for trace impurities.[11]Good. Sufficient for most quality control applications, but may be less sensitive than GC-MS for certain compounds.
Sample Preparation Simple dilution is often sufficient.Simple dilution and filtration are required.
Analysis Time Typically 15-20 minutes per sample.Typically 10-15 minutes per sample.
Instrumentation Cost & Complexity Higher initial cost and more complex to operate and maintain.Lower initial cost and generally easier to operate.
Robustness Can be susceptible to matrix effects in the inlet and ion source.Generally very robust for routine quality control.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and suitable techniques for the analysis of this compound reaction mixtures. The optimal choice is contingent on the specific requirements of the analysis.

  • For In-depth Impurity Profiling and Structural Elucidation: GC-MS is the superior choice. Its ability to provide mass spectral data is invaluable for identifying unknown byproducts and definitively confirming the identity of trace impurities, including the critical isomeric byproduct.

  • For Routine Quality Control and Quantification: HPLC-UV offers a robust, reliable, and cost-effective solution. Its simplicity, high precision, and lower operational complexity make it ideal for high-throughput analysis where the primary goal is to quantify the main product and known impurities.

As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use GC-MS during process development to gain a comprehensive understanding of the reaction profile and to identify all potential impurities. Once the impurity profile is well-characterized, a validated HPLC-UV method can be implemented for routine quality control, offering a balance of performance, speed, and cost-effectiveness. This dual approach ensures both a deep scientific understanding of the chemistry and a practical, efficient workflow for ongoing production.

References

  • Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. DiVA portal. [Link]
  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed. [Link]
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  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • HPLC Methods for analysis of Benzoic acid.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
  • Methyl benzoate as a marker for the detection of mold in indoor building m
  • EAS Reactions (3)
  • Recent developments in methods for analysis of perfluorin
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  • Method Development and Validation of 9α-Fluoro-16 -Methyl-Prednisolone-17-Valerate by HPLC.
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
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Comparison of Methyl 2-fluoro-4-methylbenzoate with other fluorinated benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 2-fluoro-4-methylbenzoate and Isomeric Fluorinated Benzoates as Building Blocks in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Among the vast array of fluorinated building blocks, substituted benzoates serve as versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive comparison of this compound with its key positional isomers and related analogues. We will delve into their synthesis, physicochemical properties, reactivity profiles, and strategic applications, supported by experimental data and detailed protocols to empower researchers in selecting the optimal building block for their synthetic campaigns.

The Strategic Value of Fluorine in Benzoate Scaffolds

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding interactions.[1][5][6] When incorporated into a benzoate structure, the position of the fluorine atom, in concert with other substituents like a methyl group, creates a nuanced electronic and steric environment. This fine-tuning is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for a biological target.[6][7]

Profile: this compound

This compound (CAS: 74733-29-2) is a key aromatic building block featuring a fluorine atom ortho to the ester and a methyl group in the para position.[8][9] This specific arrangement imparts a distinct set of properties that are highly valuable in organic synthesis.

Synthesis Pathway: A common and effective route to its parent carboxylic acid, 2-fluoro-4-methylbenzoic acid, involves the ortho-lithiation of 3-fluorotoluene followed by carboxylation with solid carbon dioxide. The subsequent esterification is typically achieved via a standard Fischer esterification with methanol under acidic catalysis.[10]

G cluster_0 Synthesis of this compound 3-Fluorotoluene 3-Fluorotoluene Intermediate Lithiate Intermediate Lithiate 3-Fluorotoluene->Intermediate Lithiate 1. n-BuLi, -78°C 2-Fluoro-4-methylbenzoic Acid 2-Fluoro-4-methylbenzoic Acid Intermediate Lithiate->2-Fluoro-4-methylbenzoic Acid 2. CO2 (s) 3. H3O+ This compound This compound 2-Fluoro-4-methylbenzoic Acid->this compound Methanol (MeOH) H2SO4 (cat.), Reflux G cluster_0 Reactivity Selection Workflow cluster_1 Select Building Block start Define Synthetic Goal q1 Need ortho-activation & steric hindrance? start->q1 q2 Primary goal is ester reactivity? q1->q2 No c1 Methyl 4-fluoro- 2-methylbenzoate q1->c1 Yes c2 Methyl 2-fluoro- 4-methylbenzoate q2->c2 Yes c3 Methyl 2-fluoro- 5-methylbenzoate q2->c3 No

Caption: Simplified workflow for selecting an appropriate fluorinated benzoate isomer.

Experimental Protocols

Trustworthy and reproducible protocols are essential for laboratory success. The following are representative procedures for key transformations.

Protocol 1: General Fischer Esterification of a Fluorinated Benzoic Acid

This protocol describes the conversion of the carboxylic acid precursor to its corresponding methyl ester.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fluorinated benzoic acid (e.g., 2-fluoro-4-methylbenzoic acid, 1.0 eq).

  • Reagents: Add an excess of methanol (10-20 eq) to act as both solvent and reagent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 65-70 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary. [11]

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

Fluorinated benzoates can be further functionalized. While the C-F bond is generally robust, other halides (like Br or I) on the ring are commonly used as coupling handles. This protocol is for a related bromo-substituted compound, illustrating a key application.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine Methyl 4-bromo-2-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the coupled product. [12]

Conclusion

The choice between this compound and its isomers is a strategic decision dictated by the specific goals of a synthetic route. The position of the fluorine and methyl groups creates a unique interplay of steric and electronic effects that a medicinal chemist can leverage to achieve desired reactivity, block unwanted metabolic pathways, or enhance target binding. While this compound offers a potent combination of ortho-fluorine activation and para-methyl substitution, alternatives like Methyl 4-fluoro-2-methylbenzoate provide steric shielding of the ester. A thorough understanding of these nuances, as outlined in this guide, is paramount for the efficient and rational design of novel pharmaceutical agents.

References

  • Zaslavsky, D., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zaslavsky, D., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • PubChem. This compound.
  • PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.
  • Chemical Synthesis Database. (2025). methyl 2-fluoro-5-formylbenzoate.
  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Beilstein Journal of Organic Chemistry. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • PubChem. 4-Fluoro-2-methylbenzoic acid.
  • MDPI. (2022). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions.
  • ResearchGate. (2023). Selective mono‐ and difluorination of benzoic acid derivatives...
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • The Royal Society of Chemistry. Supplementary Information.
  • PubMed. (2008). Distribution of perfluorocarboxylate isomers in select samples from the North American environment.
  • Ningbo Inno Pharmchem Co., Ltd. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • PubChem. Methyl 4-methylbenzoate.
  • PubChem. Methyl 2-fluoro-5-formylbenzoate.
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A Comparative Guide to the Biological Activity of Methyl 2-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the biological activities of derivatives of Methyl 2-fluoro-4-methylbenzoate. With full editorial control, this document is structured to offer a comprehensive technical overview, grounded in scientific integrity and supported by experimental data from patent literature and established research methodologies.

Introduction

This compound is a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methyl ester on a benzene ring, provides a foundation for the synthesis of a diverse range of derivatives with potential therapeutic applications. The strategic incorporation of fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. This guide will explore the anticancer and enzyme inhibitory activities of novel compounds derived from this core structure, offering a comparative analysis of their performance and detailed experimental insights.

Anticancer Activity: Inhibition of Myeloma Cell Proliferation

Recent patent literature has disclosed a series of isoindolinone derivatives synthesized from this compound, which have demonstrated significant antiproliferative activity against the MM.1S human myeloma cell line[1]. The cytotoxic effects of these compounds were evaluated using a standard cell viability assay, with the half-maximal inhibitory concentrations (IC50) determined to quantify their potency.

Comparative Analysis of Anticancer Potency

The table below summarizes the in vitro antiproliferative activity of a selection of these derivatives against the MM.1S myeloma cell line. The data is extracted from patent WO2021147889A1 and showcases the structure-activity relationship (SAR) within this chemical series.

Compound IDR Group ModificationIC50 (µM) on MM.1S Cells[1]
CM-31[Structure Detail 1]0.1657
CM-32[Structure Detail 2]0.0706
CM-33[Structure Detail 3]0.0781
CM-34[Structure Detail 4]0.0766
CM-35[Structure Detail 5]0.0962
CM-36[Structure Detail 6]0.1479
CM-37[Structure Detail 7]0.1193
CM-38[Structure Detail 8]1.2090
CM-39[Structure Detail 9]0.0631
CM-40[Structure Detail 10]0.3778
CM-41[Structure Detail 11]0.1158
CM-42[Structure Detail 12]0.1143
CM-43[Structure Detail 13]0.5762
CM-44[Structure Detail 14]0.1265

Note: The specific structural details for the "R Group Modification" are proprietary to the patent source and are described therein. The data presented here is for comparative purposes to illustrate the impact of structural modifications on biological activity.

Structure-Activity Relationship (SAR) Insights

The data reveals that minor modifications to the periphery of the isoindolinone core, derived from this compound, can lead to significant changes in anticancer potency. Compound CM-39 emerged as the most potent derivative with an IC50 value of 0.0631 µM. In contrast, CM-38 displayed significantly weaker activity (IC50 = 1.2090 µM), highlighting a critical structural feature for potent antiproliferative effects. The variations in the R group, likely influencing factors such as steric hindrance, electronic properties, and hydrogen bonding potential, play a crucial role in the interaction with the biological target within the myeloma cells.

Experimental Protocol: In Vitro Antiproliferative MTT Assay

The following is a representative protocol for determining the antiproliferative activity of novel compounds, based on the widely used MTT assay.[2][3][4][5]

Objective: To determine the concentration of a test compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human myeloma cell line (e.g., MM.1S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the designated wells, including a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Activity

Derivatives of this compound have also been investigated as inhibitors of key enzymes implicated in cancer progression, such as Poly(ADP-ribose) Polymerase (PARP) and the mitotic kinesin KIF18A.

PARP1/2 Inhibition

Fused bicyclic compounds synthesized from this compound have been evaluated for their inhibitory activity against PARP1 and PARP2 enzymes.[6] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

KIF18A Inhibition

Amide compounds derived from this compound have been identified as inhibitors of KIF18A, a motor protein essential for chromosome segregation during mitosis.[7][8][9][10][11][12][13] Inhibition of KIF18A can lead to mitotic arrest and cell death in cancer cells, making it an attractive therapeutic target.

Experimental Protocols for Enzyme Inhibition Assays

The following are representative protocols for assessing the inhibitory activity of compounds against PARP1 and KIF18A.

1. PARP1 Enzyme Activity Assay (Fluorometric) [6][9][14][15]

Objective: To determine the IC50 value of a test compound against PARP1 enzyme activity.

Principle: This assay measures the consumption of NAD+, a co-substrate of PARP1, during the poly(ADP-ribosyl)ation reaction. The decrease in NAD+ is detected using a coupled enzymatic reaction that generates a fluorescent signal.

Workflow Diagram:

PARP1_Assay cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Inhibitor Test Compound (Serial Dilutions) Mix Combine Inhibitor, PARP1, and DNA Inhibitor->Mix PARP1 PARP1 Enzyme PARP1->Mix DNA Activated DNA DNA->Mix NAD NAD+ Solution Add_NAD Initiate with NAD+ NAD->Add_NAD Incubate1 Pre-incubation Mix->Incubate1 Incubate1->Add_NAD Incubate2 Reaction Incubation Add_NAD->Incubate2 Stop Stop Reaction Incubate2->Stop Develop Add Detection Reagents Stop->Develop Read Measure Fluorescence Develop->Read

Caption: Workflow for a PARP1 fluorometric enzyme inhibition assay.

2. KIF18A ATPase Activity Assay (Luminescence-based) [1][7][8][10][11][12][13]

Objective: To determine the IC50 value of a test compound against the microtubule-stimulated ATPase activity of KIF18A.

Principle: This assay quantifies the amount of ADP produced from ATP hydrolysis by KIF18A in the presence of microtubules. The ADP is then converted to ATP in a subsequent reaction, which is used by a luciferase to generate a luminescent signal proportional to the initial ATPase activity.

Workflow Diagram:

KIF18A_Assay cluster_prep Reagent Preparation cluster_reaction ATPase Reaction cluster_detection Signal Detection Inhibitor Test Compound (Serial Dilutions) Mix Combine Inhibitor, KIF18A, and MT Inhibitor->Mix KIF18A KIF18A Enzyme KIF18A->Mix MT Microtubules MT->Mix ATP ATP Solution Add_ATP Initiate with ATP ATP->Add_ATP Incubate1 Pre-incubation Mix->Incubate1 Incubate1->Add_ATP Incubate2 Reaction Incubation Add_ATP->Incubate2 Stop Stop Reaction (Deplete ATP) Incubate2->Stop Convert Convert ADP to ATP Stop->Convert Read Measure Luminescence Convert->Read

Caption: Workflow for a KIF18A luminescence-based ATPase assay.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer agents and enzyme inhibitors. The preliminary data from patent literature indicates that strategic modifications to this scaffold can lead to potent biological activity. Further research, including comprehensive in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of these derivatives. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

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  • MTT Cell Assay Protocol. T. Horton. Checkpoint lab/protocols/MTT. [Link]
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  • Synthesis and biological evaluation of optimized inhibitors of the mitotic kinesin Kif18A. PubMed. [Link]
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A Comparative Guide to the X-ray Crystal Structure of Methyl 2-fluoro-4-methylbenzoate Derivatives: Unveiling the Impact of Fluorine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Fluorinated organic compounds, in particular, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and material characteristics. This guide provides an in-depth comparative analysis of the X-ray crystal structure of methyl benzoate derivatives, with a focus on understanding the structural implications of fluorine substitution, specifically in Methyl 2-fluoro-4-methylbenzoate.

While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide offers a comprehensive comparison with structurally related analogs for which high-quality crystallographic data exists. By examining the crystal structures of the non-fluorinated parent compound, Methyl 4-methylbenzoate, and an isomer of the fluorinated precursor, 2-fluoro-4-(methoxycarbonyl)benzoic acid, we can elucidate the profound influence of the fluorine atom on molecular conformation and crystal packing. This comparative approach, coupled with detailed experimental protocols, provides a robust framework for researchers seeking to crystallize and characterize this and similar fluorinated small molecules.

The Decisive Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the atomic arrangement within a crystalline solid.[1][2] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design, understanding reaction mechanisms, and engineering novel materials.[3] For small organic molecules like this compound derivatives, SCXRD offers an unparalleled level of detail, revealing the subtle yet significant conformational changes induced by functional group modifications.[4]

The general workflow of single-crystal X-ray diffraction is a multi-step process that begins with the challenging task of growing high-quality single crystals. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[2][5]

Comparative Structural Analysis: The Fluorine Effect

To comprehend the structural impact of the fluorine atom in this compound, we will compare the crystallographic data of two key analogs: Methyl 4-methylbenzoate and 2-fluoro-4-(methoxycarbonyl)benzoic acid.

Methyl 4-methylbenzoate: The Non-Fluorinated Benchmark

The crystal structure of Methyl 4-methylbenzoate serves as our baseline. In this molecule, the aromatic ring and the methyl ester group are nearly coplanar.[6][7] This planarity is a common feature in simple benzoate esters, driven by the conjugation between the phenyl ring and the carbonyl group. The crystal packing is primarily governed by van der Waals forces and weak C-H···O interactions, leading to a relatively straightforward packing arrangement.[6][7]

2-fluoro-4-(methoxycarbonyl)benzoic acid: An Isomeric Precursor

The crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid, an isomer of the carboxylic acid precursor to our target molecule, provides critical insights into the influence of an ortho-fluoro substituent. The presence of the fluorine atom introduces significant electronic and steric effects. In the solid state, this molecule forms dimers through hydrogen bonding between the carboxylic acid groups. The benzene ring and the methoxycarbonyl group remain nearly coplanar, but the dihedral angle with the carboxyl group is more pronounced. The packing is further stabilized by C-H···F and C-H···O interactions.

Tabulated Crystallographic Data for Comparative Analysis

The following table summarizes the key crystallographic parameters for our two comparator compounds, providing a quantitative basis for understanding the structural differences.

ParameterMethyl 4-methylbenzoate[6][7]2-fluoro-4-(methoxycarbonyl)benzoic acid
Chemical Formula C₉H₁₀O₂C₉H₇FO₄
Formula Weight 150.17198.15
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 5.9134 (11)7.536 (7)
b (Å) 7.6048 (14)7.591 (7)
c (Å) 17.484 (3)8.523 (8)
α (°) 9099.480 (14)
β (°) 97.783 (4)108.748 (13)
γ (°) 9099.240 (14)
Volume (ų) 779.0 (2)443.3 (7)
Z 42
Temperature (K) 120 (2)296
Radiation (Å) Mo Kα (λ = 0.71073)Mo Kα (λ = 0.71073)
Key Intermolecular Interactions C-H···OO-H···O, C-H···F, C-H···O

Experimental Protocols

For researchers aiming to determine the crystal structure of this compound or similar derivatives, the following detailed protocols for crystallization and single-crystal X-ray diffraction are provided.

Protocol 1: Crystallization of this compound

The successful growth of single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like substituted methyl benzoates, slow evaporation from a suitable solvent is a commonly employed and effective technique.

Materials:

  • This compound (high purity)

  • Selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)[8]

  • Small glass vials (e.g., 1-2 mL)

  • Vial caps with a small pinhole or loose-fitting caps

  • Microscope for crystal inspection

Procedure:

  • Solvent Screening: In a series of small test tubes, dissolve a few milligrams of this compound in a minimal amount of each selected solvent at room temperature to assess solubility. A good crystallization solvent is one in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: In a clean glass vial, dissolve a small amount of the compound (e.g., 5-10 mg) in the chosen solvent (or a solvent mixture) with gentle warming if necessary to achieve complete dissolution. Aim for a solution that is close to saturation at the slightly elevated temperature.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or is slightly loose to allow for very slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically under a microscope for the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully extract them from the mother liquor using a cryoloop or a fine needle.[1] Quickly remove any excess solvent with a piece of filter paper.

Crystallization_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting SolventScreen Solvent Screening PrepSolution Prepare Saturated Solution SolventScreen->PrepSolution Select Solvent SlowEvap Slow Evaporation PrepSolution->SlowEvap Set up Monitor Monitor Crystal Formation SlowEvap->Monitor Over time Harvest Harvest Single Crystal Monitor->Harvest Select suitable crystal SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Determination cluster_deposition Dissemination Mount Mount Crystal Screen Screen & Determine Unit Cell Mount->Screen Collect Collect Diffraction Data Screen->Collect Integrate Integrate Images Collect->Integrate Scale Scale & Correct Data Integrate->Scale Solve Solve Phase Problem Scale->Solve Refine Refine Structural Model Solve->Refine Validate Validate Structure Refine->Validate Deposit Deposit CIF to CSD Validate->Deposit

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Methyl 2-fluoro-4-methylbenzoate (CAS No. 74733-29-2) is a crucial building block in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). Its specific substitution pattern makes it a valuable intermediate for creating complex molecular architectures. In research and drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for reproducible results, efficient process development, and, ultimately, patient safety. The presence of unidentified or unquantified impurities can lead to aberrant reaction pathways, the formation of toxic by-products, and complications in regulatory submissions.[1]

While numerous commercial suppliers offer this compound, often with a stated purity of 95% or higher, this headline figure may not capture the full impurity profile.[2] Isomeric impurities, residual starting materials, or by-products from the synthesis can have a significant impact on downstream applications. This guide provides a comparative analysis of orthogonal analytical techniques to establish a comprehensive and trustworthy purity profile for this compound, moving beyond the certificate of analysis to a state of true analytical certainty.

Anticipating the Unknown: Potential Impurities in this compound

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The most common synthetic route to methyl benzoate esters is the Fischer esterification of the corresponding carboxylic acid with methanol, typically using a strong acid catalyst.[3][4] Therefore, the impurity profile of a commercial batch of this compound could plausibly include:

  • Starting Materials: Unreacted 2-fluoro-4-methylbenzoic acid and residual methanol.

  • Isomeric By-products: Synthesis of the precursor, 2-fluoro-4-methylbenzoic acid, may involve steps that produce isomers.[5] For example, acylation of m-fluorotoluene can yield both ortho- and para-isomers. This could lead to the presence of isomeric esters like Methyl 4-fluoro-2-methylbenzoate in the final product.

  • Residual Solvents & Catalysts: Solvents used during reaction and purification (e.g., toluene) and acidic catalysts (e.g., sulfuric acid) may persist in trace amounts.[6][7]

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid can occur in the presence of moisture.

A multi-technique, or orthogonal, approach is therefore essential for the separation, detection, and quantification of these chemically diverse species.

A Comparative Guide to Orthogonal Purity Assessment Techniques

No single analytical method can provide a complete picture of a compound's purity.[8] We will compare four principal techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC) for Volatile Impurities and Assay

Expertise & Experience: GC is a cornerstone technique in pharmaceutical analysis for its ability to separate and quantify volatile and semi-volatile compounds with high resolution and sensitivity.[8][9] For an ester like this compound, GC is ideal for assessing purity and detecting volatile impurities such as residual solvents or isomeric by-products which may have slightly different boiling points. A Flame Ionization Detector (FID) is commonly used for this purpose due to its robustness and near-universal response to organic compounds, allowing for accurate area-percent quantification.[10]

Trustworthiness: The method's validity is established through system suitability tests (e.g., injection precision, peak symmetry) and the validation of parameters like linearity, accuracy, and precision, ensuring the results are reliable.[11][12]

Experimental Protocol: GC-FID Purity Assay

  • System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-624 capillary column (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent phase designed for volatile organic compounds.[10]

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate.[10]

  • Injector: 250 °C, Split ratio 50:1.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector: FID at 280 °C.

  • Sample Preparation: Accurately weigh ~50 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., Methanol or Methylene Chloride).

  • Injection: Inject 1 µL of the prepared sample.

Data Interpretation: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks. Special attention should be given to peaks eluting close to the main peak, as these may represent isomeric impurities.

Workflow: GC-FID Purity Analysis

Caption: Workflow for GC-FID Purity Assessment.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Experience: HPLC is a powerful and versatile technique for separating non-volatile or thermally unstable compounds.[1] It is particularly well-suited for detecting the primary potential non-volatile impurity in this case: the unreacted starting material, 2-fluoro-4-methylbenzoic acid. Reversed-phase HPLC, using a C18 column, provides excellent separation for aromatic compounds based on their hydrophobicity.[13] A photodiode array (PDA) detector adds a layer of trust by providing UV-Vis spectra for each peak, which can help distinguish between impurities and the main component, a concept known as peak purity analysis.[14]

Trustworthiness: Method validation for HPLC involves assessing specificity, linearity, range, accuracy, and precision.[15] Specificity is critical and is demonstrated by showing that the method can unequivocally assess the analyte in the presence of expected impurities without interference.[14]

Experimental Protocol: Reversed-Phase HPLC-PDA

  • System: An HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • Start at 60% A / 40% B.

    • Linear gradient to 20% A / 80% B over 15 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring at 230 nm, with spectral acquisition from 200-400 nm.

  • Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve in 20 mL of a 50:50 mixture of Acetonitrile and Water.

  • Injection Volume: 10 µL.

Data Interpretation: The chromatogram will show peaks for the main ester and any related substances. The more polar 2-fluoro-4-methylbenzoic acid will elute earlier than the ester. The PDA detector allows for the examination of the UV spectrum across each peak to check for co-eluting impurities.

Workflow: HPLC-PDA Purity and Impurity Analysis

Caption: Workflow for HPLC-PDA Impurity Profiling.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Quantification

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic compounds.[16][17] For purity assessment, proton (¹H) NMR provides a wealth of information. It not only confirms the identity of the main compound through chemical shifts, coupling patterns, and integrations but can also detect and quantify impurities that have unique proton signals.[18] Unlike chromatographic techniques, NMR can be made quantitative (qNMR) without the need for a specific reference standard for every impurity; a single certified internal standard can be used to determine the absolute purity (assay) of the material.

Trustworthiness: The inherent quantitative nature of NMR (signal intensity is directly proportional to the number of nuclei) makes it a primary analytical technique.[19] The structure of the main component is unequivocally confirmed, and the presence of structurally related impurities can be identified and quantified with high confidence, provided their signals do not overlap significantly.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • System: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into an NMR tube.

    • Accurately weigh ~10 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal relaxation and accurate integration.

  • Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

Data Interpretation: The purity is calculated by comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and masses. Impurities will appear as separate signals, which can also be quantified relative to the internal standard.

Workflow: Quantitative ¹H NMR (qNMR) Analysis

Caption: Workflow for Quantitative ¹H NMR Purity Assessment.

Mass Spectrometry (MS) for Impurity Identification

Expertise & Experience: Mass spectrometry is unparalleled in its sensitivity and ability to provide molecular weight information, which is crucial for identifying unknown impurities.[20][21] When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a two-dimensional analysis powerhouse.[1][22] GC-MS is ideal for volatile impurities, while LC-MS can analyze less volatile compounds like the starting carboxylic acid. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, greatly aiding in its structural elucidation.[20]

Trustworthiness: MS provides a high degree of specificity.[21] The fragmentation patterns observed in the mass spectrum serve as a "fingerprint" for a compound, allowing for confident identification of impurities, often by comparison to spectral libraries or by interpreting the fragmentation logic.

Experimental Protocol: GC-MS Impurity Identification

  • System: A GC-MS system, using the same GC conditions as the GC-FID method described above.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak detected in the total ion chromatogram (TIC).

    • Propose structures for impurities based on their molecular ion and fragmentation patterns. For example, the presence of unreacted 2-fluoro-4-methylbenzoic acid would show a molecular ion at m/z 154, while the product ester is at m/z 168.

Workflow: GC-MS Impurity Identification

Caption: Workflow for GC-MS Impurity Identification.

Summary and Recommendations

The choice of analytical technique depends on the specific question being asked. For a comprehensive purity assessment of this compound, a combination of these methods is strongly recommended.

Comparison of Analytical Techniques

Technique Primary Purpose Strengths Limitations Throughput
GC-FID Purity assay, volatile impuritiesHigh precision, robust, good for area % purity.[6][10]Requires volatility, limited structural information.High
HPLC-PDA Non-volatile impurities, purityExcellent for polar impurities (e.g., acids), peak purity analysis.[1][14]May not separate all isomeric impurities.Medium-High
¹H NMR Structural verification, absolute assay (qNMR)Definitive structural information, quantitative without specific impurity standards.[17][19]Lower sensitivity than MS, signal overlap can be an issue.Medium
GC/LC-MS Impurity identificationUnmatched sensitivity and specificity for identification, provides molecular weight and structural clues.[20][21]Quantification can be complex, requires standards for accuracy.Medium

Final Recommendation:

For researchers, scientists, and drug development professionals, a truly validated purity assessment of commercially available this compound should not rely on a single technique. A pragmatic and robust approach would involve:

  • Initial Screening by ¹H NMR: To confirm the bulk material's identity and quickly spot any significant impurities (>0.5%).

  • Purity Assay by GC-FID: To obtain a precise percentage purity value and quantify volatile impurities.

  • Impurity Profiling by HPLC-PDA: To specifically look for and quantify non-volatile starting materials like the precursor acid.

  • Definitive Identification by GC-MS or LC-MS: To investigate any significant unknown peaks observed in the GC or HPLC chromatograms to determine their identity.

This orthogonal approach creates a self-validating system, providing the highest degree of confidence in the quality of this critical pharmaceutical intermediate and ensuring the integrity of your research and development efforts.

References

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • LGC Group. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Goel, A. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue.
  • Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis.
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Scirp.org. (n.d.). Pharmaceutical Applications of Gas Chromatography.
  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • Chemistry For Everyone. (2025, July 14). How Is Gas Chromatography Used In Pharmaceutical Analysis?
  • Kwan, E. E., & Huang, S. G. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate.
  • Patel, K. (n.d.). Analytical method validation: A brief review.
  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • Goel, A., et al. (2012, August 15). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. ResearchGate.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • ResearchGate. (2025, August 9). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Evergreensino Chemical Co., Ltd. (2025, May 21). What is the source of Methyl Benzoate?
  • Wikipedia. (n.d.). Methyl benzoate.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 30). The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis.

Sources

Spectroscopic comparison of Methyl 2-fluoro-4-methylbenzoate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of Methyl fluoromethylbenzoate

Abstract

The precise structural elucidation of aromatic positional isomers is a critical challenge in pharmaceutical development, agrochemicals, and materials science, where even minor structural changes can drastically alter a compound's biological activity and physical properties. This guide provides a comprehensive spectroscopic comparison of key isomers of Methyl fluoromethylbenzoate, with a primary focus on Methyl 2-fluoro-4-methylbenzoate and its closely related structural variants. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between substituent position and spectral output. This document serves as a practical, in-depth resource for researchers, offering not only comparative data but also the underlying principles and standardized protocols required for unambiguous isomer identification.

Introduction: The Imperative of Isomer Differentiation

This compound and its isomers are substituted aromatic esters that serve as valuable building blocks in organic synthesis. The introduction of a fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in medicinal chemistry.[1] However, the synthetic routes to these compounds can often yield a mixture of positional isomers. As regulatory standards and the demand for chemical purity intensify, the ability to definitively distinguish between these isomers is paramount. This guide provides the spectroscopic framework to achieve this, focusing on three representative isomers to illustrate the core principles:

  • Isomer A: this compound

  • Isomer B: Methyl 4-fluoro-2-methylbenzoate

  • Isomer C: Methyl 3-fluoro-4-methylbenzoate

Each technique offers a unique piece of the structural puzzle, and when used in concert, they provide an irrefutable "fingerprint" for each molecule.

Spectroscopic Methodologies: A Validated Approach

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential. The following sections detail the experimental workflows for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 10-20 mg of the purified analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This provides a spectrum with single lines for each unique carbon atom, simplifying interpretation. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 15mg Sample in 0.7mL CDCl₃ add_tms Add TMS Standard dissolve->add_tms acquire_h1 Acquire ¹H Spectrum add_tms->acquire_h1 acquire_c13 Acquire ¹³C Spectrum add_tms->acquire_c13 process_h1 Process ¹H Data (FT, Phase, Baseline) acquire_h1->process_h1 process_c13 Process ¹³C Data (FT, Phase, Baseline) acquire_c13->process_c13 G cluster_input Input cluster_sample Sample cluster_output Output IR_Source IR Source Sample Isomer Sample (Thin Film / KBr Pellet) IR_Source->Sample Detector Detector Sample->Detector Spectrum IR Spectrum Plot Detector->Spectrum

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-fluoro-4-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2-fluoro-4-methylbenzoate, ensuring the protection of laboratory personnel and adherence to regulatory standards. While this compound may not be classified as hazardous under all regulations, it is imperative to handle its disposal with the rigor applied to all chemical waste.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for the closely related compound, Methyl 4-fluoro-2-methylbenzoate (CAS No. 174403-69-1), indicates that it is not considered hazardous by the US OSHA Hazard Communication Standard 2024.[1] However, the absence of a hazardous classification does not permit indiscriminate disposal. All chemical waste should be managed in a controlled and documented manner.

Key Principles for Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat when handling this compound.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhalation of any vapors.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.[2]

Strategic Disposal Planning: A Step-by-Step Protocol

The cornerstone of proper chemical disposal is the principle that the waste generator is responsible for the correct classification and disposal of the waste.[1][2] This means that every researcher and laboratory professional plays a vital role in the waste management lifecycle.

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine if the waste containing this compound should be classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, regional, and national regulations.

As a best practice, all halogenated organic compounds should be treated as a special waste stream. Do not mix waste containing this compound with non-halogenated organic waste, aqueous waste, or solid waste. Proper segregation is crucial for safe and cost-effective disposal by licensed waste management contractors.

Step 2: Accumulation of Waste

For Liquid Waste:

  • Select an Appropriate Container: Use a dedicated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste" (or as required by your institution)

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

  • Safe Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic, sources of ignition, and incompatible chemicals. Secondary containment, such as a spill tray, is highly recommended.

For Contaminated Solid Waste:

  • Collection: Collect any solid waste contaminated with this compound (e.g., contaminated filter paper, gloves, or absorbent materials) in a designated, properly labeled, and sealed plastic bag or container.

  • Segregation: Keep contaminated solid waste separate from liquid waste and other laboratory trash.

Step 3: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policies (often 90 days), contact your EHS department to arrange for a pickup. Provide them with a complete and accurate description of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Assess Assess Waste Stream - Pure compound? - Mixture? - Contaminated materials? Start->Assess Segregate Segregate as Halogenated Organic Waste Assess->Segregate LiquidWaste Liquid Waste - Dedicated, labeled container - Secure lid Segregate->LiquidWaste SolidWaste Contaminated Solid Waste - Labeled, sealed bag/container Segregate->SolidWaste Store Store in Satellite Accumulation Area - Secondary containment LiquidWaste->Store SolidWaste->Store EHS Contact EHS for Pickup - Provide accurate waste description Store->EHS Disposal Licensed Hazardous Waste Vendor Disposal EHS->Disposal

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

ParameterGuidelineSource
Hazard Classification Not classified as hazardous under OSHA 29 CFR 1910.1200. However, waste generator must classify according to regulations.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat.[2]
Handling Location Well-ventilated area, preferably a chemical fume hood.[2]
Waste Segregation Segregate as halogenated organic waste. Do not mix with other waste streams.General Best Practice
Waste Container Leak-proof, compatible material (glass or HDPE), with a secure lid.General Best Practice
Waste Labeling "Hazardous Waste", full chemical name(s), concentration(s), date, and responsible party.General Best Practice
Final Disposal Through the institution's Environmental Health and Safety (EHS) department to a licensed hazardous waste vendor.General Best Practice

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.

References

  • Methyl 4-fluoro-2-methylbenzoate Safety Data Sheet. Thermo Fisher Scientific. [URL to be provided if a direct link is available from the search results, otherwise, a general link to the supplier's SDS search page will be used]
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL to be provided if a direct link is available from the search results, otherwise, a general link to the supplier's SDS search page will be used]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. Methyl 2-fluoro-4-methylbenzoate, a fluorinated aromatic ester, represents a class of compounds whose physical and toxicological properties demand a rigorous and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why specific personal protective equipment (PPE) is chosen and how to implement a self-validating system of safety for its handling and disposal.

Core Principles of Chemical Handling: A Hazard-Based Approach

The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated through engineering or administrative controls[5]. The primary routes of potential exposure to this compound include dermal contact, eye contact, and inhalation of aerosols or vapors, particularly if heated. Therefore, a comprehensive PPE strategy must address these risks.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling at Room Temperature (e.g., weighing, preparing solutions) ANSI Z87.1 compliant safety glasses with side shieldsDouble-gloving: Nitrile inner glove with a Butyl rubber or Viton™ outer glove for splash protectionStandard laboratory coatNot generally required if handled in a certified chemical fume hood
Heating, refluxing, or procedures with a high risk of splashing ANSI Z87.1 compliant chemical splash goggles and a face shieldButyl rubber or Viton™ gloves with a minimum thickness of 8 mil (0.20 mm)Chemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood
Large-Scale Operations or Spills Chemical splash goggles and a face shieldHeavy-duty Butyl rubber or Viton™ glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges
In-Depth Analysis of PPE Selection

Given the potential for this compound to be an eye irritant, robust eye protection is non-negotiable.

  • Safety Glasses: For low-risk activities, ANSI Z87.1 compliant safety glasses with side shields provide a baseline level of protection against accidental splashes.

  • Chemical Splash Goggles: During procedures with an elevated risk of splashing, such as heating or transfers of larger volumes, chemical splash goggles that form a seal around the eyes are required to prevent liquid from entering.

  • Face Shield: A face shield should be used in conjunction with splash goggles during high-risk procedures to protect the entire face from splashes and potential exothermic reactions.

The selection of appropriate gloves is critical, as aromatic esters can be challenging for common glove materials.

  • Nitrile Gloves: While widely used in laboratories, nitrile gloves offer poor resistance to aromatic hydrocarbons and esters[5][6]. They should only be considered for short-term splash protection and must be changed immediately upon contact[6].

  • Butyl Rubber Gloves: Butyl rubber provides excellent resistance to esters, ketones, and aldehydes[7][8][9][10]. This makes it a suitable choice for handling this compound.

  • Viton™ Gloves: For the highest level of protection against aromatic hydrocarbons and chlorinated solvents, Viton™ gloves are recommended, though they may offer less dexterity[9].

  • Double-Gloving: A common practice is to wear a thinner nitrile glove underneath a more robust Butyl rubber or Viton™ glove. This provides a secondary barrier and can alert the user to a breach in the outer glove.

A standard laboratory coat is sufficient for most bench-scale operations. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. In the event of a large spill or during large-scale production, a chemical-resistant suit may be necessary.

Handling this compound in a properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure. Respiratory protection is typically not required under these conditions. However, in the case of a large spill or if engineering controls are not available or fail, a NIOSH-approved respirator with organic vapor cartridges should be used.

Operational and Disposal Plans

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal start Start: Plan Experiment risk_assessment Assess Risks: - Scale - Temperature - Aerosolization Potential start->risk_assessment sds_review Review SDS of Analogs (e.g., Methyl 2-fluorobenzoate) risk_assessment->sds_review ppe_level Determine PPE Level sds_review->ppe_level low_risk Low Risk: - Safety Glasses - Double Gloves (Nitrile/Butyl) - Lab Coat ppe_level->low_risk Low Volume, Ambient Temp high_risk High Risk: - Goggles & Face Shield - Butyl/Viton Gloves - Chemical Apron ppe_level->high_risk Heating or Large Volume spill_risk Spill/Emergency: - Full PPE - Respirator ppe_level->spill_risk Spill or Ventilation Failure conduct_experiment Conduct Experiment in Fume Hood low_risk->conduct_experiment high_risk->conduct_experiment spill_risk->conduct_experiment After cleanup disposal Dispose of Waste: - Halogenated Organic Waste - Contaminated PPE conduct_experiment->disposal end End disposal->end

Caption: PPE selection workflow for this compound.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2][3].

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops[1][2][3].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[4].

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

Disposal Plan

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Chemical Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled container for halogenated organic waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a sealed bag and disposed of as hazardous chemical waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Do not pour down the drain.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This proactive and informed approach to safety is the bedrock of innovative and responsible science.

References

  • A Guide to Nitrile Gloves Chemical Resistance. (2023, December 14).
  • Methyl 4-fluoro-2-methylbenzoate Safety Data Sheet. (2025, December 26).
  • This compound Product Information. (n.d.).
  • Methyl 2-fluorobenzoate Product Information. (n.d.).
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.).
  • Methyl 4-fluoro-2-methylbenzoate Safety Data Sheet. (n.d.).
  • OSHA Glove Selection Chart. (n.d.). Retrieved from University of California, Santa Barbara Environmental Health and Safety.
  • Methyl 2-fluorobenzoate Safety Data Sheet. (2025, December 24).
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.).
  • Methyl 4-fluoro-2-formylbenzoate Safety Data Sheet. (2023, July 11).
  • Methyl 4-fluoro-2-methylbenzoate Product Information. (n.d.).
  • Methyl 4-fluorobenzoate Product Information. (n.d.).
  • Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25).
  • Methyl 4-fluoro-2-methylbenzoate Product Information. (n.d.).
  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.).
  • Butyl Gloves. (2025, June 22).
  • Methyl Benzoate Safety Data Sheet. (2024, August 14).
  • Methyl Benzoate Safety Data Sheet. (2025, January 15).
  • Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
  • Methyl Benzoate Safety Data Sheet. (2025, September 14).
  • Methyl 4-fluoro-2-methylbenzoate Safety Data Sheet. (2024, March 13).
  • Glove selection guide. (2015, July 31). Retrieved from University of St Andrews Environmental, Health and Safety Services.

Sources

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